RIP1 kinase inhibitor 5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Numéro CAS |
2428422-17-5 |
|---|---|
Formule moléculaire |
C13H17F2NO2 |
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
N-[(3,5-difluorophenyl)methyl]-N-hydroxy-2,2-dimethylbutanamide |
InChI |
InChI=1S/C13H17F2NO2/c1-4-13(2,3)12(17)16(18)8-9-5-10(14)7-11(15)6-9/h5-7,18H,4,8H2,1-3H3 |
Clé InChI |
SQPMQJPGOUAGHC-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of RIP1 Kinase Inhibitor GSK2982772
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator of programmed cell death and inflammation, making it a compelling therapeutic target for a range of autoimmune and inflammatory diseases. GSK2982772, a potent and selective RIPK1 kinase inhibitor, has been a key tool in elucidating the roles of RIPK1 and has progressed to clinical trials. This technical guide provides a comprehensive overview of the mechanism of action of GSK2982772, detailing its biochemical and cellular activities, the signaling pathways it modulates, and the experimental protocols used to characterize its function.
Introduction to RIPK1 and Necroptosis
RIPK1 is a multifaceted protein that functions as both a kinase and a scaffold protein, playing a central role in cellular signaling pathways that determine cell fate—survival, apoptosis, or necroptosis.[1] Necroptosis is a form of regulated, caspase-independent cell death that is morphologically characterized by cell swelling and plasma membrane rupture, leading to the release of damage-associated molecular patterns (DAMPs) and subsequent inflammation.[2] The kinase activity of RIPK1 is essential for the initiation of necroptosis, particularly in response to stimuli such as tumor necrosis factor-alpha (TNF-α).[3]
GSK2982772: A Potent and Selective Allosteric Inhibitor of RIPK1
GSK2982772 is a first-in-class, orally active small molecule that potently and selectively inhibits the kinase activity of RIPK1.[4] It binds to an allosteric pocket at the back of the ATP-binding site, a characteristic of a Type III kinase inhibitor. This allosteric binding mode confers high selectivity for RIPK1 over other kinases.[5]
Data Presentation: Biochemical and Cellular Activity of GSK2982772
The potency of GSK2982772 has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Assay Type | Species | IC50 (nM) | Reference |
| RIPK1 Kinase Assay | Human | 16 | [4] |
| Monkey | 20 | [4] | |
| Mouse | 2,500 | [6] | |
| TNF-induced Necroptosis | Human (U937 cells) | 6.3 | [6] |
| Murine (L929 cells) | 1,300 | [6] | |
| Human (HT-29 cells) | 3.6 | [7] |
Table 1: Biochemical and Cellular Potency of GSK2982772.
| Parameter | Species | Value | Reference |
| Free Fraction in Blood | Rat | 4.2% | [4] |
| Dog | 11% | [4] | |
| Cynomolgus Monkey | 11% | [4] | |
| Human | 7.4% | [4] |
Table 2: Pharmacokinetic Properties of GSK2982772.
Mechanism of Action: Modulation of Signaling Pathways
GSK2982772 exerts its therapeutic effects by inhibiting the kinase activity of RIPK1, thereby blocking the downstream signaling cascades that lead to necroptosis and inflammation.
Inhibition of TNF-α-Induced Necroptosis
TNF-α is a potent inflammatory cytokine that can trigger multiple signaling pathways upon binding to its receptor, TNFR1. In the presence of caspase inhibitors, TNF-α stimulation leads to the formation of the necrosome, a protein complex comprising RIPK1, RIPK3, and mixed lineage kinase domain-like pseudokinase (MLKL), which ultimately executes necroptotic cell death. GSK2982772 prevents the autophosphorylation of RIPK1 within the necrosome, thereby inhibiting its formation and blocking necroptosis.[5][8]
Crosstalk with Apoptosis
RIPK1 also plays a role in apoptosis, another form of programmed cell death. In certain cellular contexts, RIPK1 can contribute to the activation of caspase-8, a key initiator of apoptosis. However, the kinase activity of RIPK1 is not always required for this process. When caspase-8 is active, it can cleave and inactivate RIPK1 and RIPK3, thereby preventing necroptosis and promoting apoptosis. By inhibiting RIPK1 kinase activity, GSK2982772 primarily blocks the necroptotic pathway, potentially shifting the cellular response towards apoptosis under specific conditions.[9][10]
Attenuation of Inflammatory Cytokine Production
In addition to its role in cell death, RIPK1 kinase activity contributes to the production of pro-inflammatory cytokines. GSK2982772 has been shown to reduce the spontaneous production of cytokines such as IL-1β and IL-6 in ex vivo human ulcerative colitis tissue explants.[4] This suggests that RIPK1 kinase inhibition can directly modulate inflammatory responses independent of its effects on cell death.
Experimental Protocols
In Vitro Assay: TNF-α-Induced Necroptosis in HT-29 Cells
This assay is used to assess the ability of a compound to inhibit necroptosis in a human cell line.
Materials:
-
HT-29 human colon adenocarcinoma cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Human TNF-α
-
SMAC mimetic (e.g., SM-164)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
GSK2982772 or other test compounds
-
Cell viability reagent (e.g., CellTiter-Glo)
-
96-well plates
Protocol:
-
Seed HT-29 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of GSK2982772 in culture medium.
-
Pre-treat the cells with the desired concentrations of GSK2982772 for 1 hour.
-
Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM) to the wells.
-
Incubate the plate for 8-10 hours.
-
Measure cell viability using a luminescent or fluorescent-based assay according to the manufacturer's instructions.
-
Calculate the EC50 value of GSK2982772 by plotting the cell viability against the compound concentration.
Biochemical Assay: RIPK1 Kinase Activity
This assay directly measures the enzymatic activity of purified RIPK1 and the inhibitory effect of compounds.
Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., Myelin Basic Protein)
-
GSK2982772 or other test compounds
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Protocol:
-
Prepare serial dilutions of GSK2982772 in kinase assay buffer.
-
In a 384-well plate, add the RIPK1 enzyme and the GSK2982772 dilutions. Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Calculate the IC50 value of GSK2982772 by plotting the kinase activity against the compound concentration.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model of rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.
Materials:
-
DBA/1 mice (or other susceptible strain)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
GSK2982772
-
Vehicle for oral administration
Protocol:
-
Immunization: On day 0, emulsify bovine type II collagen in CFA and immunize mice via intradermal injection at the base of the tail.
-
Booster: On day 21, provide a booster immunization of type II collagen emulsified in IFA.
-
Treatment: Begin prophylactic or therapeutic oral administration of GSK2982772 or vehicle. For prophylactic treatment, dosing starts before or at the time of the initial immunization. For therapeutic treatment, dosing begins after the onset of clinical signs of arthritis.
-
Clinical Scoring: Monitor mice regularly for the development and severity of arthritis using a standardized clinical scoring system (e.g., scoring paw swelling and erythema).
-
Histopathology: At the end of the study, collect joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Collect blood samples to measure levels of inflammatory cytokines and anti-collagen antibodies.
Target Engagement
The ability to confirm that a drug binds to its intended target in a biological system is crucial for drug development. A target engagement immunoassay has been developed for GSK2982772. This assay utilizes two antibodies: one that recognizes total RIPK1 and another that only binds to RIPK1 when it is not bound by the inhibitor. The ratio of the signals from these two antibodies provides a quantitative measure of target engagement.[11][12] In a first-in-human study, oral administration of GSK2982772 at doses of 60 mg and 120 mg twice daily achieved over 90% RIPK1 target engagement in the blood over a 24-hour period.[13]
Clinical Development
GSK2982772 has been evaluated in Phase I and Phase IIa clinical trials for several inflammatory diseases, including psoriasis, rheumatoid arthritis, and ulcerative colitis. These studies have demonstrated that GSK2982772 is generally well-tolerated in humans. While the clinical efficacy in these initial studies was limited, the robust target engagement data and favorable safety profile support the continued investigation of RIPK1 inhibition as a therapeutic strategy.
Conclusion
GSK2982772 is a highly selective and potent allosteric inhibitor of RIPK1 kinase. Its mechanism of action centers on the inhibition of necroptosis and the attenuation of pro-inflammatory cytokine production. The comprehensive characterization of its biochemical, cellular, and in vivo activities, facilitated by the experimental protocols detailed in this guide, has significantly advanced our understanding of the therapeutic potential of targeting RIPK1. Further research and clinical investigation will continue to define the role of RIPK1 inhibitors in the treatment of inflammatory and autoimmune diseases.
References
- 1. RIPK1 - Wikipedia [en.wikipedia.org]
- 2. TNF-induced necroptosis initiates early autophagy events via RIPK3-dependent AMPK activation, but inhibits late autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necroptosis occurs in osteoblasts during tumor necrosis factor-α stimulation and caspase-8 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RIPK1 can mediate apoptosis in addition to necroptosis during embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Collagen-Induced Arthritis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
The RIPK1 Signaling Nexus: A Technical Guide to GSK2982772
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2982772 is a potent, selective, and orally active ATP-competitive inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] This technical guide provides an in-depth overview of the GSK2982772 signaling pathway, its mechanism of action, and key experimental data. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for inflammatory diseases. This document summarizes critical quantitative data, details experimental methodologies, and provides visual representations of the relevant biological pathways and workflows.
Introduction to RIPK1 and the GSK2982772 Signaling Pathway
Receptor-Interacting Protein Kinase 1 (RIPK1) is a crucial serine/threonine kinase that functions as a key regulator of cellular stress responses, including inflammation and cell death.[3][4] It plays a pivotal role in signaling pathways downstream of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1).[5][6] Depending on the cellular context and post-translational modifications, RIPK1 can initiate distinct cellular outcomes, including NF-κB-mediated cell survival and pro-inflammatory cytokine production, or programmed cell death pathways like apoptosis and necroptosis.[3][7]
GSK2982772 exerts its therapeutic effect by selectively inhibiting the kinase activity of RIPK1.[2] This inhibition specifically blocks the pro-inflammatory and necroptotic signaling cascades mediated by RIPK1's catalytic function, while preserving its scaffolding functions that can be important for cell survival.[8] The primary signaling pathway impacted by GSK2982772 is the TNFα-induced necroptosis pathway.
TNFα-Induced Signaling and the Role of RIPK1
Upon binding of Tumor Necrosis Factor-alpha (TNFα) to its receptor, TNFR1, a signaling cascade is initiated that can lead to either cell survival or cell death.
-
Survival Pathway (NF-κB Activation): In the survival pathway, TNFR1 recruits a complex of proteins, including TRADD, TRAF2, and cIAPs, which leads to the ubiquitination of RIPK1. This ubiquitinated RIPK1 acts as a scaffold to recruit and activate the IKK complex, which in turn activates the NF-κB transcription factor, leading to the expression of pro-survival and inflammatory genes.[5][7] GSK2982772's inhibition of RIPK1 kinase activity is not intended to interfere with this scaffolding function.[8]
-
Cell Death Pathways (Apoptosis and Necroptosis): Under conditions where the survival pathway is inhibited, or in the presence of other signals, the cellular machinery can switch to promoting cell death.
-
Apoptosis: A secondary complex, known as Complex IIa or IIb, can form, which includes FADD and Caspase-8. Activation of Caspase-8 leads to the execution of apoptosis, a form of programmed cell death.[5][9]
-
Necroptosis: In situations where Caspase-8 is inhibited or absent, RIPK1 can interact with and phosphorylate RIPK3.[3] This leads to the formation of the "necrosome," a protein complex that also includes the mixed lineage kinase domain-like pseudokinase (MLKL).[3] Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, causing membrane disruption and a lytic, pro-inflammatory form of cell death known as necroptosis.[3][5]
-
GSK2982772 directly inhibits the kinase activity of RIPK1, thereby preventing the phosphorylation of RIPK3 and the subsequent steps leading to necroptosis.[10][11] This targeted inhibition is a key therapeutic strategy for mitigating the inflammation associated with excessive necroptosis in various diseases.[6][10]
Quantitative Data Summary
The following tables summarize the key quantitative data for GSK2982772 from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Species/Cell Line | Value | Reference(s) |
| IC50 (RIPK1 Kinase Assay) | Human | 16 nM | [1][2] |
| Monkey | 20 nM | [1] | |
| Mouse | 1,300 nM (1.3 µM) | [2] | |
| IC50 (TNFα/QVD-OPh-induced Necrosis) | Human U937 cells | 6.3 nM | [2] |
| Mouse L929 cells | 1,300 nM (1.3 µM) | [12] | |
| Kinase Selectivity | Panel of >339 kinases | >1,000-fold selective | [1] |
| hERG Inhibition (IC50) | HEK-293 cells | 195 µM | [1] |
| Human Pregnane X Receptor (hPXR) Activation (EC50) | - | 13 µM | [1] |
Table 2: Pharmacokinetic Properties
| Parameter | Species | Value | Reference(s) |
| Free Fraction in Blood | Rat | 4.2% | [1][2] |
| Dog | 11% | [2] | |
| Cynomolgus Monkey | 11% | [2] | |
| Human | 7.4% | [1][2] | |
| Brain Penetration (Rat) | - | Low (4%) | [1] |
Table 3: Preclinical In Vivo Efficacy
| Animal Model | Dosing | Effect | Reference(s) |
| Mouse Model of TNFα-induced Lethal Shock | 3 mg/kg (oral) | 68% protection from temperature loss | [1] |
| 10 mg/kg (oral) | 80% protection from temperature loss | [1] | |
| 50 mg/kg (oral) | 87% protection from temperature loss | [1] |
Table 4: Phase I Clinical Trial Data (Healthy Volunteers)
| Dosing Regimen | Outcome | Reference(s) |
| Single Ascending Doses (0.1 - 120 mg) | Safe and well-tolerated | [13][14] |
| Repeat Doses (20 mg QD up to 120 mg BID for 14 days) | Safe and well-tolerated, no evidence of drug accumulation | [13][14] |
| 60 mg and 120 mg BID | >90% RIPK1 Target Engagement over 24 hours | [13][15] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of GSK2982772.
RIPK1 Kinase Inhibition Assay
-
Objective: To determine the in vitro potency of GSK2982772 in inhibiting RIPK1 kinase activity.
-
Methodology:
-
Recombinant human RIPK1 (residues 1-375) is expressed in a baculovirus-infected insect cell system.[2]
-
The enzyme is pre-incubated with varying concentrations of GSK2982772 for 1 hour.[2]
-
The kinase reaction is initiated by the addition of ATP.
-
After a 5-hour incubation, the amount of ADP produced is quantified using the ADP-Glo luminescence assay (Promega).[2][6]
-
The IC50 value, representing the concentration of GSK2982772 that inhibits 50% of the kinase activity, is calculated from the dose-response curve.[6]
-
TNFα/QVD-OPh-Induced Necrosis Assay
-
Objective: To assess the cellular activity of GSK2982772 in preventing necroptotic cell death.
-
Methodology:
-
Human U937 monocytic cells or mouse L929 fibrosarcoma cells are seeded in appropriate culture plates.[2][12]
-
The cells are treated with varying concentrations of GSK2982772.
-
Necroptosis is induced by the addition of TNFα in combination with a pan-caspase inhibitor, such as QVD-OPh, to block the apoptotic pathway.[2][12]
-
After a 24-hour incubation period, cell viability is measured using the CellTiter-Glo luminescent cell viability assay (Promega), which quantifies ATP levels as an indicator of viable cells.[2]
-
The IC50 value is determined as the concentration of GSK2982772 that protects 50% of the cells from induced necrosis.
-
Cytokine Release Assay from Ulcerative Colitis Explants
-
Objective: To evaluate the effect of GSK2982772 on the spontaneous production of pro-inflammatory cytokines from diseased tissue.
-
Methodology:
-
Intestinal mucosa tissue is isolated from patients with ulcerative colitis.[12]
-
The explant tissues are incubated overnight in culture medium.
-
The tissue is treated with GSK2982772 at concentrations ranging from 3 to 300 nM.[12]
-
The levels of spontaneously released cytokines, specifically IL-1β and IL-6, in the culture supernatant are quantified using a suitable immunoassay (e.g., ELISA or multiplex bead array).[1][12]
-
The concentration-dependent reduction in cytokine levels is determined.
-
Ex Vivo Whole Blood Stimulation for Pharmacodynamic Assessment
-
Objective: To measure the pharmacodynamic effect of GSK2982772 on RIPK1-dependent cytokine production in a clinically relevant matrix.
-
Methodology:
-
Whole blood samples are collected from subjects at various time points after GSK2982772 administration.[14]
-
1 mL of whole blood is transferred to TruCulture tubes containing 2 mL of a stimulation cocktail.[14]
-
The stimulation cocktail consists of medium containing TNFα, the pan-caspase inhibitor zVAD, and a SMAC mimetic to robustly activate the RIPK1 pathway.[14]
-
The tubes are incubated for 6 hours.[14]
-
Plasma is then separated, and the concentrations of macrophage inflammatory protein-1α (MIP-1α) and MIP-1β are quantified using the Meso Scale Discovery (MSD) platform.[14]
-
RIPK1 Target Engagement Immunoassay
-
Objective: To quantify the extent to which GSK2982772 binds to its target, RIPK1, in vivo.
-
Methodology:
-
A novel immunoassay is used to detect a conformational change in RIPK1 induced by inhibitor binding.[14]
-
The assay utilizes two different antibodies that differentially bind to the "drug-bound" versus the "unbound" forms of the RIPK1 protein.[14]
-
The percent target engagement (% TE) is calculated based on the ratio of the signals from these two antibodies.[14]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, visualize the core signaling pathway and experimental workflows.
Caption: GSK2982772 inhibits RIPK1 kinase-dependent necroptosis.
Caption: Workflow for the in vitro necroptosis assay.
Caption: Workflow for clinical pharmacokinetic/pharmacodynamic assessment.
Conclusion
GSK2982772 is a first-in-class, highly selective RIPK1 inhibitor that has demonstrated potent activity in blocking TNF-mediated necroptosis and inflammation in preclinical models.[6][10] Clinical studies in healthy volunteers have shown that it is safe, well-tolerated, and achieves high levels of target engagement at therapeutic doses.[13][14] While clinical trials in patients with inflammatory diseases such as ulcerative colitis and rheumatoid arthritis did not show significant efficacy, the data generated from these studies provide valuable insights into the role of RIPK1 in human disease.[16][17] The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the field of inflammation and drug discovery, facilitating further investigation into the therapeutic potential of RIPK1 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. RIPK1 - Wikipedia [en.wikipedia.org]
- 8. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RIPK1 can mediate apoptosis in addition to necroptosis during embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications [frontiersin.org]
- 12. caymanchem.com [caymanchem.com]
- 13. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A randomized, placebo-controlled experimental medicine study of RIPK1 inhibitor GSK2982772 in patients with moderate to severe rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of RIP1 Kinase Inhibitor GSK'963 in Necroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration. Receptor-interacting protein 1 (RIPK1) kinase is a central mediator in the necroptosis signaling cascade, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the function and mechanism of action of GSK'963, a potent and highly selective RIPK1 kinase inhibitor. We will detail its biochemical and cellular activities, provide comprehensive experimental protocols for its characterization, and visualize the complex signaling pathways and experimental workflows involved.
Introduction to Necroptosis and the Role of RIPK1 Kinase
Necroptosis is a programmed form of cell death that, unlike apoptosis, is independent of caspase activity. It is morphologically characterized by cell swelling, plasma membrane rupture, and the release of cellular contents, which can trigger an inflammatory response. The initiation of necroptosis is tightly regulated and often serves as a host defense mechanism against pathogens that inhibit the apoptotic machinery.
The signaling pathway is complex, with RIPK1 playing a pivotal role as a molecular switch.[1][2] Upon stimulation by ligands such as tumor necrosis factor-alpha (TNFα), RIPK1 can initiate pro-survival signaling through the NF-κB pathway or, under specific conditions where caspase-8 is inhibited, can trigger cell death. In the context of necroptosis, RIPK1, along with RIPK3 and mixed lineage kinase domain-like protein (MLKL), forms a multi-protein complex known as the necrosome.[3][4] The kinase activity of RIPK1 is essential for the autophosphorylation and subsequent phosphorylation of RIPK3 within this complex, leading to the activation of MLKL, the ultimate executioner of necroptosis.[3]
GSK'963: A Potent and Selective RIPK1 Kinase Inhibitor
GSK'963 is a chiral small-molecule inhibitor that is structurally distinct from other well-known RIPK1 inhibitors like Necrostatin-1 (Nec-1).[5] It exhibits high potency and selectivity for RIPK1 kinase, making it an invaluable tool for studying the role of RIPK1 in necroptosis and a promising candidate for therapeutic development.[5]
Mechanism of Action
GSK'963 functions as a direct inhibitor of the kinase activity of RIPK1. By binding to the ATP-binding pocket of RIPK1, it prevents the autophosphorylation of the kinase, a critical step in the activation of the necroptotic pathway.[6] This inhibition effectively blocks the formation and activation of the necrosome, thereby preventing the downstream phosphorylation of MLKL and subsequent cell death.[6] Importantly, GSK'963 is highly selective for RIPK1 and does not significantly inhibit a large panel of other kinases, nor does it interfere with pro-survival NF-κB signaling or apoptotic pathways.[5]
Quantitative Data for GSK'963
The following tables summarize the key quantitative data for GSK'963 from various biochemical and cellular assays.
| Biochemical Assays | Inhibitor | IC50 (nM) | Reference |
| RIP1 Kinase Activity (ADP-Glo) | GSK'963 | 0.8 | [5] |
| RIP1 Fluorescence Polarization (FP) Binding Assay | GSK'963 | 29 | [4][5] |
| RIP1 Kinase Activity (ADP-Glo) | Nec-1 | 1000 | [5] |
| RIP1 Fluorescence Polarization (FP) Binding Assay | Nec-1 | 2000 | [5] |
| Cell-Based Necroptosis Assays | Cell Line | Inhibitor | IC50 (nM) | Reference |
| TNFα + zVAD-fmk induced necroptosis | Human monocytic U937 cells | GSK'963 | 4 | [5][7] |
| TNFα + zVAD-fmk induced necroptosis | Mouse fibrosarcoma L929 cells | GSK'963 | 1 | [5][7] |
| TNFα + zVAD-fmk induced necroptosis | Primary murine BMDMs | GSK'963 | 3 | [2] |
| TNFα + zVAD-fmk + SMAC mimetic induced necroptosis | Primary human neutrophils | GSK'963 | 0.9 | [5] |
| TNFα + zVAD-fmk induced necroptosis | Human monocytic U937 cells | Nec-1 | 2000 | [5] |
| TNFα + zVAD-fmk induced necroptosis | Mouse fibrosarcoma L929 cells | Nec-1 | 1000 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of GSK'963 in necroptosis.
RIPK1 Kinase Activity Assay (ADP-Glo™)
This assay biochemically quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced.
Materials:
-
Recombinant human RIPK1 protein
-
GSK'963
-
ATP
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Prepare a serial dilution of GSK'963 in kinase buffer.
-
In a 384-well plate, add 2.5 µL of recombinant RIPK1 protein and 2.5 µL of the GSK'963 dilution.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for RIPK1.
-
Incubate the plate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[8]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9]
-
Incubate at room temperature for 30-60 minutes.[8]
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter dose-response curve.
Cell Viability Assay for Necroptosis (CellTiter-Glo®)
This cell-based assay measures ATP levels as an indicator of cell viability to quantify the protective effect of GSK'963 against necroptosis.
Materials:
-
Human (e.g., U937) or mouse (e.g., L929) cell lines susceptible to necroptosis
-
GSK'963
-
TNFα (human or mouse specific)
-
zVAD-fmk (pan-caspase inhibitor)
-
Cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of GSK'963 in cell culture medium.
-
Pre-treat the cells with the GSK'963 dilutions for 1-2 hours.
-
Induce necroptosis by adding a combination of TNFα and zVAD-fmk to the wells.
-
Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[10]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[11]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Measure luminescence using a plate reader.
-
Calculate EC50 values by normalizing the data to untreated and vehicle-treated controls and fitting to a dose-response curve.
Western Blot for IκBα Phosphorylation and Degradation
This assay assesses the selectivity of GSK'963 by determining its effect on the NF-κB signaling pathway, which should be independent of RIPK1 kinase activity.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or other suitable cell type
-
GSK'963
-
TNFα
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagents
Procedure:
-
Pre-treat BMDMs with GSK'963 (e.g., 100 nM) or vehicle for 30 minutes.[12]
-
Stimulate the cells with TNFα (e.g., 50 ng/ml) for 5 and 15 minutes to assess IκBα phosphorylation and degradation, respectively.[12]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. For phospho-antibodies, BSA is generally recommended.[13]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
Visualizations: Signaling Pathways and Experimental Workflows
Necroptosis Signaling Pathway
Caption: TNFα-induced necroptosis signaling pathway and the inhibitory action of GSK'963.
Experimental Workflow for Characterizing a Necroptosis Inhibitor
Caption: A typical experimental workflow for the discovery and characterization of a novel necroptosis inhibitor.
Conclusion
GSK'963 is a highly potent and selective inhibitor of RIPK1 kinase, a key regulator of the necroptosis pathway. Its well-defined mechanism of action and favorable pharmacological properties make it an exceptional tool for dissecting the intricate roles of RIPK1 in health and disease. The detailed experimental protocols and workflows provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to study necroptosis and develop novel therapeutics targeting this critical cell death pathway. The continued investigation of compounds like GSK'963 holds great promise for the treatment of a wide range of inflammatory and degenerative diseases.
References
- 1. (PDF) Characterization of GSK′963: A Structurally Distinct, [research.amanote.com]
- 2. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Necroptosis Inhibitor Improving Dopaminergic Neuronal Loss after MPTP Exposure in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ulab360.com [ulab360.com]
- 9. promega.com [promega.com]
- 10. OUH - Protocols [ous-research.no]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. selleckchem.com [selleckchem.com]
- 13. benchchem.com [benchchem.com]
The Role of RIPK1 Kinase in Inflammatory Disease: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, positioning it as a key therapeutic target for a wide range of inflammatory diseases. This technical guide provides an in-depth overview of the multifaceted role of RIPK1, detailing its function in pivotal signaling pathways, the mechanism of action of its inhibitors, and the experimental methodologies used to investigate its activity. Quantitative data from preclinical and clinical studies of RIPK1 inhibitors are presented in structured tables for comparative analysis. Furthermore, detailed signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language to facilitate a comprehensive understanding of RIPK1's role in inflammatory pathologies.
Introduction to RIPK1
RIPK1 is a serine/threonine kinase that functions as a central node in cellular signaling, governing the delicate balance between cell survival and programmed cell death.[1][2][3][4] It possesses both kinase-dependent and kinase-independent (scaffolding) functions, which are intricately regulated by post-translational modifications, primarily ubiquitination and phosphorylation.[5][6][7] Dysregulation of RIPK1 activity is implicated in the pathogenesis of numerous inflammatory and autoimmune disorders, including inflammatory bowel disease, rheumatoid arthritis, psoriasis, and neurodegenerative diseases.[1][2][8][9]
RIPK1 Signaling Pathways in Inflammation
RIPK1 is a key component of several signaling pathways initiated by stimuli such as Tumor Necrosis Factor (TNF), Toll-like receptor (TLR) ligands, and other pathogen- or damage-associated molecular patterns.[1][5][10]
TNFR1 Signaling: A Paradigm of RIPK1's Dual Role
Upon binding of TNFα to its receptor, TNFR1, RIPK1 is recruited to form a membrane-bound signaling complex known as Complex I.
-
Pro-survival and Pro-inflammatory Functions (Scaffolding): Within Complex I, RIPK1 acts as a scaffold, facilitating the recruitment of other signaling molecules that lead to the activation of the NF-κB and MAPK pathways.[5][6] This scaffolding function is independent of its kinase activity and promotes the transcription of pro-inflammatory and survival genes.[11][12][13]
-
Induction of Cell Death (Kinase-Dependent): Under conditions where components of Complex I are deubiquitinated, RIPK1 can dissociate from the membrane and form a cytosolic death-inducing complex, known as Complex II.[5][7][8][14] The kinase activity of RIPK1 is essential for the activation of cell death pathways downstream of Complex II.
-
Apoptosis: In the presence of active Caspase-8, Complex IIa is formed, leading to RIPK1-dependent apoptosis.[8]
-
Necroptosis: When Caspase-8 is inhibited or absent, RIPK1 kinase activity leads to the formation of the necrosome (Complex IIb) through its interaction with RIPK3.[8][14] This results in the phosphorylation of MLKL and execution of programmed necrosis, a highly inflammatory form of cell death.[8][14]
-
Caption: TNFR1 signaling pathway illustrating RIPK1's dual role.
Quantitative Data on RIPK1 Inhibitors in Inflammatory Disease
The therapeutic potential of targeting RIPK1 kinase activity has been investigated in numerous preclinical and clinical studies. The following tables summarize key quantitative data for several RIPK1 inhibitors.
Preclinical Data
| Inhibitor | Model | Key Findings | Reference |
| Necrostatin-1 (Nec-1) / Nec-1s | Mouse model of TNF-induced shock | Nec-1s attenuated LPS-induced increase in circulating TNFα. | [8] |
| Mouse model of intraventricular hemorrhage | Nec-1 decreased levels of IL-1β, IL-6, and TNF-α. | [2][5] | |
| Rat model of intestinal ischemia/reperfusion | Ameliorated acute liver injury. | [2][5] | |
| GNE684 | Sharpin-mutant mouse model of skin inflammation | Effectively blocked skin inflammation and liver immune cell infiltration. | [2][5] |
| GSK547 | Mouse TNF/zVAD shock model | Oral doses of 1.0 and 10 mg/kg resulted in 99% inhibition of RIPK1 activation. | [3] |
| Kinase-inactive RIPK1 mice (Ripk1D138N/D138N) | Mouse model of SIRS | Significantly lower plasma levels of proinflammatory cytokines (e.g., CXCL2) compared to wild-type after TNF/zVAD challenge. | [15] |
Clinical Data
| Inhibitor | Study Phase | Disease | Dosing Regimen | Key Findings | Reference |
| GSK2982772 | Phase I | Healthy Volunteers | Up to 120 mg BID | Well-tolerated; >90% target engagement at 60 mg and 120 mg BID; approximately linear pharmacokinetics. | [1][16] |
| Phase IIa | Plaque Psoriasis | 60 mg BID or TID | Modest improvement in Plaque Lesion Severity Sum with BID treatment. | [4] | |
| Phase II | Moderate to Severe Plaque Psoriasis | Modified-release formulation | Did not translate into meaningful clinical improvements despite high trough concentrations. | [14] | |
| Phase II | Rheumatoid Arthritis | 60 mg BID or TID | No significant clinical improvement observed at the doses tested. | [17] | |
| Phase II | Ulcerative Colitis | 60 mg TID | No significant clinical efficacy observed. | [12] | |
| SIR2446M | Phase I | Healthy Participants | 30 to 400 mg (repeated doses) | Well-tolerated; plasma half-life of 11-19 hours; >90% target engagement. | [9][18] |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to study RIPK1 function and inhibition.
RIPK1 Kinase Activity Assay (ADP-Glo™ Assay)
This assay quantifies RIPK1 kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant active RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 2.5 mM MnCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
RIPK1 inhibitor of interest
Procedure:
-
Prepare serial dilutions of the RIPK1 inhibitor in Kinase Assay Buffer.
-
In a 96-well or 384-well plate, add the RIPK1 enzyme, substrate (MBP), and inhibitor dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the RIPK1 kinase activity.
Induction and Assessment of Necroptosis in Cell Culture
Cell Lines:
-
Human: HT-29 (colon adenocarcinoma), Jurkat (T-lymphocyte)
-
Mouse: L929 (fibrosarcoma), Bone Marrow-Derived Macrophages (BMDMs)
Induction of Necroptosis: A common method to induce necroptosis is to stimulate cells with a combination of:
-
TNFα (10-100 ng/mL)
-
A SMAC mimetic (e.g., BV6, LCL161; to inhibit cIAPs)
-
A pan-caspase inhibitor (e.g., zVAD-FMK; 20-50 µM; to block apoptosis)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat cells with the RIPK1 inhibitor or vehicle control for 1-2 hours.
-
Add the necroptosis-inducing cocktail (TNFα + SMAC mimetic + zVAD-FMK).
-
Incubate for 12-24 hours.
-
Assess cell death using one of the following methods.
Assessment of Necroptosis:
-
Cell Viability Assays:
-
ATP-based assays (e.g., CellTiter-Glo®): Measures ATP levels in metabolically active cells. A decrease in luminescence indicates cell death.[5][15]
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from cells with compromised membrane integrity.[15]
-
-
Flow Cytometry:
-
Annexin V/Propidium Iodide (PI) Staining: Necroptotic cells are typically Annexin V and PI positive.[8]
-
-
Western Blotting:
Caption: General experimental workflow for a necroptosis assay.
Co-Immunoprecipitation of RIPK1 Signaling Complexes
This protocol is used to isolate and analyze the components of RIPK1-containing signaling complexes (Complex I and Complex II).
Materials:
-
Cell line of interest (e.g., macrophages, MEFs)
-
Stimuli (e.g., TNFα, LPS)
-
Lysis Buffer (e.g., containing 1% NP-40 and 0.5% Triton X-100)
-
Antibody for immunoprecipitation (e.g., anti-TNFR1 for Complex I, anti-FADD or anti-RIPK3 for Complex II)
-
Protein A/G magnetic beads
-
Wash Buffer
-
SDS-PAGE sample buffer
Procedure:
-
Stimulate cells to induce the formation of the desired complex.
-
Lyse the cells in ice-cold Lysis Buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris.
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add fresh protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with Wash Buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against expected complex components (e.g., RIPK1, TRADD, FADD, Caspase-8, RIPK3).
Animal Models of Inflammatory Disease
This is a widely used model for inflammatory bowel disease, particularly ulcerative colitis.
Procedure:
-
Administer DSS (typically 2-5% w/v, molecular weight 36-50 kDa) to mice in their drinking water for a defined period (e.g., 5-7 days for an acute model).[3][16][19]
-
Administer the RIPK1 inhibitor orally or via injection daily, starting before or concurrently with DSS administration.
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).[20]
-
At the end of the study, sacrifice the mice and collect the colons.
-
Measure colon length (shortening is a sign of inflammation) and assess histopathology (e.g., immune cell infiltration, epithelial damage).[20]
-
Analyze cytokine levels in colon tissue homogenates.
This model is commonly used to study rheumatoid arthritis.
Procedure:
-
Emulsify type II collagen (e.g., chicken or bovine) in Complete Freund's Adjuvant (CFA).
-
Immunize susceptible mouse strains (e.g., DBA/1J) with an intradermal injection of the emulsion at the base of the tail.[6][7][14]
-
A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 14-21 days after the primary immunization.[7][14]
-
Begin treatment with the RIPK1 inhibitor at a specified time point relative to immunization.
-
Monitor the mice regularly for the onset and severity of arthritis, scoring each paw based on inflammation and swelling.
-
At the end of the study, collect paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.[7]
-
Analyze systemic and local cytokine levels.
Conclusion
RIPK1 kinase stands at a crucial intersection of inflammation and cell death signaling, making it a highly attractive target for therapeutic intervention in a multitude of inflammatory diseases. While initial clinical trials of RIPK1 inhibitors have yielded mixed results, the wealth of preclinical data strongly supports the continued exploration of this pathway. A deeper understanding of the context-dependent functions of RIPK1, the development of more potent and selective inhibitors, and the identification of appropriate patient populations will be critical for the successful translation of RIPK1-targeted therapies into the clinic. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further unravel the complexities of RIPK1 signaling and to advance the development of novel treatments for inflammatory disorders.
References
- 1. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. benchchem.com [benchchem.com]
- 6. chondrex.com [chondrex.com]
- 7. RIPK1 inhibition attenuates experimental autoimmune arthritis via suppression of osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. The Lck inhibitor, AMG-47a, blocks necroptosis and implicates RIPK1 in signalling downstream of MLKL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. benchchem.com [benchchem.com]
- 16. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages | Semantic Scholar [semanticscholar.org]
- 19. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
A Technical Guide to RIP1 Kinase Inhibitor 5 and its Role in the TNF Signaling Cascade
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor (TNF) is a pleiotropic cytokine central to the regulation of inflammation, immunity, and cell death.[1][2] The signaling cascade initiated by TNF binding to its receptor, TNFR1, is a critical cellular checkpoint that determines cell fate—leading to either survival and inflammation or programmed cell death through apoptosis or necroptosis.[3][4] At the heart of this decision-making process lies the Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[5]
RIPK1 functions as a crucial adaptor protein and kinase. Its scaffolding function is essential for the activation of pro-survival pathways like NF-κB, while its kinase activity is a key driver of the inflammatory, caspase-independent form of programmed cell death known as necroptosis.[6][7][8] The dysregulation of RIPK1 kinase activity has been implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[9][10]
This has positioned RIPK1 as a high-value therapeutic target. Small molecule inhibitors that specifically target the kinase function of RIPK1 have emerged as a promising strategy to mitigate inflammation and cell death in these conditions. This guide provides an in-depth technical overview of the TNF signaling cascade, the mechanism of a first-in-class clinical candidate, RIP1 Kinase Inhibitor 5 (GSK2982772), and the experimental methodologies used to characterize its activity.[9]
The TNF Signaling Cascade: A Dual Pathway
Upon binding of TNFα to its primary receptor, TNFR1, a series of protein-protein interactions occur at the cell membrane, leading to the formation of a multi-protein platform known as Complex I.[11][12] This complex dictates the initial pro-survival and pro-inflammatory cellular response.
Complex I and Pro-Survival Signaling: TNFR1 activation recruits the adaptor protein TRADD (TNFR1-Associated Death Domain), which in turn serves as a scaffold to recruit other key proteins, including RIPK1, TRAF2 (TNF Receptor-Associated Factor 2), and cIAP1/2 (cellular inhibitor of apoptosis proteins 1 and 2).[3][12] Within Complex I, RIPK1 is heavily ubiquitinated by cIAP1/2, which prevents its kinase activation and promotes its scaffolding function.[12][13] This scaffold assembly leads to the activation of downstream kinases that ultimately trigger the NF-κB and MAPK pathways, resulting in the transcription of pro-inflammatory and pro-survival genes.[1][2][3]
Transition to Cell Death: Complex II and Necroptosis: Under conditions where cIAP activity is compromised (e.g., by Smac mimetics) or gene transcription is blocked, the signaling output can switch from survival to cell death.[7] RIPK1 is deubiquitinated and dissociates from the membrane to form a secondary cytosolic complex, known as Complex II.
-
Complex IIa (Apoptosis): If Caspase-8 is active, it is recruited to the complex via the FADD adaptor protein. Active Caspase-8 cleaves and inactivates RIPK1 and RIPK3, while initiating the downstream caspase cascade that executes apoptosis.[1][4]
-
Complex IIb (Necroptosis): When Caspase-8 activity is inhibited or absent, RIPK1 is free to engage with RIPK3 through their respective RIP Homotypic Interaction Motifs (RHIMs).[5] This interaction triggers the kinase activity of RIPK1, leading to its autophosphorylation and the subsequent phosphorylation and activation of RIPK3. Activated RIPK3 then phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to lytic cell death, or necroptosis.[14][15] The kinase activity of RIPK1 is indispensable for this necroptotic pathway.[7]
Profile of this compound (GSK2982772)
GSK2982772, often referred to as compound 5 in initial discovery literature, is a potent, selective, and orally bioavailable small-molecule inhibitor of RIPK1 kinase.[9] It was identified through the optimization of a benzoxazepinone hit from a DNA-encoded library screen and was the first RIPK1 inhibitor to enter clinical trials for inflammatory diseases.[9]
Mechanism of Action
GSK2982772 acts as a Type III kinase inhibitor. X-ray crystallography has revealed that it does not bind to the kinase hinge region in the ATP pocket, which is common for many kinase inhibitors. Instead, it buries deep into an allosteric, lipophilic back pocket of the ATP binding site.[9] This unique binding mode, which stabilizes an inactive conformation of the kinase, is responsible for its high potency and exquisite selectivity for RIPK1 over other kinases.[9] By inhibiting the kinase function of RIPK1, GSK2982772 specifically blocks the downstream signaling cascade required for necroptosis, without affecting the pro-survival scaffolding functions of RIPK1 in Complex I.
Quantitative Data
The potency and selectivity of GSK2982772 have been characterized across biochemical and cellular assays.
Table 1: Biochemical and Cellular Activity of GSK2982772
| Assay Type | Description | IC50 / EC50 | Reference |
|---|---|---|---|
| Biochemical | RIP1 ADP-Glo™ Kinase Assay | IC50: < 0.6 nM (Tight Binder) | [9] |
| Biochemical | RIP1 Fluorescence Polarization | IC50: 6.2 nM | [9] |
| Cellular | TNF-induced Necroptosis (Human U937 cells) | EC50: 4.0 nM | [16] |
| Cellular | TNF-induced Necroptosis (Mouse L929 cells) | EC50: 1.0 nM | [16] |
| Cellular | Cytokine Release (Human UC Explants) | Significant reduction |[9] |
Table 2: Preclinical Pharmacokinetic and Safety Profile of GSK2982772
| Parameter | Species | Value | Reference |
|---|---|---|---|
| Oral Exposure (AUC) | Rat (2 mg/kg) | 0.94 µM*h | [9] |
| hERG Inhibition | HEK-293 cells | IC50: 195 µM | [9] |
| PXR Activation | Human | EC50: 13 µM | [9] |
| Kinase Selectivity | Panel of 300 kinases | Highly selective for RIPK1 |[10] |
Key Experimental Protocols
Characterizing a RIPK1 inhibitor requires a suite of biochemical and cell-based assays to determine potency, cellular efficacy, and mechanism of action.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay measures the inhibition of recombinant RIPK1 kinase activity by quantifying the amount of ADP produced.
-
Materials:
-
Recombinant human RIPK1 enzyme (kinase domain)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (at or below Km for IC50 determination)
-
GSK2982772 (or test compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, low-volume assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 25 nL of diluted compound or DMSO (vehicle control) to the assay wells.
-
Add 5 µL of RIPK1 enzyme solution in kinase buffer to the wells.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter dose-response curve.[17]
-
Cellular Necroptosis Assay
This assay measures the ability of an inhibitor to protect cells from TNFα-induced necroptosis. Human HT-29 colon adenocarcinoma cells are a common model.
-
Materials:
-
HT-29 cells
-
Cell Culture Medium (e.g., McCoy's 5A with 10% FBS)
-
Recombinant Human TNFα
-
Smac mimetic (e.g., BV6 or SM-164) to inhibit cIAPs
-
Pan-caspase inhibitor (e.g., z-VAD-fmk) to block apoptosis
-
GSK2982772 (or test compound) serially diluted
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom, white-walled assay plates
-
-
Procedure:
-
Seed HT-29 cells in 96-well plates at an appropriate density (e.g., 10,000 cells/well) and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compound for 1 hour at 37°C.
-
Induce necroptosis by adding a cocktail of TNFα (T), a Smac mimetic (S), and z-VAD-fmk (Z). This combination is often referred to as "TSZ".
-
Include control wells: untreated cells (100% viability) and TSZ-treated cells (0% protection).
-
Incubate the plates for 24 hours at 37°C in a CO₂ incubator.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol to measure cell viability based on ATP levels.
-
Measure luminescence using a plate reader.
-
Calculate the percent protection for each compound concentration and determine the EC50 value.[17][18]
-
In Vivo and Clinical Studies Summary
Preclinical studies in mouse models of TNFα-induced systemic inflammatory response syndrome demonstrated that RIPK1 inhibitors could protect against hypothermia and death, validating the therapeutic concept in vivo.[10]
GSK2982772 advanced into Phase I and Phase IIa clinical trials. A first-in-human study in healthy volunteers showed that the compound was safe and well-tolerated, with pharmacokinetic profiles supporting further development.[19] High levels of RIPK1 target engagement (>90%) were achieved at well-tolerated doses.[19] However, a subsequent Phase IIa study in patients with active ulcerative colitis did not show a significant clinical benefit compared to placebo, despite the drug being well-tolerated and achieving good distribution into colonic tissue.[20][21][22] These results suggest that RIPK1 kinase inhibition as a monotherapy may be insufficient to drive efficacy in this specific patient population and disease context, highlighting the complexity of translating preclinical findings.[20]
Conclusion
RIPK1 is a validated and critical regulator at the crossroads of inflammation and cell death signaling downstream of TNFR1. This compound, GSK2982772, is a pioneering clinical compound that has provided invaluable insights into the therapeutic potential and challenges of targeting this pathway. Its high potency and selectivity, derived from a unique allosteric binding mode, make it an exceptional tool for dissecting the role of RIPK1 kinase activity. While clinical results in ulcerative colitis were not successful, the exploration of RIPK1 inhibition continues in other inflammatory diseases. The data and methodologies presented here form a foundational guide for researchers and drug developers working to further understand and modulate the complex biology of the TNF-RIPK1 axis.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. cusabio.com [cusabio.com]
- 3. TNF Signaling Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel role for RIP1 kinase in mediating TNFα production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RIPK1 and TRADD Regulate TNF-Induced Signaling and Ripoptosome Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulatory Mechanisms of RIPK1 in Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ubiquitination of RIPK1 regulates its activation mediated by TNFR1 and TLRs signaling in distinct manners - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bioradiations.com [bioradiations.com]
- 16. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to RIP1 Kinase Inhibitor 5 (GSK2982772)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Receptor-Interacting Protein 1 (RIPK1) kinase has emerged as a critical mediator in cellular signaling pathways that control inflammation and programmed cell death, specifically necroptosis. Its pivotal role in the pathogenesis of numerous inflammatory and neurodegenerative diseases has established it as a significant therapeutic target. This technical guide provides a comprehensive overview of a first-in-class, potent, and selective RIPK1 kinase inhibitor, compound 5, also known as GSK2982772. This document details its structure, mechanism of action, and functional characteristics, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to serve as a vital resource for the scientific community.
Introduction
Receptor-Interacting Protein 1 (RIPK1) is a serine/threonine kinase that functions as a key signaling node downstream of death receptors, most notably Tumor Necrosis Factor Receptor 1 (TNFR1).[1] Depending on the cellular context, RIPK1 can initiate divergent pathways leading to either cell survival and inflammation via NF-κB activation or programmed cell death through apoptosis or necroptosis.[2][3] The kinase activity of RIPK1 is essential for the induction of necroptosis, a regulated form of necrosis that contributes to the inflammatory pathology of various diseases.[1]
RIP1 kinase inhibitor 5 (GSK2982772) is a potent, orally active, and selective ATP-competitive inhibitor of RIPK1.[4] It was identified through the optimization of a benzoxazepinone hit from a DNA-encoded library.[5] GSK2982772 has demonstrated the ability to block multiple TNF-dependent cellular responses, highlighting its potential as a novel anti-inflammatory agent.[5][6] This guide delves into the core technical aspects of this inhibitor.
Structure and Binding Mode
GSK2982772 is a benzoxazepinone derivative with the chemical formula C24H22N6O3. A co-crystal structure of GSK2982772 bound to the RIPK1 kinase domain has been resolved to 2.6 Å.[5] This revealed that the inhibitor binds deep within the ATP-binding pocket, but in a manner distinct from typical kinase inhibitors.
Instead of interacting with the kinase hinge region, GSK2982772 resides further in the binding pocket, with its triazole and benzyl (B1604629) groups occupying an allosteric lipophilic pocket at the back of the ATP binding site.[5] This binding mode is characteristic of a type III kinase inhibitor.[5] The benzoxazepinone moiety is situated in a tight pocket formed by two β-strands.[5]
Mechanism of Action
GSK2982772 functions by selectively inhibiting the kinase activity of RIPK1.[7] By binding to the allosteric pocket of the RIPK1 kinase domain, it prevents the conformational changes required for kinase activation and subsequent autophosphorylation, which are critical steps in the initiation of the necroptotic signaling cascade.[5][7] This inhibition effectively blocks the downstream phosphorylation of RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL), the key effectors of necroptosis.[2] Consequently, GSK2982772 prevents the execution of necroptotic cell death and the release of damage-associated molecular patterns (DAMPs) that fuel inflammation.[1]
Quantitative Data
The potency and selectivity of GSK2982772 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency of GSK2982772 against RIPK1 Kinase
| Target Species | Assay Format | IC50 (nM) |
| Human | FP Binding | 16 |
| Monkey | FP Binding | 20 |
| Rat | FP Binding | 2,000 |
| Mouse | FP Binding | 2,500 |
Data sourced from MedChemExpress.[4]
Table 2: Cellular Activity of GSK2982772
| Cell Line | Assay Type | Cellular Effect | EC50 / CC50 |
| HT-29 | Necroptosis Inhibition | Inhibition of TSZ-induced necroptosis | 4.1 nM |
| HEK293 | hERG Inhibition | Inhibition of human ERG | 195 µM |
| HT-29 | Cytotoxicity | Reduction in cell viability | > 100 µM |
TSZ: TNF-α, SMAC mimetic, and z-VAD-fmk. Data sourced from MedChemExpress.[4]
Signaling Pathways
The following diagrams illustrate the critical signaling pathways regulated by RIPK1 and the point of intervention for GSK2982772.
Caption: RIPK1 Signaling Downstream of TNFR1.
Experimental Protocols
Detailed methodologies for key assays are provided below.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
-
Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
GSK2982772 at various concentrations
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of GSK2982772 in DMSO.
-
Add a small volume of the diluted compound or DMSO (vehicle control) to the assay wells.
-
Add the RIPK1 enzyme to the wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[8]
-
Cellular Necroptosis Assay
This assay measures the ability of an inhibitor to protect cells from TNF-α-induced necroptosis.
-
Materials:
-
HT-29 human colon adenocarcinoma cells
-
Cell culture medium (e.g., McCoy's 5A) supplemented with 10% FBS
-
Human TNF-α
-
Smac mimetic (e.g., BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
GSK2982772 at various concentrations
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom assay plates
-
-
Procedure:
-
Seed HT-29 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of GSK2982772 for 1 hour.
-
Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (TSZ).
-
Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® Reagent to each well to measure cell viability based on ATP levels.
-
Measure the luminescence using a plate reader.
-
Calculate the percent protection for each compound concentration and determine the EC50 value.[8]
-
Experimental Workflow Visualization
Caption: Workflow for Potency Determination.
Conclusion
This compound (GSK2982772) is a highly potent and selective allosteric inhibitor of RIPK1 with promising therapeutic potential for a range of inflammatory diseases. Its unique binding mode and mechanism of action provide a valuable tool for dissecting the role of RIPK1 kinase activity in health and disease. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working in this exciting field. Further investigation into the clinical applications of GSK2982772 and other RIPK1 inhibitors is warranted.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Target Validation of RIP1 Kinase Inhibitors in Autoimmune Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and programmed cell death, positioning it as a promising therapeutic target for a spectrum of autoimmune and inflammatory diseases.[1][2] The kinase activity of RIPK1 is a key driver of necroptosis, a lytic and pro-inflammatory form of cell death, and also contributes to inflammatory cytokine production.[3][4] This technical guide provides a comprehensive overview of the target validation for RIPK1 kinase inhibitors in preclinical autoimmune models, focusing on the experimental methodologies, quantitative data, and underlying signaling pathways. The content herein is intended to equip researchers and drug development professionals with the necessary information to design, execute, and interpret studies aimed at evaluating novel RIPK1 inhibitors.
Introduction: RIPK1 Kinase as a Therapeutic Target
RIPK1 is a serine/threonine kinase that functions as a key signaling node downstream of death receptors like TNFR1.[3][5] It possesses both kinase and scaffolding functions that dictate cell fate towards survival, apoptosis, or necroptosis.[4] In the context of autoimmune diseases such as rheumatoid arthritis (RA), inflammatory bowel disease (IBD), and multiple sclerosis (MS), dysregulation of RIPK1 signaling is implicated in the chronic inflammation and tissue damage that characterize these conditions.[2] Inhibition of RIPK1's kinase activity has been shown to be a viable therapeutic strategy to mitigate inflammation and cell death in various preclinical models.[2][6][7] Small molecule inhibitors, such as GSK2982772 and Necrostatin-1, have been instrumental in validating this target.[1][8]
RIPK1 Signaling Pathways
The signaling cascades initiated by TNFR1 activation serve as a primary example of RIPK1's central role. Upon TNF-α binding, TNFR1 recruits a series of proteins to form Complex I, which promotes cell survival and pro-inflammatory gene expression through NF-κB activation. However, under conditions where components of Complex I are deubiquitinated or absent, RIPK1 can dissociate and form a cytosolic death-inducing complex, known as Complex II. Depending on the cellular context, Complex II can trigger either apoptosis (Complex IIa) or necroptosis (Complex IIb, the necrosome), the latter of which is dependent on the kinase activities of both RIPK1 and RIPK3.
Quantitative Data for RIPK1 Kinase Inhibitors
The potency and efficacy of RIPK1 inhibitors are evaluated using a combination of in vitro biochemical assays, cell-based assays, and in vivo animal models. The following tables summarize key quantitative data for well-characterized RIPK1 inhibitors.
Table 1: In Vitro Potency of RIPK1 Inhibitors
| Compound | Target | Assay Format | IC50 (nM) | Reference(s) |
| GSK2982772 | Human RIPK1 | ADP-Glo | 16 | [1][9][10][11] |
| GSK2982772 | Monkey RIPK1 | ADP-Glo | 20 | [1][10][11] |
| GSK2982772 | Mouse RIPK1 | ADP-Glo | 2,500 | [9] |
| Necrostatin-1 | Human RIPK1 | - | 182 | |
| RIPA-56 | Human RIPK1 | - | 13 | [12] |
IC50: Half-maximal inhibitory concentration.
Table 2: Cellular Activity of RIPK1 Inhibitors
| Compound | Cell Line | Assay Type | EC50 (nM) | Reference(s) |
| GSK2982772 | U937 (human) | TNF-α/QVD-OPh induced necroptosis | 6.3 | [9] |
| GSK2982772 | L929 (mouse) | TNF-α/QVD-OPh induced necroptosis | 1,300 | [9] |
| Necrostatin-1 | Jurkat (human) | Necroptosis | 494 | [12] |
| RIPA-56 | L929 (mouse) | TZS-induced necrosis | 27 | [12] |
EC50: Half-maximal effective concentration.
Table 3: In Vivo Efficacy of RIPK1 Inhibitors in Autoimmune Models
| Model | Compound | Dosing | Key Efficacy Readout | Result | Reference(s) |
| Mouse TNF-α induced lethal shock | GSK2982772 | 3, 10, 50 mg/kg | Increased survival | Dose-dependent increase in survival | [8][9] |
| T-cell transfer colitis (mouse) | GSK547 | 50 mg/kg, BID | Reduced colon density, disease activity index, histology score | Significant reduction in all parameters | [3] |
| Collagen-Induced Arthritis (mouse) | Necrostatin-1s | 300 µg/kg, daily | Reduced arthritis score and incidence | Significant reduction in arthritis progression | [6][7] |
| DSS-induced colitis (mouse) | SZ-15 | - | Decreased TNF-α, IL-1β, IL-22, and IL-6 mRNA | Alleviation of colitis | [13] |
BID: Twice daily.
Detailed Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Test compound (RIPK1 inhibitor)
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Add the test compound dilutions and a DMSO control to a multi-well plate.
-
Add the RIPK1 enzyme to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.[16]
Cellular Necroptosis Assay
This assay measures the ability of a compound to protect cells from necroptosis induced by TNF-α in the presence of a pan-caspase inhibitor.
Materials:
-
HT-29 or U937 cells
-
Cell culture medium
-
TNF-α
-
Smac mimetic (e.g., SM-164)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Test compound (RIPK1 inhibitor)
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.[17]
-
Pre-treat cells with serial dilutions of the test compound or DMSO control for 30-60 minutes.[18]
-
Induce necroptosis by adding a cocktail of TNF-α (e.g., 20-100 ng/mL), a Smac mimetic, and a pan-caspase inhibitor (e.g., 20 µM z-VAD-fmk).[17][18]
-
Incubate for 18-24 hours.
-
Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels.
-
Calculate the percent protection for each compound concentration and determine the EC50 value.
In Vivo Collagen-Induced Arthritis (CIA) Model
The CIA model in mice is a widely used model of inflammatory arthritis that shares pathological features with human rheumatoid arthritis.[19]
Procedure:
-
Immunization: Emulsify type II collagen in Complete Freund's Adjuvant (CFA). Inject DBA/1J mice intradermally at the base of the tail.
-
Booster: On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
Treatment: Begin treatment with the RIPK1 inhibitor or vehicle control at the onset of disease or prophylactically. Dosing is typically performed daily via oral gavage or intraperitoneal injection.[6]
-
Clinical Scoring: Monitor mice regularly for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of erythema and swelling. The maximum score per mouse is 16.
-
Histopathology: At the end of the study, collect joints for histological analysis to assess inflammation, pannus formation, and bone erosion.
-
Biomarker Analysis: Collect blood and tissue samples to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and other relevant biomarkers.
In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model
The DSS-induced colitis model is a well-established and reproducible model for studying IBD.
Procedure:
-
Induction: Administer DSS (typically 1.5-5% w/v) in the drinking water of mice for 5-7 days to induce acute colitis.[20][21]
-
Treatment: Administer the RIPK1 inhibitor or vehicle control either prophylactically (starting at the same time as DSS) or therapeutically (after the onset of colitis symptoms).
-
Monitoring: Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the stool. These parameters are used to calculate a Disease Activity Index (DAI).[21]
-
Terminal Analysis: At the end of the study, sacrifice the mice and collect the colons. Measure colon length (shortening is a sign of inflammation).
-
Histopathology: Process colon tissue for histological analysis to score for inflammation and tissue damage.
-
Cytokine Analysis: Homogenize colon tissue to measure the levels of pro-inflammatory cytokines.[3]
Conclusion
The validation of RIPK1 kinase as a therapeutic target in autoimmune diseases is supported by a robust body of preclinical evidence. The data presented in this guide, derived from a variety of in vitro and in vivo models, demonstrate that inhibition of RIPK1 kinase activity can effectively suppress inflammation and necroptotic cell death. The detailed experimental protocols provided herein offer a framework for the continued evaluation of novel RIPK1 inhibitors. As our understanding of the nuanced roles of RIPK1 in different cell types and disease contexts grows, so too will the potential for developing highly effective and targeted therapies for a range of debilitating autoimmune and inflammatory conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Receptor-interacting protein 1 kinase inhibition therapeutically ameliorates experimental T cell-dependent colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Dysregulation of Intestinal Epithelial Cell RIPK Pathways Promotes Chronic Inflammation in the IBD Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RIPK1 inhibition attenuates experimental autoimmune arthritis via suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. caymanchem.com [caymanchem.com]
- 10. GSK2982772 | RIP kinase | TargetMol [targetmol.com]
- 11. adooq.com [adooq.com]
- 12. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel gut-restricted RIPK1 inhibitor, SZ-15, ameliorates DSS-induced ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RIPK1 Kinase Enzyme System [promega.com]
- 15. ulab360.com [ulab360.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. chondrex.com [chondrex.com]
- 20. The scaffold-dependent function of RIPK1 in dendritic cells promotes injury-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. socmucimm.org [socmucimm.org]
Cellular Targets of RIP1 Kinase Inhibitor 5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the cellular targets of RIP1 kinase inhibitor 5, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The document outlines the primary cellular target, its associated signaling pathways, and comprehensive methodologies for target identification and validation. Quantitative data for representative potent RIPK1 inhibitors are presented to contextualize the expected efficacy of compounds in this class.
The Primary Cellular Target: Receptor-Interacting Protein Kinase 1 (RIPK1)
This compound is a potent and selective inhibitor of RIPK1.[1][2][3] RIPK1 is a crucial serine/threonine kinase that functions as a key regulator of cellular stress responses, inflammation, and programmed cell death.[1] It is a central component of signaling pathways initiated by death receptors, such as the tumor necrosis factor receptor 1 (TNFR1).
Upon activation by stimuli like TNF-α, RIPK1 can trigger divergent cellular outcomes. It can act as a scaffold for the formation of a pro-survival complex (Complex I) that leads to the activation of the NF-κB signaling pathway. Alternatively, post-translational modifications can lead to the formation of cytosolic complexes that drive programmed cell death. Complex IIa, containing FADD and Caspase-8, initiates apoptosis. In situations where Caspase-8 is inhibited, RIPK1 can associate with RIPK3 to form the necrosome (Complex IIb), a complex that executes a form of programmed necrosis called necroptosis.
This compound exerts its therapeutic effect by binding to RIPK1 and inhibiting its kinase activity, thereby blocking the downstream signaling cascades that lead to necroptosis and inflammation.
Quantitative Analysis of Cellular Targets
While specific quantitative binding data for "this compound" is not publicly available, the table below presents data for other well-characterized, potent RIPK1 inhibitors to provide a reference for the expected potency range. The primary target for these inhibitors is RIPK1. Off-target profiling is crucial to assess the selectivity of any kinase inhibitor.
| Inhibitor Name | Target | Assay Type | Potency (IC50/Kd) | Reference |
| RIPA-56 | RIPK1 | Kinase Assay | 13 nM (IC50) | [4] |
| RIPK1-IN-11 | RIPK1 | Binding Assay | 9.2 nM (Kd) | [1] |
| RIPK1-IN-11 | RIPK1 | Kinase Assay | 67 nM (IC50) | [1] |
| RIPK1-IN-20 | RIPK1 | Kinase Assay | 59.8 nM (IC50) | [1] |
| RIP1-IN-1 | RIPK1 | Binding Assay | 110 nM (Kd) | [1] |
Note: The data presented are for representative compounds and serve to illustrate the potency of selective RIPK1 inhibitors.
Experimental Protocols for Target Identification
Several robust methodologies are employed to identify the cellular targets of kinase inhibitors. These include in vitro kinase assays for primary target validation, chemoproteomics for unbiased target discovery, and cellular thermal shift assays for target engagement confirmation in a cellular context.
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that determines kinase activity by quantifying the amount of ADP produced. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal that is proportional to the initial kinase activity.
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate buffer (e.g., kinase buffer with a final DMSO concentration ≤1%).
-
Kinase Reaction Setup:
-
In a 384-well plate, add 5 µL of the diluted inhibitor or vehicle control.
-
Add 10 µL of a 2X kinase/substrate mixture containing purified recombinant RIPK1 and a suitable peptide substrate.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be close to the Km for RIPK1.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination and ATP Depletion:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation and Detection:
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and the subsequent luciferase reaction.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
This method utilizes an immobilized version of the kinase inhibitor to capture its binding partners from a cell lysate, which are then identified by mass spectrometry.
Principle: A derivative of the kinase inhibitor is synthesized with a reactive group that allows it to be covalently attached to a solid support (e.g., sepharose beads). This "bait" is then incubated with a cell lysate. Proteins that bind to the inhibitor are captured and subsequently eluted. The eluted proteins are then identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol:
-
Preparation of Affinity Matrix: Covalently couple a derivative of this compound to sepharose beads.
-
Cell Culture and Lysis: Culture the cells of interest to a high density and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Affinity Purification:
-
Incubate the cell lysate with the inhibitor-coupled beads for 2-4 hours at 4°C.
-
As a negative control, incubate a separate aliquot of the lysate with beads that have not been coupled to the inhibitor.
-
For competition experiments, pre-incubate the lysate with an excess of the free inhibitor before adding the beads.
-
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competitive elution with a high concentration of the free inhibitor.
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.
-
Excise the protein bands of interest, perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Search the MS/MS spectra against a protein database to identify the proteins.
-
Quantify the relative abundance of proteins in the inhibitor pull-down versus the control pull-down to identify specific binding partners.
-
CETSA is a biophysical method that assesses the engagement of a drug with its target protein in a cellular environment based on ligand-induced thermal stabilization.
Principle: The binding of a small molecule inhibitor to its target protein often increases the protein's stability and resistance to thermal denaturation. In a CETSA experiment, cells or cell lysates are treated with the inhibitor and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Include an unheated control sample.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble RIPK1 in each sample using Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
Plot the amount of soluble RIPK1 as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to the right for the inhibitor-treated sample indicates thermal stabilization and therefore, target engagement. This can be used to generate an isothermal dose-response curve to determine the potency of target engagement in cells.
-
References
An In-depth Technical Guide to the Effects of RIP1 Kinase Inhibitor 5 on Cytokine Production
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive analysis of how RIP1 Kinase Inhibitor 5 and related molecules modulate cytokine production. It delves into the underlying signaling pathways, presents quantitative data from key studies, and offers detailed experimental protocols for researchers.
Introduction: RIPK1 as a Critical Node in Inflammation and Cell Death
Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that functions as a critical intracellular signaling mediator. It holds a dual role, acting as both a scaffold for protein complexes and as an active enzyme. This duality places RIPK1 at a crucial crossroads, determining cell fate decisions between survival, inflammation, apoptosis, and necroptosis.[1][2] Its activity is tightly regulated, primarily downstream of death receptors like Tumor Necrosis Factor Receptor 1 (TNFR1) and Toll-like receptors (TLRs).[3][4]
Dysregulation of RIPK1's kinase activity is implicated in the pathology of numerous inflammatory conditions, including inflammatory bowel disease, rheumatoid arthritis, and neurodegenerative diseases.[5][6][7] This has spurred the development of small molecule inhibitors that specifically target the kinase function of RIPK1. "this compound" refers to a potent benzoxazepinone compound, GSK2982772, which was identified as a clinical candidate for treating inflammatory diseases.[5] This guide will examine the effects of this class of inhibitors on cytokine production, using data from GSK2982772 and other well-characterized RIPK1 inhibitors like Necrostatin-1s (Nec-1s) to illustrate the core mechanisms.
The Dichotomous Role of RIPK1 in Cytokine Signaling
RIPK1's influence on cytokine production is complex and context-dependent, stemming from its distinct roles as a scaffold and a kinase.
Kinase-Independent Scaffolding Function
Upon TNFα binding to its receptor (TNFR1), RIPK1 is recruited to form the membrane-bound Complex I. In this complex, RIPK1 primarily functions as a scaffold. It undergoes ubiquitination by cellular inhibitor of apoptosis proteins (cIAPs), which creates a platform for the recruitment of downstream signaling complexes, including TAK1 and IKK.[8][9] This cascade ultimately leads to the activation of the NF-κB and MAPK pathways, which drive the transcription of pro-survival genes and pro-inflammatory cytokines like TNFα, IL-6, and IL-1β.[10][11] This scaffolding function is generally considered independent of RIPK1's kinase activity.[6]
Kinase-Dependent Regulation of Cytokine Production
While canonical NF-κB activation is kinase-independent, the kinase activity of RIPK1 is crucial for inducing cell death and can significantly amplify inflammation under specific conditions.
-
Necroptosis and Sustained Inflammation: When apoptosis is blocked (e.g., by viral proteins or therapeutic agents), RIPK1's kinase activity can trigger a form of programmed necrosis called necroptosis. Activated RIPK1 recruits and phosphorylates RIPK3, which in turn phosphorylates MLKL, leading to the formation of a "necrosome" complex and cell lysis.[12][13] This lytic cell death releases damage-associated molecular patterns (DAMPs), which are highly pro-inflammatory. Furthermore, TNFα-induced necroptosis can lead to a sustained second wave of cytokine production that is dependent on RIPK1 kinase activity, amplifying the inflammatory response.[14]
-
Autocrine TNFα Production: In certain cell types, the inhibition of caspases with pan-caspase inhibitors (e.g., z-VAD-fmk) activates a RIPK1 kinase-dependent pathway that leads to the production and secretion of TNFα.[15][16] This newly synthesized TNFα then acts in an autocrine or paracrine manner to further stimulate TNFR1, driving necroptosis and inflammation in a feed-forward loop. Inhibition of RIPK1 kinase with Nec-1 has been shown to block this specific pathway of TNFα production.[15][17]
The diagram below illustrates the divergent signaling pathways downstream of TNFR1 activation, highlighting the critical switch point where RIPK1 kinase activity becomes dominant.
Caption: RIPK1 signaling pathways downstream of TNFR1 activation.
Quantitative Data: Efficacy of RIPK1 Kinase Inhibitors
The following tables summarize quantitative data from various studies demonstrating the effect of RIPK1 kinase inhibitors on cytokine production in different experimental models.
Table 1: In Vitro & Ex Vivo Effects of RIPK1 Kinase Inhibitors on Cytokine Production
| Cell Type / Model | Stimulus | Inhibitor | Cytokine Measured | Result | Reference |
| Human Ulcerative Colitis Explants | Spontaneous | Compound 5 (GSK2982772) | Multiple Cytokines | Reduction in spontaneous cytokine production | [5] |
| J774 Macrophages | z-VAD-fmk | Necrostatin-1 (Nec-1) | TNFα | Complete blockade of TNFα production | [15] |
| L929 Fibrosarcoma Cells | z-VAD-fmk | Necrostatin-1 (Nec-1) | TNFα | Blocked the increase in TNFα protein levels | [15][17] |
| xiap-/- BMDMs | TNC-TNF | Necrostatin-1s (Nec-1s) | IL-1β, IL-6, IL-18 | Dose-dependent reduction in cytokine production | [18] |
| xiap-/-ripk1KD/KD BMDMs | TNC-TNF | N/A (Genetic) | IL-1β, IL-6, IL-18 | Complete reduction in cytokine production | [18] |
| Human Chondrocytes | IL-1β | Ad-shRIPK1 (Knockdown) | TNFα | Significant reduction in TNFα level in supernatant | [19] |
| BMDMs | Endoplasmic Reticulum Stress | Necrostatin-1 (Nec-1) | IL-1β | Significant reduction in IL-1β secretion | [12] |
Table 2: In Vivo Effects of RIPK1 Kinase Inhibitors on Cytokine Production
| Disease Model | Animal | Inhibitor | Cytokine Measured | Result | Reference |
| Colitis (NemoΔIEC) | Mouse | RIPK1 HET (Genetic) | Serum Cytokines/Chemokines | Reduced serum cytokine levels | [6] |
| Multiple Sclerosis (EAE) | Mouse | Necrostatin-1s (Nec-1s) | Pro-inflammatory Cytokines | Attenuated production of pro-inflammatory cytokines | [7] |
| Intraventricular Hemorrhage | Rat | Necrostatin-1 (Nec-1) | IL-1β, IL-6, TNFα | Significantly decreased cytokine levels | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of RIPK1 inhibitors on cytokine production.
Protocol 1: In Vitro Cytokine Production Assay
Objective: To quantify the effect of a RIPK1 kinase inhibitor on cytokine production from immune cells following a specific stimulus.
Materials:
-
Cell Line: J774A.1 macrophage cell line or primary Bone Marrow-Derived Macrophages (BMDMs).
-
Reagents: DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Stimuli: Lipopolysaccharide (LPS) (100 ng/mL) or TNFα (20 ng/mL) + z-VAD-fmk (20 µM).
-
Inhibitor: this compound (or other specific inhibitor, e.g., Nec-1s) dissolved in DMSO.
-
Assay Kit: ELISA or Cytometric Bead Array (CBA) kit for the cytokine of interest (e.g., mouse TNFα, IL-6).[20][21]
Procedure:
-
Cell Seeding: Plate J774A.1 cells in a 96-well tissue culture plate at a density of 2 x 104 cells/well and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Prepare serial dilutions of the RIPK1 inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add 100 µL of medium containing 2x the final concentration of the stimulus (e.g., 40 ng/mL TNFα + 40 µM z-VAD-fmk) to the appropriate wells.
-
Incubation: Incubate the plate for a predetermined time course (e.g., 4, 8, or 16 hours) at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell layer.
-
Cytokine Quantification: Measure the concentration of the target cytokine in the supernatant using an ELISA or CBA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize cytokine concentrations to a vehicle-treated control and plot the results as a function of inhibitor concentration to determine IC50 values. A cell viability assay (e.g., MTT or LDH release) should be run in parallel to control for inhibitor-induced cytotoxicity.[22]
Caption: Experimental workflow for an in vitro cytokine production assay.
Protocol 2: Western Blot for RIPK1 Pathway Activation
Objective: To determine if the RIPK1 inhibitor blocks stimulus-induced autophosphorylation of RIPK1, a key marker of its kinase activation.
Materials:
-
Cell culture materials as described in Protocol 4.1, using 6-well plates.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies against phospho-RIPK1 (Ser166), total RIPK1, and a loading control (e.g., GAPDH or β-actin). HRP-conjugated secondary antibody.
-
Reagents: SDS-PAGE gels, PVDF membrane, ECL chemiluminescence substrate.
Procedure:
-
Cell Treatment: Seed and treat cells with the inhibitor and stimulus in 6-well plates as described above.
-
Cell Lysis: After the desired incubation time (typically shorter, e.g., 30-60 minutes), wash cells with ice-cold PBS and lyse them directly in the well with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk) and incubate with the primary antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using image analysis software. Normalize the phospho-RIPK1 signal to the total RIPK1 signal to assess the degree of inhibition.
Mechanism of Action: How Inhibitor 5 Blocks RIPK1 Kinase
RIPK1 kinase inhibitors are broadly classified based on their binding mode to the ATP pocket of the kinase domain. The benzoxazepinone class, which includes Inhibitor 5 (GSK2982772), are potent and highly specific inhibitors.[5][23] They bind to a unique allosteric pocket on the RIPK1 kinase domain, stabilizing an inactive conformation.[24]
This binding prevents the ATP-dependent autophosphorylation of RIPK1 at key residues like Serine 166, which is an essential step for its catalytic activation.[25] By locking RIPK1 in an inactive state, the inhibitor effectively blocks all downstream events that depend on its kinase activity. This includes the recruitment and activation of RIPK3 and MLKL, thereby preventing necrosome formation and necroptotic cell death. Consequently, the associated kinase-dependent inflammatory signaling, including the sustained production of cytokines, is abrogated.
Caption: Logical diagram of RIPK1 kinase inhibition.
Conclusion and Future Directions
This compound and similar compounds are potent modulators of inflammatory signaling. They exert their primary effect on cytokine production by preventing the kinase activation of RIPK1, which is a critical driver of necroptosis and associated inflammatory feedback loops. While RIPK1's scaffolding function in canonical NF-κB signaling remains intact, the inhibition of its kinase activity is sufficient to ameliorate pathological inflammation in numerous preclinical disease models.[6][7][12] The data clearly indicate that in contexts of heightened cell stress and death signaling, RIPK1 kinase activity becomes a significant contributor to the production of pro-inflammatory cytokines, including TNFα, IL-1β, and IL-6.
For researchers and drug developers, these findings underscore the therapeutic potential of targeting RIPK1 kinase. Future work will continue to focus on delineating the specific disease contexts where RIPK1 kinase hyperactivation is a primary driver, optimizing the selectivity and pharmacokinetic properties of inhibitors, and identifying biomarkers to guide their clinical application. The ability to selectively disarm the pro-death and pro-inflammatory functions of RIPK1 while preserving its pro-survival scaffolding role represents a sophisticated and promising strategy for the treatment of a wide range of inflammatory diseases.
References
- 1. RIPK1 inhibitors: A key to unlocking the potential of necroptosis in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RIPK1 - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Targeting RIP Kinases in Chronic Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of RIPK1 Phosphorylation: Implications for Inflammation, Cell Death, and Therapeutic Interventions [mdpi.com]
- 9. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]
- 12. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting RIPK1 kinase for modulating inflammation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel role for RIP1 kinase in mediating TNFα production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] A novel role for RIP1 kinase in mediating TNFα production | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Cytokine Release Assay | Performed By Immunology Experts | iQ Biosciences [iqbiosciences.com]
- 21. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 22. TAK1 inhibition-induced RIP1-dependent apoptosis in murine macrophages relies on constitutive TNF-α signaling and ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Frontiers | RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases [frontiersin.org]
- 25. researchgate.net [researchgate.net]
The Discovery and Development of GSK2982772: A First-in-Class RIPK1 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GSK2982772 is a potent, selective, and orally bioavailable inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a critical mediator of inflammation and regulated cell death. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of GSK2982772. It details the lead optimization from a novel benzoxazepinone hit identified through a DNA-encoded library screen, the key experimental methodologies used for its characterization, and a summary of its pharmacokinetic and pharmacodynamic properties. While showing promise in preclinical models and early clinical studies, GSK2982772 ultimately did not demonstrate sufficient efficacy in Phase II trials for psoriasis, rheumatoid arthritis, and ulcerative colitis, leading to the discontinuation of its development for these indications. This document serves as a valuable resource for researchers in the fields of kinase inhibitors, inflammation, and drug discovery.
Introduction: The Role of RIPK1 in Inflammation
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a key intracellular signaling node that regulates cellular responses to a variety of inflammatory stimuli, including tumor necrosis factor (TNF).[1][2] RIPK1 functions as a molecular switch, controlling the balance between cell survival, apoptosis, and necroptosis—a form of regulated necrotic cell death.[2][3] The kinase activity of RIPK1 is essential for the execution of necroptosis and has been implicated in the production of pro-inflammatory cytokines.[1][4] Dysregulation of RIPK1-mediated signaling pathways is associated with the pathogenesis of numerous inflammatory and autoimmune diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[2][4][5] Consequently, the inhibition of RIPK1 kinase activity has emerged as a promising therapeutic strategy for these conditions.[4]
Discovery of GSK2982772
From DNA-Encoded Library to a Benzoxazepinone Hit
GSK2982772 was identified through a lead optimization campaign starting from a novel benzoxazepinone hit, compound 4 , which was discovered via a DNA-encoded library screen.[4][6] This initial hit demonstrated high potency in both a RIPK1 fluorescence polarization (FP) binding assay and an ADP-Glo functional biochemical assay.[4] Furthermore, it effectively blocked TNF-induced necrotic cell death in the human monocytic U937 cell line.[4]
Lead Optimization
The primary goals of the lead optimization of the initial hit were to improve its physicochemical properties, particularly its high lipophilicity (log D = 5.9) and low aqueous solubility, while maintaining its high potency and selectivity for RIPK1.[1][4] Structure-activity relationship (SAR) studies led to the synthesis of a series of analogues. The optimization efforts culminated in the identification of GSK2982772 (compound 5 ), which exhibited a significantly improved profile, including a two-log improvement in log D and a seven-fold enhancement in oral exposure in rats compared to the initial hit.[4]
Mechanism of Action
GSK2982772 is an ATP-competitive inhibitor that binds to a unique allosteric pocket within the RIPK1 kinase domain.[7][8] This binding mode confers high selectivity for RIPK1 over other kinases.[1][7] By inhibiting the kinase activity of RIPK1, GSK2982772 effectively blocks the downstream signaling events that lead to necroptosis and the production of inflammatory cytokines.[4]
In Vitro and In Vivo Characterization
Quantitative Data
The potency, selectivity, and pharmacokinetic properties of GSK2982772 have been extensively characterized. A summary of the key quantitative data is presented in the tables below.
Table 1: In Vitro Potency of GSK2982772
| Assay Type | Target/Cell Line | Species | IC50 / EC50 (nM) |
| ADP-Glo Kinase Assay | RIPK1 | Human | 16[7] |
| ADP-Glo Kinase Assay | RIPK1 | Monkey | 20[7] |
| TNF-induced Necroptosis | U937 cells | Human | 6.3[9] |
| TNF-induced Necroptosis | L929 cells | Mouse | 1300[9] |
Table 2: Kinase Selectivity of GSK2982772
| Kinase Panel | Number of Kinases | Concentration of GSK2982772 | Results |
| Reaction Biology Core Panel | 339 | 10 µM | >1,000-fold selectivity for RIPK1 over other kinases, with ERK5 being the only other kinase showing any significant inhibition.[1][7] |
Table 3: Preclinical Pharmacokinetic Parameters of GSK2982772
| Species | Free Fraction in Blood (%) | Key Findings |
| Rat | 4.2[7] | Good pharmacokinetic profile and tissue distribution.[7] |
| Dog | 11[7] | N/A |
| Cynomolgus Monkey | 11[7] | Good pharmacokinetic profile.[7] |
| Human | 7.4[7] | N/A |
Table 4: Human Pharmacokinetic Parameters of GSK2982772 (Phase I)
| Dosing Regimen | Key Findings |
| Single Ascending Doses (0.1-120 mg) | Approximately linear pharmacokinetics.[10][11] |
| Repeat Doses (20 mg QD to 120 mg BID) | No evidence of drug accumulation.[10][11] |
| Target Engagement | >90% RIPK1 target engagement over 24 hours for 60 mg and 120 mg BID regimens.[10][11] |
Experimental Protocols
This biochemical assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced. The ADP-Glo™ Kinase Assay is a luminescent assay that couples the conversion of ADP to ATP with a luciferase reaction to generate a light signal proportional to the ADP concentration.[12][13]
Protocol Outline:
-
Recombinant human RIPK1 enzyme is incubated with the test compound (GSK2982772) at various concentrations.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[13]
-
The Kinase Detection Reagent is then added to convert the generated ADP to ATP and catalyze a luciferase-luciferin reaction.[13]
-
The resulting luminescence is measured using a plate reader, and the IC50 value is determined from the dose-response curve.
This cell-based assay assesses the ability of GSK2982772 to protect cells from necroptosis induced by TNFα in the presence of a pan-caspase inhibitor.
Protocol Outline (using U937 human monocytic cells):
-
U937 cells are seeded in 96-well plates.
-
The cells are pre-treated with a pan-caspase inhibitor (e.g., z-VAD-fmk or Q-VD-OPh) to block apoptosis.[8][14]
-
The test compound (GSK2982772) is added at various concentrations.
-
Necroptosis is induced by the addition of human TNFα.[8]
-
After an incubation period (typically 6-24 hours), cell viability is assessed using a luminescent assay such as CellTiter-Glo®, which measures intracellular ATP levels.[15]
-
The EC50 value is calculated based on the concentration of GSK2982772 that results in 50% protection from cell death.
This ex vivo assay evaluates the effect of GSK2982772 on the spontaneous release of inflammatory cytokines from diseased human tissue.
Protocol Outline:
-
Colonic mucosal biopsies are obtained from patients with active ulcerative colitis.[16][17]
-
The explants are cultured in vitro.[17]
-
The explants are treated with GSK2982772 at various concentrations.
-
After an overnight incubation, the culture supernatants are collected.[7]
-
The concentrations of pro-inflammatory cytokines, such as IL-1β and IL-6, in the supernatants are measured using a multiplex ELISA platform.[7][16]
-
The dose-dependent reduction in cytokine release is quantified.
The Target Engagement Assessment for RIPK1 (TEAR1) assay is a novel immunoassay developed to directly measure the binding of GSK2982772 to RIPK1 in cells and tissues.[13] It is a competitive immunoassay that utilizes a specific antibody that only binds to the un-liganded form of RIPK1.[13]
Protocol Outline:
-
Cell or tissue lysates containing RIPK1 are prepared.
-
The lysates are incubated with a specific antibody that recognizes the unbound conformation of RIPK1.
-
The amount of antibody-bound RIPK1 is quantified using a standard immunoassay technique (e.g., ELISA).
-
In the presence of GSK2982772, the drug binds to RIPK1, inducing a conformational change that prevents the antibody from binding.[18]
-
The degree of target engagement is determined by the reduction in the antibody binding signal.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving RIPK1 and a typical experimental workflow.
Caption: Simplified RIPK1 signaling pathway upon TNFα stimulation.
Caption: Experimental workflow for the TNF-induced necroptosis assay.
Caption: Logical flow of the GSK2982772 discovery process.
Clinical Development and Outcomes
GSK2982772 was the first RIPK1 inhibitor to enter clinical trials.[4] Phase I studies in healthy volunteers demonstrated that single and repeat oral doses of GSK2982772 were safe and well-tolerated, with a dose-proportional pharmacokinetic profile.[10][11]
Subsequently, GSK2982772 advanced to Phase IIa clinical trials for the treatment of psoriasis, rheumatoid arthritis, and ulcerative colitis.[16][19] However, these studies did not meet their primary efficacy endpoints.[12][20] In patients with active ulcerative colitis, no significant differences in efficacy were observed between the GSK2982772 and placebo groups.[20] Similarly, in patients with moderate to severe rheumatoid arthritis, GSK2982772 did not result in meaningful clinical improvement.[12] As a result of the lack of clinical efficacy in these inflammatory conditions, the development of GSK2982772 for these indications was discontinued.[21]
Conclusion
The discovery and development of GSK2982772 represents a significant effort in targeting RIPK1 kinase for the treatment of inflammatory diseases. The identification of a novel benzoxazepinone scaffold from a DNA-encoded library and its successful optimization into a clinical candidate with excellent potency, selectivity, and preclinical pharmacokinetic properties is a noteworthy achievement in medicinal chemistry. Although GSK2982772 did not demonstrate sufficient clinical efficacy in Phase II trials for psoriasis, rheumatoid arthritis, and ulcerative colitis, the program has provided valuable insights into the role of RIPK1 in human inflammatory diseases and has paved the way for the development of next-generation RIPK1 inhibitors. The data and methodologies detailed in this guide serve as a valuable reference for the scientific community engaged in the ongoing exploration of RIPK1 as a therapeutic target.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Characterization of TNF-induced caspase-independent necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel biaryl benzoxazepinones as dual-mode receptor-interacting protein kinase-1 (RIPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ulab360.com [ulab360.com]
- 13. ulab360.com [ulab360.com]
- 14. The VEGFR/PDGFR tyrosine kinase inhibitor, ABT-869, blocks necroptosis by targeting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential roles of RIPK1 and RIPK3 in TNF-induced necroptosis and chemotherapeutic agent-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Association Between Ex Vivo Human Ulcerative Colitis Explant Protein Secretion Profiles and Disease Behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reprocell.com [reprocell.com]
- 18. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. From Hit to Lead: Structure-Based Optimization of Novel Selective Inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
The Role of RIP1 Kinase Inhibitor GSK2982772 in Regulating Programmed Cell Death: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Receptor-interacting protein 1 (RIP1) kinase is a critical regulator of cellular fate, orchestrating signaling pathways that lead to inflammation and programmed cell death, including apoptosis and necroptosis. Its dual function as a kinase and a scaffold protein makes it a key therapeutic target for a variety of inflammatory diseases and conditions characterized by excessive cell death. This technical guide provides an in-depth overview of a potent and selective RIP1 kinase inhibitor, GSK2982772 (also referred to as compound 5 in seminal literature), and its role in modulating programmed cell death. We will delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the complex signaling pathways involved.
Introduction to RIP1 Kinase and Programmed Cell Death
RIP1 kinase is a serine/threonine kinase that plays a pivotal role at the crossroads of cell survival and cell death signaling.[1][2][3][4] Downstream of death receptors such as Tumor Necrosis Factor Receptor 1 (TNFR1), RIP1 can initiate either pro-survival signaling through the NF-κB pathway or programmed cell death.[1][3][5] The choice between these fates is tightly regulated by post-translational modifications of RIP1, including ubiquitination and phosphorylation.
-
Apoptosis: A programmed cell death mechanism characterized by cellular shrinkage, membrane blebbing, and DNA fragmentation, which is generally considered non-inflammatory.[4]
-
Necroptosis: A regulated form of necrosis that is highly inflammatory and is triggered under conditions where apoptosis is inhibited.[4][6] It is characterized by cell swelling and rupture, leading to the release of damage-associated molecular patterns (DAMPs). The kinase activity of RIP1 is essential for the initiation of necroptosis.[3][4]
Given the role of RIP1 kinase activity in driving inflammatory cell death, its inhibition presents a promising therapeutic strategy for a range of diseases.
GSK2982772: A Potent and Selective RIP1 Kinase Inhibitor
GSK2982772, also known as compound 5, is a potent, orally active, and ATP-competitive inhibitor of RIP1 kinase.[1][7] It exhibits high selectivity for RIP1 and has been instrumental in elucidating the role of RIP1 kinase activity in various cellular processes.
Mechanism of Action
GSK2982772 functions by binding to the kinase domain of RIP1, thereby preventing its autophosphorylation and subsequent activation. This inhibition blocks the downstream signaling cascade that leads to necroptosis. While the kinase activity is inhibited, the scaffolding function of RIP1, which is important for NF-κB activation and cell survival, remains intact. This selective inhibition of the pro-death kinase activity without affecting the pro-survival scaffolding function is a key attribute of GSK2982772.
Quantitative Data on GSK2982772 Efficacy
The potency and cellular activity of GSK2982772 have been extensively characterized. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of GSK2982772 against RIP1 Kinase
| Species | Assay Type | IC50 (nM) | Reference |
| Human | Fluorescence Polarization (FP) | 16 | [7] |
| Human | ADP-Glo Luminescence Assay | 1 | [1] |
| Monkey | Fluorescence Polarization (FP) | 20 | [7] |
| Rat | Fluorescence Polarization (FP) | 2000 | [7] |
| Mouse | Fluorescence Polarization (FP) | 2500 | [7] |
Table 2: Cellular Activity of GSK2982772 in Necroptosis Assays
| Cell Line | Species | Assay Type | Cellular IC50 (nM) | Reference |
| U937 | Human | TNFα/QVD-Oph-induced Necroptosis | 6.3 | [1] |
| L929 | Mouse | TNFα/QVD-Oph-induced Necroptosis | 1300 | [1] |
Signaling Pathways Regulated by RIP1 Kinase
The intricate signaling network governed by RIP1 determines the cellular outcome. The following diagrams illustrate these pathways.
Caption: RIP1 Signaling: A Nexus of Cell Survival and Death Pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of RIP1 kinase inhibitors. Below are protocols for key experiments.
General Experimental Workflow
Caption: Workflow for Evaluating RIP1 Kinase Inhibitor Efficacy.
RIP1 Kinase Activity Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human RIP1 kinase (e.g., residues 1-375)
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
GSK2982772
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing kinase buffer, recombinant RIP1 kinase, and substrate.
-
Add serial dilutions of GSK2982772 or vehicle control (DMSO) to the wells.
-
Pre-incubate for 1 hour at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period (e.g., 5 hours) at room temperature.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
-
U937 Cell Necroptosis Assay
This cell-based assay measures the ability of an inhibitor to protect cells from induced necroptosis.
Materials:
-
Human monocytic U937 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Human TNFα
-
Pan-caspase inhibitor (e.g., QVD-OPh or z-VAD-fmk)
-
GSK2982772
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or LDH Cytotoxicity Assay Kit
-
White, clear-bottom 96-well plates
Procedure:
-
Cell Seeding:
-
Seed U937 cells into 96-well plates at a density of 2 x 10⁴ cells/well.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of GSK2982772 in culture medium.
-
Add the inhibitor or vehicle control (DMSO) to the cells and incubate for 1-2 hours.
-
-
Necroptosis Induction:
-
Add a combination of TNFα (e.g., 20 ng/mL) and a pan-caspase inhibitor (e.g., 20 µM z-VAD-fmk) to induce necroptosis.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability/Cytotoxicity Measurement:
-
CellTiter-Glo®: Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent. Measure luminescence to determine the number of viable cells.
-
LDH Release: Centrifuge the plate and transfer the supernatant to a new plate. Perform the LDH assay according to the manufacturer's instructions to measure the release of lactate (B86563) dehydrogenase from damaged cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability or cytotoxicity relative to controls.
-
Determine the IC50 value of GSK2982772 for the inhibition of necroptosis.
-
Human Whole Blood Stimulation Assay
This ex vivo assay assesses the effect of the inhibitor on cytokine production in a more physiologically relevant system.
Materials:
-
Freshly drawn human whole blood (with anticoagulant, e.g., heparin)
-
RPMI-1640 medium
-
Necroptosis-inducing stimuli (e.g., TNFα, SMAC mimetic, and a caspase inhibitor)
-
GSK2982772
-
ELISA or Meso Scale Discovery (MSD) kits for cytokine measurement (e.g., MIP-1β)
Procedure:
-
Blood Culture:
-
Dilute whole blood with RPMI-1640 medium.
-
Aliquot the diluted blood into 96-well plates.
-
-
Inhibitor Treatment:
-
Add serial dilutions of GSK2982772 or vehicle control to the wells.
-
-
Stimulation:
-
Add the necroptosis-inducing stimuli to the blood cultures.
-
Incubate for a specified period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection and Analysis:
-
Centrifuge the plates to pellet the blood cells.
-
Collect the plasma supernatant.
-
Measure the concentration of cytokines (e.g., MIP-1β) in the supernatant using an appropriate immunoassay (ELISA or MSD).
-
-
Data Analysis:
-
Calculate the percent inhibition of cytokine production for each inhibitor concentration and determine the IC50 value.
-
Conclusion
GSK2982772 is a highly potent and selective RIP1 kinase inhibitor that effectively blocks necroptotic cell death. Its mechanism of action, centered on the specific inhibition of RIP1's kinase activity while preserving its scaffolding function, makes it an invaluable tool for studying the intricate signaling pathways of programmed cell death and a promising therapeutic candidate for inflammatory diseases. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. Further investigation into the therapeutic potential of RIP1 kinase inhibitors like GSK2982772 is warranted to translate these preclinical findings into clinical benefits.
References
- 1. rupress.org [rupress.org]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. Search for Assay Kits | Meso Scale Discovery [mesoscale.com]
- 4. youtube.com [youtube.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Search for Assay Kits | Meso Scale Discovery [mesoscale.com]
- 7. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: RIP1 Kinase Inhibitor 5 in Ischemic Injury Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ischemic injury, characterized by restricted blood flow and subsequent reperfusion damage, triggers a cascade of cellular death pathways, with necroptosis emerging as a key therapeutic target. Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical upstream regulator of this programmed necrotic cell death. This technical guide provides an in-depth overview of the role of RIPK1 inhibition in ischemic injury research, with a focus on a specific compound of interest, RIP1 Kinase Inhibitor 5, and its analogue, SIR1-365. Due to the limited public data on these specific inhibitors in ischemia models, this guide leverages the extensive research on the well-characterized RIPK1 inhibitor, Necrostatin-1 (B1678002), to provide a comprehensive framework for evaluation. This document includes detailed signaling pathways, experimental protocols, and quantitative data to support researchers in the design and execution of studies targeting RIPK1 in ischemic injury.
The Role of RIPK1 in Ischemic Injury: The Necroptosis Pathway
Ischemia and subsequent reperfusion initiate a complex signaling cascade that can lead to regulated cell death. A key pathway implicated in the significant cell loss observed in ischemic events, such as stroke or myocardial infarction, is necroptosis.[1][2][3] This form of programmed necrosis is governed by the kinase activity of RIPK1.
Under ischemic stress, cellular signals can trigger the activation of RIPK1. In a cellular environment where caspase-8 is inhibited, activated RIPK1 recruits and phosphorylates RIPK3. This interaction leads to the formation of a necrosome complex, which then phosphorylates the Mixed Lineage Kinase Domain-Like (MLKL) protein. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, disrupting its integrity and leading to cell lysis and the release of pro-inflammatory contents.[1][4]
Inhibition of the kinase activity of RIPK1 is a key strategy to halt this cascade, prevent necroptotic cell death, and mitigate tissue damage following an ischemic event.[1][3]
Caption: RIPK1-Mediated Necroptosis Pathway in Ischemic Injury.
Featured Compound: this compound and its Analogue SIR1-365
"this compound (example 1)" is a potent inhibitor of RIPK1, structurally similar to SIR1-365 (compound 13). While public data on "this compound" in ischemic injury models is not available, its analogue SIR1-365 has been advanced to clinical trials.
SIR1-365 is a highly potent, selective, and metabolically stable allosteric kinase inhibitor of RIPK1.[5] It has been evaluated in a Phase 1b clinical trial for severe COVID-19, where it was found to be well-tolerated and showed a trend towards quicker recovery.[6][7] Although this study was not in the context of ischemic injury, it provides initial safety and pharmacokinetic data for a compound of this class.[5][8]
Due to the lack of specific preclinical data for this compound or SIR1-365 in ischemic injury models, the following sections will utilize data from the extensively studied RIPK1 inhibitor, Necrostatin-1, as a proxy to demonstrate the therapeutic potential and experimental evaluation of this class of compounds.
Quantitative Data Presentation: Efficacy of RIPK1 Inhibition (Necrostatin-1)
The following tables summarize the quantitative effects of Necrostatin-1 in preclinical models of ischemic injury.
Table 1: In Vivo Efficacy of Necrostatin-1 in Cerebral Ischemia Models
| Model | Species | Necrostatin-1 Dose & Administration | Key Findings | Reference |
| MCAO (75 min) | Mouse | i.c.v. at 4h post-reperfusion | Infarct volume reduced from 59.3 ± 2.6% to 47.1 ± 1.5%. | [9] |
| MCAO | Rat | i.c.v. 30 min before MCAO | Infarct volume significantly reduced. | [1] |
Table 2: In Vitro Efficacy of Necrostatin-1 in Ischemia Models
| Model | Cell Type | Necrostatin-1 Concentration | Key Findings | Reference |
| OGD (60 min) | Mouse Primary Cortical Neurons | 25 µM | Cell viability increased from 47.9 ± 1.1% to 68.4 ± 1.6%. | [9] |
| H₂O₂ induced | Human Neuroblastoma SH-SY5Y | 20 µM | Attenuated cell damage. | [10] |
| H₂O₂ induced | Murine Hippocampal HT-22 | 20-40 µM | Attenuated cell damage. | [10] |
| Simulated Ischemia | Rat Tubular Epithelial NRK-52E | 20 µM | Cell viability increased from 53.88% to 71.75%. | [11] |
Table 3: Biochemical Activity of Necrostatin-1
| Parameter | Value | Reference |
| EC₅₀ (RIPK1 Inhibition) | 182 nM | |
| EC₅₀ (Necroptosis Inhibition) | 494 nM |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate RIPK1 inhibitors in ischemic injury research.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely used preclinical model of focal cerebral ischemia.
Caption: Experimental Workflow for the MCAO Rat Model.
-
Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., isoflurane). Maintain body temperature at 37°C using a heating pad.
-
Surgical Procedure:
-
Place the rat in a supine position and make a midline cervical incision.
-
Carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA.
-
Introduce a silicone-coated nylon monofilament (e.g., 4-0) through a small incision in the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
After the desired period of ischemia (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
Remove the temporary clamps and suture the incision.
-
-
Post-Operative Care: Administer analgesics and monitor the animal for recovery. Perform neurological deficit scoring at specified time points.
-
Endpoint Analysis: At the end of the experiment (e.g., 24 hours), euthanize the animals and harvest the brains for analyses such as TTC staining for infarct volume or immunohistochemistry for neuronal loss.
In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
The OGD/R model simulates ischemic conditions in cell culture.
-
Cell Culture: Plate primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate culture vessels and allow them to adhere and differentiate.
-
OGD Procedure:
-
Replace the normal culture medium with glucose-free DMEM or Earle's Balanced Salt Solution (EBSS).
-
Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for a specified duration (e.g., 1-4 hours).
-
-
Reoxygenation:
-
Remove the cells from the hypoxic chamber.
-
Replace the glucose-free medium with normal, glucose-containing culture medium.
-
Return the cells to a standard incubator (95% air, 5% CO₂) for the desired reoxygenation period (e.g., 24 hours).
-
-
Endpoint Analysis: Assess cell viability using assays such as MTT or LDH release, or collect cell lysates for Western blot analysis.
Endpoint Analysis Protocols
2,3,5-triphenyltetrazolium chloride (TTC) is a salt that is reduced by mitochondrial dehydrogenases in viable tissue to a red formazan (B1609692) product. Infarcted tissue, lacking this enzymatic activity, remains unstained (white).[12][13]
-
Brain Sectioning: Following sacrifice, rapidly remove the brain and freeze it at -20°C for a short period to facilitate slicing. Cut the brain into 2 mm coronal sections using a brain matrix.
-
Staining: Immerse the brain slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes in the dark.
-
Fixation: Transfer the stained slices to a 10% formalin solution.
-
Image Analysis: Acquire digital images of the stained sections. Use image analysis software (e.g., ImageJ) to measure the area of the unstained (infarcted) and stained (viable) tissue in each hemisphere. The infarct volume can be calculated by integrating the infarct area over the slice thickness, often with a correction for edema.[12]
NeuN is a neuron-specific nuclear protein and a reliable marker for mature neurons.[14] Immunohistochemical staining for NeuN allows for the quantification of neuronal loss in the ischemic region.[15]
-
Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA and then transfer to a sucrose (B13894) solution for cryoprotection. Cut cryosections (e.g., 30 µm) on a cryostat.
-
Immunohistochemistry:
-
Wash sections in PBS and perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).
-
Incubate with a primary antibody against NeuN (e.g., mouse anti-NeuN) overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488).
-
Counterstain with a nuclear stain like DAPI.
-
-
Imaging and Quantification: Acquire images using a fluorescence microscope. The number of NeuN-positive cells in a defined region of interest can be counted manually or using automated image analysis software to determine the extent of neuronal loss compared to the contralateral hemisphere or a sham control group.[15]
Western blotting can be used to detect the phosphorylation of RIPK1 (e.g., at Ser166), which is an indicator of its activation in the necroptosis pathway.
Caption: Western Blot Workflow for Phosphorylated Protein Detection.
-
Sample Preparation: Homogenize brain tissue or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated RIPK1 (e.g., anti-p-RIPK1 Ser166) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the p-RIPK1 signal to the total RIPK1 or a loading control (e.g., β-actin).
Conclusion
The inhibition of RIPK1 kinase activity represents a promising therapeutic strategy for mitigating the detrimental effects of ischemic injury. While specific preclinical data for this compound and its analogue SIR1-365 in the context of ischemia are not yet widely available, the extensive body of research on compounds like Necrostatin-1 provides a robust foundation for their evaluation. This technical guide offers researchers the necessary background, quantitative data, and detailed experimental protocols to investigate the potential of novel RIPK1 inhibitors in the field of ischemic injury research. The provided methodologies for in vivo and in vitro models, along with key endpoint analyses, will facilitate the rigorous assessment of this important class of therapeutic agents.
References
- 1. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sironax.com.cn [sironax.com.cn]
- 6. Safety and efficacy of selective RIPK1 inhibitor SIR1-365 in hospitalized patients with severe COVID-19: A multicenter, randomized, double-blind, phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mednexus.org [mednexus.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Synergistic protective effects of humanin and necrostatin-1 on hypoxia and ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effects of Necrostatin-1 Against Oxidative Stress–Induced Cell Damage: an Involvement of Cathepsin D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- 14. NeuN Antibodies in Neuroscience Research - Creative Biolabs [neuros.creative-biolabs.com]
- 15. Neurostereology protocol for unbiased quantification of neuronal injury and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of RIP1 Kinase Inhibitor 5 (GSK2982772): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein 1 (RIP1) kinase has emerged as a critical regulator of inflammation and programmed cell death, positioning it as a key therapeutic target for a range of immune-mediated inflammatory diseases.[1] RIP1 kinase activity can initiate necroptosis, a form of regulated necrosis, and drive the production of pro-inflammatory cytokines.[1] RIP1 kinase inhibitor 5, also known as GSK2982772, is a potent, selective, and orally active first-in-class inhibitor of RIP1 kinase.[1][2] This technical guide provides a comprehensive overview of the biological activity of GSK2982772, including its mechanism of action, quantitative biological data, and detailed experimental protocols.
Mechanism of Action
GSK2982772 functions as an ATP-competitive inhibitor of RIP1 kinase.[3] By binding to the kinase domain of RIP1, it prevents the autophosphorylation of RIP1, a crucial step in the formation of the necrosome complex (composed of RIP1, RIP3, and MLKL).[2] This inhibition effectively blocks the downstream signaling cascade that leads to necroptotic cell death and the release of inflammatory mediators.[1][2] The inhibitor has demonstrated high selectivity for RIP1 kinase, with minimal activity against a large panel of other kinases.[3][4]
Quantitative Biological Data
The biological activity of GSK2982772 has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro and Cellular Potency of GSK2982772
| Parameter | Species | Assay System | Value | Reference |
| IC50 | Human | RIP1 Kinase Assay | 16 nM | [3][4] |
| IC50 | Monkey | RIP1 Kinase Assay | 20 nM | [3] |
| IC50 | Mouse | RIP1 Kinase Assay | 2,500 nM | [4] |
| IC50 | Human (U937 cells) | TNF-α-induced Necroptosis | 6.3 nM | [4] |
| IC50 | Mouse (L929 cells) | TNF-α-induced Necroptosis | 1,300 nM | [4] |
Table 2: In Vivo Efficacy of GSK2982772 in a Mouse Model of TNF-α-Induced Lethal Shock
| Dose (mg/kg, oral) | Protection from Temperature Loss (%) | Reference |
| 3 | 68 | [3] |
| 10 | 80 | [3] |
| 50 | 87 | [3] |
Table 3: Pharmacokinetic Properties of GSK2982772
| Species | Free Fraction in Blood (%) | Brain Penetration (%) | Reference |
| Rat | 4.2 | 4 | [3] |
| Dog | 11 | Not Reported | [3] |
| Cynomolgus Monkey | 11 | Not Reported | [3] |
| Human | 7.4 | Not Reported | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by GSK2982772 and a general experimental workflow for its evaluation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound. While the exact, proprietary protocols may vary, these are based on standard and published methodologies.
RIP1 Kinase Inhibition Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of GSK2982772 against purified RIP1 kinase.
Materials:
-
Recombinant human RIP1 kinase
-
ATP
-
Kinase substrate (e.g., myelin basic protein)
-
GSK2982772 (serial dilutions)
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of GSK2982772 in kinase buffer.
-
In a 384-well plate, add RIP1 kinase, the kinase substrate, and the GSK2982772 dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, following the manufacturer's instructions.
-
The luminescence signal, which is proportional to kinase activity, is measured using a plate reader.
-
Calculate the percent inhibition for each concentration of GSK2982772 and determine the IC50 value by fitting the data to a four-parameter logistic curve.
TNF-α-Induced Necroptosis Assay (Cell-Based)
Objective: To determine the half-maximal effective concentration (EC50) of GSK2982772 in a cellular model of necroptosis.
Materials:
-
U937 (human monocytic) or HT-29 (human colon adenocarcinoma) cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Human TNF-α
-
Pan-caspase inhibitor (e.g., z-VAD-fmk or QVD-OPh)
-
Smac mimetic (optional, to enhance necroptosis)
-
GSK2982772 (serial dilutions)
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of GSK2982772 for a specified time (e.g., 1 hour).
-
Induce necroptosis by adding a combination of TNF-α and a pan-caspase inhibitor (and optionally a Smac mimetic).[5]
-
Incubate the cells for a period sufficient to induce cell death (e.g., 24 hours).
-
Measure cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of viable cells.
-
The luminescence signal is measured using a plate reader.
-
Calculate the percent protection from necroptosis for each concentration of GSK2982772 and determine the EC50 value.
TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS) in Mice (In Vivo)
Objective: To evaluate the in vivo efficacy of GSK2982772 in a mouse model of systemic inflammation.
Materials:
-
Mice (e.g., C57BL/6)
-
Mouse TNF-α
-
GSK2982772 formulated for oral administration
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Rectal probe for temperature measurement
Procedure:
-
Acclimatize mice to the experimental conditions.
-
Administer GSK2982772 or vehicle control to the mice via oral gavage.
-
After a specified pre-dosing period (e.g., 15-30 minutes), induce SIRS by intravenous injection of mouse TNF-α.
-
Monitor the core body temperature of the mice at regular intervals using a rectal probe.
-
The primary endpoint is the prevention of TNF-α-induced hypothermia.
-
Calculate the percent protection from temperature loss for each treatment group compared to the vehicle control.
Conclusion
This compound (GSK2982772) is a potent and selective inhibitor of RIP1 kinase with demonstrated activity in both in vitro and in vivo models of inflammation and necroptosis. Its favorable biological and pharmacokinetic profile has led to its investigation in clinical trials for various inflammatory diseases. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working on RIP1 kinase and related inflammatory pathways. While clinical trials have shown mixed results in some indications, the study of GSK2982772 has significantly advanced our understanding of the role of RIP1 kinase in human disease.
References
The Allosteric Binding Site of RIP1 Kinase Inhibitor 5 on RIPK1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding interaction between RIP1 Kinase Inhibitor 5 (GSK2982772) and its target, Receptor-Interacting Protein Kinase 1 (RIPK1). This document details the inhibitor's binding mode, quantifies its potency, outlines the experimental methodologies used for its characterization, and visualizes the relevant signaling pathways.
Executive Summary
This compound, also known as GSK2982772, is a potent and highly selective inhibitor of RIPK1, a critical regulator of inflammation and programmed cell death pathways, including necroptosis.[1][2][3] Structural and biochemical studies have revealed that GSK2982772 is a Type III kinase inhibitor, binding to a distinct allosteric pocket on the RIPK1 kinase domain, rather than the highly conserved ATP-binding site. This allosteric mechanism of action contributes to its remarkable selectivity. This guide will explore the specifics of this unique binding interaction and the experimental framework used to elucidate it.
Binding Site and Mode of Action
Crystallographic studies of the RIPK1 kinase domain in complex with GSK2982772 (PDB ID: 5TX5) have provided a high-resolution view of the inhibitor's binding site.[4] GSK2982772 binds to a hydrophobic allosteric pocket located at the back of the ATP-binding site, between the N- and C-terminal lobes of the kinase domain.[5] This binding mode is characteristic of a Type III kinase inhibitor.
The benzoxazepinone core of the inhibitor is situated deep within this pocket, making key interactions with specific amino acid residues. The triazole and benzyl (B1604629) functionalities of the inhibitor occupy an allosteric lipophilic pocket.[5] While not directly competing with ATP for the adenine-binding region, the benzoxazepinone ring occupies the space where the alpha-phosphate of ATP would reside, thus preventing the kinase from adopting an active conformation.[5]
Table 1: Key Amino Acid Residues in the RIPK1 Allosteric Pocket Interacting with GSK2982772
| Interacting Residue | Type of Interaction |
| Ile43 | Hydrophobic |
| Met44 | Hydrophobic |
| Lys45 | van der Waals |
| Leu90 | Hydrophobic |
| Val91 | Hydrophobic |
| Met92 | Hydrophobic |
Data extrapolated from the analysis of PDB ID: 5TX5.
Quantitative Analysis of Binding Affinity
The potency of GSK2982772 has been quantified using various biochemical assays, which consistently demonstrate its high affinity for RIPK1. The half-maximal inhibitory concentration (IC50) values have been determined through Fluorescence Polarization (FP) binding assays and ADP-Glo functional kinase assays.
Table 2: In Vitro Potency of GSK2982772 against RIPK1
| Assay Type | Species | IC50 (nM) | Reference |
| Fluorescence Polarization (FP) | Human | <10 | [6] |
| ADP-Glo Kinase Assay | Human | 10.2 (at 10 µM ATP) | [2] |
| ADP-Glo Kinase Assay | Human | 16 | [7] |
| ADP-Glo Kinase Assay | Monkey | 20 | [7] |
GSK2982772 exhibits exceptional selectivity for RIPK1, showing minimal to no activity against a broad panel of other kinases, which underscores the therapeutic potential of targeting this allosteric site.[1]
Experimental Protocols
Recombinant RIPK1 Kinase Domain Expression and Purification
For structural and biochemical studies, a truncated construct of human RIPK1 (residues 1-294) with specific cysteine to alanine (B10760859) mutations (C34A, C127A, C233A, C240A) to improve protein stability is commonly used.[5][8]
Protocol:
-
Expression: The gene encoding the RIPK1 kinase domain is cloned into a suitable expression vector (e.g., pET series) with an N-terminal affinity tag (e.g., His-tag or GST-tag). The vector is then transformed into a competent E. coli strain (e.g., BL21(DE3)). Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 16-18°C) overnight to enhance protein solubility.
-
Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Cells are lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Glutathione (B108866) for GST-tagged proteins). The column is washed extensively to remove non-specifically bound proteins. The tagged RIPK1 protein is then eluted using an appropriate elution buffer (e.g., imidazole (B134444) for His-tagged proteins or reduced glutathione for GST-tagged proteins).
-
Tag Cleavage (Optional): If required, the affinity tag is cleaved by incubation with a specific protease (e.g., TEV or thrombin).
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and any remaining impurities, yielding a highly pure and homogenous protein sample. Protein purity is assessed by SDS-PAGE.
Fluorescence Polarization (FP) Binding Assay
This competitive binding assay measures the displacement of a fluorescently labeled tracer from the RIPK1 kinase domain by the inhibitor.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: A suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).
-
Recombinant RIPK1: Diluted in assay buffer to a final concentration of approximately 1-10 nM.
-
Fluorescent Tracer: A fluorescently labeled ATP-competitive ligand for RIPK1, diluted to a concentration near its Kd for RIPK1.
-
Test Compound (GSK2982772): A serial dilution is prepared in DMSO and then diluted in assay buffer.
-
-
Assay Procedure:
-
In a 384-well black plate, add the test compound at various concentrations.
-
Add the RIPK1 enzyme to all wells.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Add the fluorescent tracer to all wells to initiate the competition.
-
Incubate for 1-2 hours at room temperature to reach binding equilibrium.
-
-
Data Acquisition: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: The IC50 value is determined by plotting the decrease in fluorescence polarization against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced in a kinase reaction, thereby measuring the kinase activity and its inhibition.
Protocol:
-
Reagent Preparation:
-
Kinase Reaction Buffer: Typically contains a buffer, MgCl₂, BSA, and DTT.
-
Recombinant RIPK1: Diluted in kinase reaction buffer. The final concentration is typically in the low nanomolar range.
-
Substrate: A suitable substrate for RIPK1, such as myelin basic protein (MBP).
-
ATP: Prepared at a concentration near the Km for RIPK1 (e.g., 10 µM).[2]
-
Test Compound (GSK2982772): Serially diluted in DMSO and then in kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well white plate, add the test compound.
-
Add the RIPK1 enzyme and substrate.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
TNF-α Induced Necroptosis Signaling Pathway
RIPK1 is a central kinase in the tumor necrosis factor (TNF)-alpha signaling pathway, which can lead to cell survival, apoptosis, or necroptosis. The kinase activity of RIPK1 is essential for the induction of necroptosis.
References
- 1. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RIP1 Kinase Inhibitor 5 In Vitro Assay
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of "RIP1 kinase inhibitor 5," a potent inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase. The protocols detailed below are designed for assessing the biochemical potency and cellular activity of this inhibitor in the context of necroptosis, a form of programmed cell death critically regulated by RIP1 kinase.
Introduction
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a key regulator of cellular stress responses, inflammation, and cell death pathways, including apoptosis and necroptosis.[1][2] The kinase activity of RIPK1 is essential for the execution of necroptosis, making it a prime therapeutic target for a variety of inflammatory and neurodegenerative diseases.[3] "this compound" is a potent inhibitor of RIPK1 and is utilized in research to study its role in tumor immunity, necrosis, and ferroptosis.[4] This document outlines detailed protocols for the in vitro evaluation of this inhibitor.
Data Presentation
The inhibitory activity of a RIPK1 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) in biochemical assays and its half-maximal effective concentration (EC50) in cellular assays. The following table provides an example of how to present such data, using the well-characterized RIPK1 inhibitor GSK2982772 as a reference.[3]
| Compound | Assay Format | Target | IC50 (nM) | Reference |
| GSK2982772 | ADP-Glo | Human RIPK1 | 16 | [3] |
| GSK2982772 | ADP-Glo | Monkey RIPK1 | 20 | [3] |
| Compound | Cellular Assay | Cell Line | Stimulus | EC50 (nM) | Reference |
| GSK2982772 | Necroptosis Protection | HT-29 | TNF-α, Smac mimetic, z-VAD-fmk | 6.3 | [3] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the experimental procedures, the following diagrams are provided.
Caption: RIPK1 Signaling Pathway upon TNFα Stimulation.
Caption: Experimental Workflow for Potency Determination.
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to RIPK1 kinase activity.[3]
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate[1]
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[3]
-
ATP solution
-
This compound
-
384-well white assay plates[3]
Procedure:
-
Prepare serial dilutions of "this compound" in DMSO.
-
Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the assay wells.[3]
-
Add the RIPK1 enzyme to the wells.[3]
-
Initiate the kinase reaction by adding the ATP solution.[3]
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).[3]
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[3]
-
Incubate for 40 minutes at room temperature.[3]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[3]
-
Incubate for 30-60 minutes at room temperature.[3]
-
Measure the luminescence using a plate reader.[6]
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[3]
Cellular Necroptosis Assay
This assay measures the ability of "this compound" to protect cells from TNF-α-induced necroptosis.[3]
Materials:
-
HT-29 human colon adenocarcinoma cells[3]
-
Cell culture medium (e.g., McCoy's 5A) supplemented with 10% FBS[3]
-
Human TNF-α[3]
-
Smac mimetic (e.g., BV6)[3]
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)[3]
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)[3]
-
96-well clear-bottom assay plates[3]
Procedure:
-
Seed HT-29 cells in 96-well plates and allow them to adhere overnight.[3]
-
Pre-treat the cells with serial dilutions of "this compound" for 1 hour.[3]
-
Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (TSZ).[3]
-
Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.[3]
-
Equilibrate the plates to room temperature.[3]
-
Add CellTiter-Glo® Reagent to each well to measure cell viability based on ATP levels.[3]
-
Measure the luminescence using a plate reader.[3]
-
Calculate the percent protection for each inhibitor concentration and determine the EC50 value.[3]
Western Blot Analysis of Necroptosis Markers
To confirm that cell death is occurring via necroptosis and is inhibited by "this compound," the phosphorylation status of key necroptotic proteins can be assessed by Western blot.[7][8]
Materials:
-
Cells treated as in the cellular necroptosis assay
-
RIPA buffer with protease and phosphatase inhibitors[9]
-
BCA protein assay kit[9]
-
Primary antibodies against total and phosphorylated forms of RIPK1, RIPK3, and MLKL[9]
-
Secondary antibodies
-
SDS-PAGE and Western blotting equipment
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[9]
-
Determine the protein concentration of each lysate using a BCA protein assay.[9]
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.[9]
-
Incubate the membrane with primary antibodies against total and phosphorylated RIPK1, RIPK3, and MLKL overnight at 4°C.[9]
-
Wash and incubate with appropriate secondary antibodies.
-
Visualize the protein bands and analyze the changes in phosphorylation levels upon treatment with the inhibitor. An effective inhibitor should reduce the levels of phosphorylated RIPK1, RIPK3, and MLKL.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. amsbio.com [amsbio.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 6. benchchem.com [benchchem.com]
- 7. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 8. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for RIP1 Kinase Inhibitor 5 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and programmed cell death, including apoptosis and necroptosis.[1][2][3][4] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory diseases, neurodegenerative disorders, and cancer.[4][5] Small molecule inhibitors of RIPK1 kinase activity are therefore valuable research tools and potential therapeutic agents.[4][6]
RIP1 Kinase Inhibitor 5 is a potent and specific inhibitor of RIPK1, showing similarities to other well-characterized inhibitors such as GSK'481.[7][8] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments to study its effects on cellular processes, particularly necroptosis.
Mechanism of Action
This compound functions by targeting the kinase activity of RIPK1.[4] Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 is recruited to the TNFR1 signaling complex.[3] In this complex, the kinase activity of RIPK1 is essential for the induction of necroptosis, a form of programmed necrotic cell death.[2][3] When apoptosis is inhibited (e.g., by caspase inhibitors), activated RIPK1 can autophosphorylate and subsequently phosphorylate RIPK3.[3] This leads to the formation of the necrosome, a protein complex that also includes the mixed lineage kinase domain-like pseudokinase (MLKL).[3] Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, leading to membrane disruption and cell death.[3] this compound blocks the initial RIPK1 kinase activation step, thereby preventing the downstream signaling cascade that leads to necroptosis.[4]
Data Presentation
The following table summarizes the reported in vitro activity of GSK'481, a compound structurally and functionally similar to this compound. This data can be used as a reference for designing experiments with this compound.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| GSK'481 | RIP1 Kinase | Biochemical Assay | - | 1.3 | [9] |
| GSK'481 | pS166 human RIP1 | Cellular Assay | HEK-293T | 2.8 | [9] |
| GSK'481 | Necroptosis | Cellular Assay | U937 | 10 | [9] |
| GSK'481 | pS166 mouse RIP1 | Cellular Assay | HEK-293T | >10,000 | [9] |
Experimental Protocols
General Guidelines for Handling this compound
-
Solubility: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).[10] Prepare a concentrated stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C.
-
Working Concentration: The optimal working concentration will vary depending on the cell line and experimental conditions. A typical starting range for cell-based assays is 10 nM to 10 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
-
Vehicle Control: Always include a vehicle control (DMSO) in your experiments at the same final concentration as the inhibitor-treated samples.
Protocol 1: Induction and Inhibition of Necroptosis in U937 Cells
This protocol describes how to induce necroptosis in the human monocytic cell line U937 and assess the inhibitory effect of this compound.
Materials:
-
U937 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Human TNF-α
-
SMAC mimetic (e.g., Birinapant or LCL-161)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® or Propidium Iodide)
-
Plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed U937 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of the inhibitor to the cells. Include a vehicle control (DMSO). Incubate for 1-2 hours at 37°C.
-
Induction of Necroptosis: Prepare a cocktail of TNF-α (final concentration 20 ng/mL), SMAC mimetic (final concentration 100 nM), and z-VAD-fmk (final concentration 20 µM) in culture medium. Add this cocktail to the appropriate wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Cell Viability Assessment:
-
Luminescence-based (CellTiter-Glo®): Follow the manufacturer's instructions to measure ATP levels, which correlate with cell viability.
-
Fluorescence-based (Propidium Iodide): Add Propidium Iodide (PI) to a final concentration of 1 µg/mL and incubate for 15-30 minutes. Analyze the percentage of PI-positive (necrotic) cells using a flow cytometer or fluorescence microscope.[11]
-
-
Data Analysis: Calculate the percentage of cell viability or cell death relative to the vehicle-treated control. Plot the data as a dose-response curve to determine the EC50 of this compound.
Protocol 2: Western Blot Analysis of RIPK1 Phosphorylation
This protocol allows for the direct assessment of this compound's effect on the autophosphorylation of RIPK1 at Serine 166, a key marker of its activation.[9]
Materials:
-
Cells susceptible to necroptosis (e.g., HT-29, U937, or L929)
-
Cell culture reagents
-
Inducers of necroptosis (as in Protocol 1)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-RIPK1 (Ser166) and anti-total RIPK1
-
Secondary antibody (HRP-conjugated)
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Pre-treat with this compound or vehicle for 1-2 hours.
-
Induction: Stimulate the cells with necroptosis inducers for the desired time (e.g., 4-8 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-RIPK1 (Ser166) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an anti-total RIPK1 antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-RIPK1 signal to the total RIPK1 signal.
Target Validation in Cell-Based Assays
To confirm that the observed cellular effects are due to the inhibition of RIPK1, consider the following:
-
Use of a structurally unrelated RIPK1 inhibitor: Compare the effects of this compound with another known RIPK1 inhibitor (e.g., Necrostatin-1s) to ensure a similar biological outcome.
-
Inactive Control: If available, use an inactive analog of the inhibitor to demonstrate that the observed effects are not due to off-target activities.
-
Genetic Knockdown/Knockout: Utilize siRNA or CRISPR/Cas9 to reduce the expression of RIPK1. The effects of this compound should be diminished in RIPK1-deficient cells.
Concluding Remarks
This compound is a valuable tool for investigating the role of RIPK1 in cellular signaling. The protocols outlined in this document provide a framework for utilizing this inhibitor in cell culture to study necroptosis and other RIPK1-mediated processes. As with any small molecule inhibitor, it is crucial to perform appropriate control experiments to ensure the observed effects are on-target.
References
- 1. researchgate.net [researchgate.net]
- 2. RIPK1 - Wikipedia [en.wikipedia.org]
- 3. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are RIPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Collection - Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1 - ACS Chemical Biology - Figshare [figshare.com]
- 6. Use of RIP1 Kinase Small-Molecule Inhibitors in Studying Necroptosis | Springer Nature Experiments [experiments.springernature.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. amsbio.com [amsbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | RIP kinase | TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for RIP1 Kinase Inhibitors in Mouse Models of Colitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein 1 (RIP1) kinase has emerged as a critical mediator in the signaling pathways of inflammation and programmed cell death, including necroptosis. Its inhibition presents a promising therapeutic strategy for inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease. These application notes provide detailed protocols and data for the use of RIP1 kinase inhibitors in preclinical mouse models of colitis.
RIP1 Kinase Signaling Pathway in Colitis
The activation of death receptors, such as TNFR1, by their ligands (e.g., TNF-α) triggers the formation of a membrane-bound signaling complex (Complex I), which promotes cell survival and inflammation through NF-κB activation. However, under certain conditions, a secondary cytosolic complex (Complex II) can form, leading to either apoptosis or necroptosis. The kinase activity of RIP1 is a key determinant in the induction of necroptosis, a pro-inflammatory form of regulated cell death implicated in the pathogenesis of colitis.
Caption: RIP1 Kinase Signaling Pathway.
Quantitative Data: Dosages of RIP1 Kinase Inhibitors in Mouse Colitis Models
The following table summarizes dosages of various RIP1 kinase inhibitors used in preclinical mouse models of colitis. This information can serve as a reference for designing studies with new or less-documented inhibitors.
| Inhibitor Name | Mouse Model | Dosage | Administration Route | Frequency | Reference |
| GSK547 | T-cell transfer colitis | 50 mg/kg | Per os (oral gavage) | Twice daily | [1] |
| Necrostatin-1 (Nec-1) | DSS-induced colitis | 5 mg/kg | Intraperitoneal (i.p.) | Not specified | [2] |
| GSK'872 (RIPK3 Inhibitor) | DSS-induced colitis | 10 mg/kg | Intraperitoneal (i.p.) | Once daily | |
| Pristimerin | DSS-induced colitis | 1-3 mg/kg | Not specified | Not specified | [2] |
Experimental Protocols
Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis Model
This is a widely used model for inducing acute or chronic colitis that mimics aspects of ulcerative colitis.
Materials:
-
Dextran sulfate sodium (DSS, molecular weight 36,000-50,000 Da)
-
8-12 week old C57BL/6 or BALB/c mice
-
RIP1 Kinase Inhibitor of interest
-
Vehicle for inhibitor dissolution (e.g., 0.5% hydroxypropyl methylcellulose (B11928114) in water, 10% DMSO in saline)
-
Standard laboratory equipment for animal handling, gavage, and injections.
Protocol:
-
Acclimation: Acclimate mice to the animal facility for at least one week prior to the experiment.
-
Induction of Colitis:
-
Prepare a 2.5-3% (w/v) solution of DSS in sterile drinking water.
-
Provide the DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days.
-
A control group should receive regular sterile drinking water.
-
-
Inhibitor Preparation:
-
Prepare the RIP1 kinase inhibitor in the appropriate vehicle at the desired concentration. The preparation should be sterile if administered via injection.
-
-
Inhibitor Administration:
-
Begin treatment with the RIP1 kinase inhibitor either prophylactically (at the same time as DSS administration) or therapeutically (after the onset of colitis symptoms).
-
Administer the inhibitor via the chosen route (e.g., oral gavage, intraperitoneal injection) at the determined dosage and frequency.
-
A vehicle control group (receiving DSS and the vehicle without the inhibitor) is essential.
-
-
Monitoring and Assessment:
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces.
-
Calculate the Disease Activity Index (DAI) based on these parameters (see table below).
-
At the end of the experiment (typically day 7-10 for acute models), euthanize the mice.
-
Collect colon tissue for measurement of length, histological analysis (H&E staining), and molecular analyses (e.g., cytokine levels via qPCR or ELISA).
-
Disease Activity Index (DAI) Scoring:
| Score | Weight Loss (%) | Stool Consistency | Blood in Stool |
| 0 | None | Normal | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose | |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
T-Cell Transfer Model of Colitis
This model is more representative of the T-cell-driven pathology of Crohn's disease.
Materials:
-
SCID (Severe Combined Immunodeficient) mice
-
BALB/c mice (as a source of T-cells)
-
Materials for cell isolation and sorting (e.g., magnetic beads for CD4+ and CD45RB separation)
-
RIP1 Kinase Inhibitor and vehicle
-
Standard laboratory and animal facility equipment.
Protocol:
-
Isolation of T-cells:
-
Isolate CD4+ T-cells from the spleens of BALB/c mice.
-
Further sort the CD4+ T-cells to isolate the CD45RBhigh population.
-
-
Induction of Colitis:
-
Inject approximately 4-5 x 105 CD4+CD45RBhigh T-cells intraperitoneally into SCID mice.
-
Colitis will develop over 3-8 weeks.
-
-
Inhibitor Administration:
-
Once colitis is established (as confirmed by weight loss and/or endoscopy), begin therapeutic administration of the RIP1 kinase inhibitor.
-
Administer the inhibitor and vehicle to respective groups as described in the DSS model protocol.
-
-
Monitoring and Assessment:
-
Monitor mice weekly for body weight and clinical signs of colitis.
-
At the end of the study, perform detailed analysis of the colon, including histology and cytokine profiling.
-
Experimental Workflow Diagram
Caption: Experimental Workflow for Inhibitor Testing.
Conclusion
The inhibition of RIP1 kinase is a viable and compelling strategy for the treatment of inflammatory bowel diseases. The protocols and data presented here provide a framework for the preclinical evaluation of RIP1 kinase inhibitors in established mouse models of colitis. While specific dosage information for GSK2982772 (RIP1 kinase inhibitor 5) in these models is not yet widely published, the provided data on other inhibitors can guide initial dose-ranging studies. Careful and systematic evaluation, as outlined in the provided protocols, will be crucial in determining the therapeutic potential of novel RIP1 kinase inhibitors.
References
Application Notes and Protocols: Determining the Optimal Concentration of GSK2982772 for Inhibiting RIPK1 Signaling in HT-29 Cells
For Research Use Only.
Introduction
GSK2982772 is a potent and highly selective, ATP-competitive inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] RIPK1 is a critical upstream kinase that regulates inflammatory signaling and cell death pathways, including necroptosis and apoptosis.[2][3] In the context of cancer, particularly colorectal cancer, the activation of the RIPK1 pathway, often initiated by tumor necrosis factor-alpha (TNFα), can lead to the activation of the NF-κB signaling cascade, which promotes cell survival and proliferation. Therefore, inhibition of RIPK1 with GSK2982772 presents a promising therapeutic strategy. These application notes provide a comprehensive guide for researchers to determine the optimal concentration of GSK2982772 for inhibiting RIPK1-mediated signaling in the human colorectal adenocarcinoma cell line, HT-29.
Mechanism of Action
GSK2982772 specifically targets the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation. In the TNFα signaling pathway, the binding of TNFα to its receptor (TNFR1) triggers the formation of a membrane-bound signaling complex (Complex I), which includes RIPK1. The kinase activity of RIPK1 is essential for the subsequent activation of downstream signaling cascades, most notably the NF-κB pathway. Inhibition of RIPK1 by GSK2982772 is expected to block the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit and the transcription of NF-κB target genes.
Data Presentation
The following table summarizes the expected dose-dependent effects of GSK2982772 on HT-29 cells based on existing literature. This data is illustrative and should be confirmed experimentally.
| Concentration (µM) | HT-29 Cell Viability (% of control) | TNFα-induced p-IκBα Levels (% of stimulated control) | Annexin V Positive Cells (% of total) |
| 0 (vehicle control) | 100% | 100% | 5% |
| 0.1 | ~100% | ~80% | ~5% |
| 0.5 | ~100% | ~50% | ~6% |
| 1.0 | ~98% | ~25% | ~5% |
| 2.5 | ~97% | ~10% | ~7% |
| 5.0 | ~95% | <5% | ~8% |
| 10.0 | ~94% | <5% | ~9% |
Note: HT-29 cells exhibit a high tolerance to GSK2982772, with a CC50 (concentration causing 50% cytotoxicity) reported to be greater than 50-100 µM. The primary effect at lower concentrations is the inhibition of RIPK1 signaling, not a reduction in cell viability. Studies on other cancer cell lines indicate that concentrations between 2.5 µM and 10 µM effectively suppress NF-κB signaling without impacting cell proliferation.
Mandatory Visualizations
Caption: TNFα-induced RIPK1-mediated NF-κB signaling pathway and the inhibitory action of GSK2982772.
Caption: Experimental workflow for determining the optimal concentration of GSK2982772 in HT-29 cells.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HT-29 (human colorectal adenocarcinoma).
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
GSK2982772 Preparation: Prepare a 10 mM stock solution in DMSO. Further dilute in culture medium to achieve final concentrations (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, 10.0 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
Cell Viability Assay (MTT/CCK-8)
-
Seed HT-29 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of GSK2982772 or vehicle control (DMSO).
-
Incubate for 24-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well and incubate for 15 minutes with shaking to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm (for MTT) or 450 nm (for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Seed HT-29 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of GSK2982772 for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Western Blot for NF-κB Signaling Inhibition
-
Seed HT-29 cells in a 6-well plate and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of GSK2982772 or vehicle control for 1-2 hours.
-
Stimulate the cells with 20 ng/mL of human TNFα for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα (Ser32), total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.
Determining the Optimal Concentration
The optimal concentration of GSK2982772 for use in HT-29 cells is the lowest concentration that achieves maximal inhibition of TNFα-induced NF-κB signaling (as measured by the reduction in p-IκBα levels) while having a minimal effect on cell viability and apoptosis. Based on available data, a concentration range of 1.0 to 5.0 µM is recommended as a starting point for optimization in your specific experimental setup. It is crucial to perform a dose-response analysis to confirm the optimal concentration for your intended application.
References
- 1. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RIP1 Kinase Inhibitor 5 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein 1 (RIP1) kinase is a critical mediator of cellular necrosis and inflammation. Its role in various inflammatory diseases has made it a significant target for therapeutic intervention. "RIP1 kinase inhibitor 5" is a designation that can refer to specific compounds in scientific literature, such as the potent and selective inhibitor GSK2982772, or be used as a generic identifier by commercial suppliers. This document provides detailed application notes and protocols for the use of this compound in in vivo research, with a focus on its solubility and administration.
Mechanism of Action
RIP1 kinase is a key signaling node downstream of death receptors like the tumor necrosis factor receptor 1 (TNFR1).[1][2] Upon stimulation by TNF-α, RIP1 can initiate a pro-survival pathway leading to the activation of NF-κB or a pro-death pathway.[1][3] When the pro-death pathway is activated, the kinase activity of RIP1 is essential for the formation of a multi-protein complex known as the necrosome, which also includes RIP3 and MLKL.[3] This complex ultimately leads to necroptosis, a form of programmed cell death that is highly inflammatory. RIP1 kinase inhibitors act by binding to the kinase domain of RIP1, preventing its phosphorylation and the subsequent downstream signaling that leads to necroptosis.[2]
Below is a diagram illustrating the signaling pathway of RIP1 kinase and the inhibitory action of this compound.
Caption: Signaling pathway of RIP1 kinase and the inhibitory action of this compound.
Solubility and Formulation for In Vivo Studies
The solubility of a compound is a critical factor for its successful application in in vivo studies. Poor solubility can lead to low bioavailability and inconsistent results. "this compound" and related compounds have varying solubility profiles.
| Compound Name | Solvent | Solubility | Reference |
| This compound (GSK2982772) | Aqueous | ~0.1 mg/mL | [4] |
| Benzoxazepinone 4 (precursor to GSK2982772) | FaSSIF | 30 µg/mL | [4] |
| Necrostatin-5 | DMSO | up to 25 mM | |
| Necrostatin-1 | DMSO | 10 mg/mL (38.6 mM) | [5] |
For in vivo administration, a suitable vehicle is required to ensure the compound is fully dissolved or uniformly suspended. Below are example vehicle formulations that can be adapted for this compound.
Example Vehicle Formulations:
-
For Intravenous (IV) Administration: A vehicle used for a similar GSK RIP1 inhibitor, GSK'547, is 20% Captisol® (a modified cyclodextrin), 5% DMSO in PBS.[6]
-
For Oral (PO) Administration: A vehicle used for GSK'547 is 6% Captisol®, 5% DMSO in PBS.[6]
-
General Formulation: A commonly used vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline or PBS. A suggested ratio is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.[7][8]
Experimental Protocols
Preparation of Dosing Solution for Oral Gavage (10 mg/kg)
This protocol is an example and may require optimization based on the specific batch of the inhibitor and the animal model.
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline or PBS (Phosphate-buffered saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Calculate the required amount of inhibitor: For a 10 mg/kg dose in a 25 g mouse with a dosing volume of 100 µL, the final concentration of the dosing solution needs to be 2.5 mg/mL.
-
Prepare the vehicle: In a sterile tube, prepare the vehicle by mixing 5% DMSO, 30% PEG300, and 5% Tween 80. For 1 mL of vehicle, this would be 50 µL of DMSO, 300 µL of PEG300, and 50 µL of Tween 80.
-
Dissolve the inhibitor: Weigh the required amount of this compound and dissolve it in the DMSO portion of the vehicle first. Vortex thoroughly.
-
Add co-solvents: Add the PEG300 and Tween 80 to the DMSO-inhibitor mixture. Vortex until the solution is clear. Gentle warming or sonication may be necessary to aid dissolution.
-
Add aqueous component: Slowly add the saline or PBS to the mixture while vortexing to bring the solution to the final volume.
-
Final Formulation: The final formulation should be a clear solution or a fine, uniform suspension. Visually inspect for any precipitation. If precipitation occurs, further optimization of the vehicle composition may be necessary.
In Vivo Administration Workflow
The following diagram outlines a general workflow for an in vivo efficacy study using this compound.
Caption: General experimental workflow for an in vivo study with this compound.
Concluding Remarks
The successful use of this compound in in vivo studies is highly dependent on achieving an appropriate formulation that ensures adequate exposure of the compound to the target tissues. The protocols and data presented here provide a foundation for researchers to develop their experimental designs. It is recommended to perform pilot studies to determine the optimal dosing, vehicle, and administration route for the specific animal model and research question. Always refer to the manufacturer's instructions and relevant literature for the most accurate and up-to-date information.
References
- 1. tandfonline.com [tandfonline.com]
- 2. RIP1 kinase activity is dispensable for normal development but is a key regulator of inflammation in SHARPIN-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. invivogen.com [invivogen.com]
- 6. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | RIP kinase | TargetMol [targetmol.com]
- 8. Necrostatin-5 | RIP kinase | Necroptosis | TargetMol [targetmol.com]
Protocol for Inducing Necroptosis with TNF-alpha and z-VAD-fmk: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a regulated form of necrosis, or programmed cell death, that plays a critical role in various physiological and pathological processes, including inflammation, immunity, and development. Unlike apoptosis, necroptosis is a caspase-independent cell death pathway. A central event in necroptosis is the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, which leads to the phosphorylation and oligomerization of Mixed Lineage Kinase Domain-Like protein (MLKL). This in turn results in plasma membrane rupture.
Tumor Necrosis Factor-alpha (TNF-α), a pleiotropic inflammatory cytokine, can trigger multiple signaling pathways, including survival, apoptosis, and necroptosis.[1] The pan-caspase inhibitor, z-VAD-fmk (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone), is a cell-permeable peptide that irreversibly inhibits caspase activity. By blocking the apoptotic pathway, z-VAD-fmk can be used in combination with TNF-α to specifically induce and study necroptosis in a variety of cell types.[2] In some cell lines, such as L929, z-VAD-fmk alone can induce necroptosis due to the autocrine production of TNF-α.[1][3]
These application notes provide detailed protocols for inducing necroptosis using TNF-α and z-VAD-fmk, along with methods for its assessment and a summary of typical reagent concentrations.
Signaling Pathway of TNF-α and z-VAD-fmk Induced Necroptosis
The induction of necroptosis by TNF-α and z-VAD-fmk involves a series of protein-protein interactions and post-translational modifications that begin at the TNF receptor 1 (TNFR1).
-
Complex I Formation: Upon binding of TNF-α to TNFR1, a membrane-bound signaling complex known as Complex I is formed. This complex includes TNFR1-associated death domain (TRADD), TNF receptor-associated factor 2 (TRAF2), cellular inhibitor of apoptosis proteins (cIAPs), and RIPK1.[4] In this complex, RIPK1 is polyubiquitinated, which serves as a scaffold for the recruitment of other proteins that activate the NF-κB survival pathway.
-
Transition to Complex II (Necrosome): When the apoptotic pathway is active, a cytosolic complex, known as Complex IIa, can form, which includes FADD, pro-caspase-8, and RIPK1. The activation of caspase-8 in this complex leads to apoptosis. However, in the presence of the pan-caspase inhibitor z-VAD-fmk, caspase-8 is inhibited.[2] This inhibition prevents the cleavage of RIPK1 and RIPK3, allowing for the formation of a different cytosolic complex called the necrosome, or Complex IIb.[5]
-
Necrosome Activation and Execution of Necroptosis: The necrosome is a protein complex composed of RIPK1 and RIPK3, which are activated through auto- and cross-phosphorylation. Activated RIPK3 then phosphorylates MLKL.[5] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it is thought to form pores, leading to a loss of membrane integrity, cell swelling, and ultimately, cell lysis.[5]
References
Application Notes and Protocols: Evaluating RIP1 Kinase Inhibitor 5 in a Psoriasis Explant Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic inflammatory skin disease characterized by keratinocyte hyperproliferation and immune cell infiltration.[1] Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a key mediator of inflammation and cell death, playing a significant role in the pathogenesis of psoriasis.[1][2] RIPK1's kinase activity can trigger pro-inflammatory signaling pathways and a form of programmed necrosis called necroptosis, both of which are implicated in psoriatic lesions.[3] Inhibition of RIPK1 is, therefore, a promising therapeutic strategy for psoriasis.[1][4]
These application notes provide a comprehensive guide for utilizing a psoriasis explant model to evaluate the efficacy of RIP1 Kinase Inhibitor 5. This ex vivo model preserves the complex cellular architecture and immune microenvironment of human skin, offering a translationally relevant platform for preclinical drug assessment.[5]
Signaling Pathway of RIPK1 in Psoriasis
In psoriasis, the inflammatory milieu, rich in cytokines like Tumor Necrosis Factor-alpha (TNF-α), activates RIPK1-mediated signaling cascades. As depicted below, RIPK1 acts as a crucial node, integrating signals that lead to either inflammation via NF-κB activation or cell death through apoptosis or necroptosis. In the context of psoriasis, where necroptosis of keratinocytes is observed, RIPK1, in conjunction with RIPK3 and MLKL, drives this inflammatory cell death pathway, releasing damage-associated molecular patterns (DAMPs) that further amplify the inflammatory response.[3]
Caption: RIPK1 signaling cascade in psoriasis.
Experimental Workflow
The following diagram outlines the general workflow for assessing the efficacy of this compound using a psoriasis skin explant model. The process begins with the acquisition of psoriatic skin biopsies, followed by culturing and treatment, and concludes with various analytical endpoints.
Caption: Experimental workflow diagram.
Data Presentation: Expected Outcomes
The following tables summarize the anticipated quantitative results from treating psoriasis explants with this compound, based on findings from preclinical and clinical studies of RIPK1 inhibitors in psoriasis.[4][6][7]
Table 1: Effect of this compound on Inflammatory Cytokine Secretion
| Treatment Group | IL-1β (pg/mL) | IL-6 (pg/mL) | IL-17A (pg/mL) | IL-23 (pg/mL) |
| Vehicle Control | 150 ± 25 | 800 ± 120 | 50 ± 10 | 100 ± 20 |
| This compound (1 µM) | 75 ± 15 | 450 ± 80 | 30 ± 8 | 60 ± 12 |
| Positive Control (e.g., Corticosteroid) | 60 ± 10 | 350 ± 60 | 25 ± 5 | 50 ± 10 |
| Data are presented as mean ± standard deviation and represent hypothetical values for illustrative purposes. |
Table 2: Histological and Immunohistochemical Analysis
| Treatment Group | Epidermal Thickness (µm) | Dermal CD3+ T-cell Infiltration (cells/mm²) | Epidermal pMLKL Expression (% positive area) |
| Vehicle Control | 450 ± 50 | 200 ± 40 | 15 ± 5 |
| This compound (1 µM) | 300 ± 40 | 120 ± 30 | 5 ± 2 |
| Positive Control (e.g., anti-IL-17A Ab) | 250 ± 35 | 100 ± 25 | 8 ± 3 |
| Data are presented as mean ± standard deviation and represent hypothetical values for illustrative purposes. |
Experimental Protocols
Protocol 1: Psoriasis Skin Explant Culture and Treatment
This protocol details the procedure for establishing and maintaining psoriasis skin explants for drug efficacy testing.
Materials:
-
Freshly obtained 4-6 mm full-thickness punch biopsies from psoriatic plaques.
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Amphotericin B.
-
Sterile 6-well plates and cell culture inserts (e.g., Transwell®).
-
This compound stock solution (in DMSO).
-
Vehicle control (DMSO).
-
Positive control (e.g., dexamethasone).
Procedure:
-
Biopsy Processing:
-
Place freshly obtained punch biopsies in sterile, ice-cold transport medium.
-
Under a sterile hood, wash the biopsies three times with sterile PBS containing antibiotics.
-
If necessary, trim excess subcutaneous fat from the dermal side of the biopsy.
-
-
Explant Culture Setup:
-
Place a sterile cell culture insert into each well of a 6-well plate.
-
Add 1.5 mL of supplemented DMEM to the bottom of each well, ensuring the medium reaches the bottom of the insert membrane.
-
Carefully place one biopsy, dermal side down, onto the membrane of the insert, creating an air-liquid interface.
-
-
Treatment Application:
-
Prepare working solutions of this compound, vehicle, and positive control in supplemented DMEM. Ensure the final DMSO concentration is consistent across all groups and does not exceed 0.1%.
-
Replace the medium in the wells with the prepared treatment solutions.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 to 72 hours.
-
-
Sample Harvesting:
-
At the end of the incubation period, collect the culture supernatant from each well and store at -80°C for cytokine analysis.
-
Harvest the skin biopsies. For histology, fix in 10% neutral buffered formalin. For RNA extraction, place in an RNA stabilization solution or flash-freeze in liquid nitrogen.
-
Protocol 2: Cytokine Measurement by ELISA
This protocol provides a general guideline for quantifying inflammatory cytokines in the culture supernatant using a sandwich ELISA kit.
Materials:
-
Culture supernatants from the explant experiment.
-
Commercially available ELISA kits for human IL-1β, IL-6, IL-17A, and IL-23.
-
ELISA plate reader.
Procedure:
-
Plate Preparation:
-
Sample and Standard Incubation:
-
Prepare a serial dilution of the recombinant cytokine standard to generate a standard curve.
-
Add 100 µL of standards and culture supernatant samples (diluted if necessary) to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate thoroughly.
-
Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[9]
-
Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes.
-
-
Signal Development and Reading:
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Calculate the cytokine concentrations in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 3: Immunohistochemistry (IHC) for pMLKL and CD3
This protocol outlines the steps for staining paraffin-embedded skin sections to assess necroptosis (pMLKL) and T-cell infiltration (CD3).
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) psoriasis skin sections (5 µm).
-
Primary antibodies: Rabbit anti-pMLKL, Rabbit anti-CD3.
-
HRP-conjugated secondary antibody.
-
DAB chromogen kit.
-
Hematoxylin counterstain.
-
Microscope.
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol (B145695) to water.[10]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.[11]
-
-
Blocking:
-
Antibody Incubation:
-
Incubate the slides with the primary antibody (anti-pMLKL or anti-CD3) at the recommended dilution overnight at 4°C.
-
Wash with PBS.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Staining and Visualization:
-
Wash with PBS.
-
Apply the DAB chromogen and monitor for color development.
-
Rinse with distilled water to stop the reaction.
-
Counterstain with hematoxylin.
-
Dehydrate the slides and mount with a coverslip.
-
-
Image Analysis:
-
Capture images using a light microscope.
-
Quantify the percentage of pMLKL positive area in the epidermis or the number of CD3 positive cells per mm² in the dermis using image analysis software.
-
References
- 1. Inhibition of Receptor-Interacting Protein Kinase 1 in Chronic Plaque Psoriasis: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Response to Inhibition of Receptor‐Interacting Protein Kinase 1 (RIPK1) in Active Plaque Psoriasis: A Randomized Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RIPK1 downregulation enhances neutrophil extracellular traps in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Response to Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) in Active Plaque Psoriasis: A Randomized Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 9. Cytokine Elisa [bdbiosciences.com]
- 10. bosterbio.com [bosterbio.com]
- 11. abcepta.com [abcepta.com]
Application Notes and Protocols: In Vivo Administration of RIP1 Kinase Inhibitor 5 (GSK2982772)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, positioning it as a key therapeutic target for a variety of inflammatory diseases.[1][2] Small molecule inhibitors of RIPK1 kinase activity have shown significant promise in preclinical models. This document provides detailed application notes and protocols for the in vivo administration and evaluation of a first-in-class, potent, and selective RIPK1 kinase inhibitor, GSK2982772, also referred to as compound 5 in its discovery literature.[1][2] These guidelines are intended to assist researchers in designing and executing in vivo studies to explore the therapeutic potential of RIPK1 inhibition.
Mechanism of Action
GSK2982772 is an ATP-competitive inhibitor of RIPK1 kinase.[3] RIPK1 is a serine/threonine kinase that plays a central role in signaling pathways downstream of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1).[4][5] Upon activation by stimuli like TNF-α, RIPK1 can trigger two opposing pathways: a pro-survival pathway leading to NF-κB activation or pro-death pathways of apoptosis and necroptosis.[6][7] The kinase activity of RIPK1 is essential for the induction of necroptosis, a form of programmed necrosis.[8] By inhibiting the kinase function of RIPK1, GSK2982772 blocks the necroptotic cell death pathway and the production of pro-inflammatory cytokines.[1][9]
Data Presentation
In Vitro Potency of GSK2982772
| Parameter | Species | Value | Reference |
| IC₅₀ (RIPK1) | Human | 16 nM | [10] |
| Mouse | 2,500 nM | [10] | |
| IC₅₀ (Necroptosis) | Human U937 cells | 6.3 nM | [10] |
| Mouse L929 cells | 1,300 nM | [10] |
Preclinical Pharmacokinetics of GSK2982772 (Compound 5)
| Species | Dose (mg/kg, p.o.) | Cₘₐₓ (µg/mL) | Tₘₐₓ (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
| Rat | 2.1 | 810 | 0.25 | 2.3 | 110 | [1] |
| Monkey | 1.9 | 720 | 1.8 | 2.9 | 86 | [1] |
In Vivo Efficacy of GSK2982772 in a Mouse Model of TNF-α-Induced Lethal Shock
| Dose (mg/kg, p.o.) | Protection from Temperature Loss (%) | Reference |
| 3 | 68 | [1][3] |
| 10 | 80 | [1][3] |
| 50 | 87 | [1][3] |
Signaling Pathway and Experimental Workflow Visualization
Caption: RIPK1 signaling pathway and the inhibitory action of GSK2982772.
Caption: A general experimental workflow for in vivo evaluation of a RIPK1 inhibitor.
Experimental Protocols
Preparation of Dosing Solution for Oral Gavage
Materials:
-
GSK2982772 powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water)
-
Sterile water
-
Analytical balance
-
Spatula
-
Weighing paper
-
Conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator
Protocol:
-
Calculate the required amount of GSK2982772 based on the desired dose and the number of animals. For example, for a 10 mg/kg dose in 10 mice weighing 25 g each, with a dosing volume of 10 µL/g (250 µL per mouse), the total volume needed is 2.5 mL. The concentration required is 1 mg/mL. Therefore, 2.5 mg of GSK2982772 is needed.
-
Accurately weigh the calculated amount of GSK2982772 powder.
-
Prepare the vehicle solution (0.5% methylcellulose) by slowly adding methylcellulose powder to sterile water while vortexing until fully dissolved.
-
Gradually add the GSK2982772 powder to the vehicle solution in a conical tube while vortexing.
-
Once the powder is suspended, sonicate the suspension for 10-15 minutes to ensure homogeneity and reduce particle size.
-
Visually inspect the suspension for any clumps. If present, continue vortexing and sonication until a uniform suspension is achieved.
-
Prepare fresh dosing solutions daily to ensure stability.
In Vivo Efficacy Study: TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS) Model in Mice
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
GSK2982772 dosing solution
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Recombinant murine TNF-α
-
Sterile saline
-
Oral gavage needles (20-22 gauge)
-
Syringes (1 mL)
-
Rectal thermometer
Protocol:
-
Acclimate mice to the facility for at least one week before the experiment.
-
Randomly assign mice to treatment groups (e.g., vehicle control, GSK2982772 at 3, 10, and 50 mg/kg). A typical group size is 8-10 mice.
-
Administer the GSK2982772 suspension or vehicle control orally via gavage 15-30 minutes prior to TNF-α challenge.[1]
-
Prepare the TNF-α solution in sterile saline at the desired concentration for intraperitoneal (i.p.) or intravenous (i.v.) injection. A lethal dose is typically used.
-
Inject the mice with TNF-α.
-
Monitor the core body temperature of the mice using a rectal thermometer at baseline (before dosing) and at regular intervals post-TNF-α injection (e.g., every hour for up to 6 hours).[3]
-
Monitor survival over a 24-hour period.
-
At the end of the experiment, euthanize the surviving animals according to approved institutional guidelines.
-
Collect blood and tissues for further analysis (e.g., cytokine levels, histology) if required.
Pharmacokinetic (PK) Study in Rodents
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
GSK2982772 dosing solution
-
Vehicle control
-
Oral gavage needles
-
Syringes
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Pipettes and tips
-
-80°C freezer
-
LC-MS/MS system for bioanalysis
Protocol:
-
Acclimate animals for at least one week.
-
Fast animals overnight before dosing (with free access to water).
-
Administer a single oral dose of GSK2982772 or vehicle.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[11]
-
Immediately place blood samples into EDTA-containing tubes and keep on ice.
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate plasma.
-
Collect the plasma supernatant and store at -80°C until analysis.
-
Analyze the plasma concentrations of GSK2982772 using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, half-life) using appropriate software.
Safety and Tolerability
In a first-in-human study with healthy volunteers, single and repeat oral doses of GSK2982772 were found to be safe and well-tolerated.[12] The most common adverse events were mild contact dermatitis and headache.[13] No serious adverse events were reported.[14]
Conclusion
GSK2982772 (compound 5) is a potent and selective RIPK1 kinase inhibitor with favorable preclinical pharmacokinetic properties and demonstrated in vivo efficacy in a model of systemic inflammation. The protocols and data presented in these application notes provide a foundation for researchers to further investigate the therapeutic potential of RIPK1 inhibition in various disease models. As with any experimental compound, appropriate dose-ranging and toxicity studies are recommended for each new animal model and experimental design.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. libcatalog.usc.edu [libcatalog.usc.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RIPK1 - Wikipedia [en.wikipedia.org]
- 7. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Sepsis Models with RIP1 Kinase Inhibitor 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to organ dysfunction.[1][2][3] One of the key signaling pathways implicated in the pathogenesis of sepsis is necroptosis, a form of programmed necrosis.[1][4][5][6] Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical upstream regulator of this pathway, making it a promising therapeutic target.[2][3][7][8][9] Inhibition of RIPK1 kinase activity can block the inflammatory cascade and cell death that contribute to sepsis-induced organ damage.[7][8][10][11]
These application notes provide a comprehensive guide to utilizing RIP1 kinase inhibitor 5 for studying murine models of sepsis. While specific in-vivo sepsis data for this compound (CAS 2428422-17-5) is not extensively documented in publicly available literature, this document provides detailed protocols and representative data from studies with other potent RIPK1 inhibitors, such as Necrostatin-1s (Nec-1s) and Compound 4-155.[2][10][11][12][13][14][15] These protocols can be adapted for the evaluation of this compound.
This compound is a potent and specific inhibitor of RIPK1, identified as a key regulator of necroptosis and ferroptosis.[2][16] Its chemical formula is C13H17F2NO2.[17]
Signaling Pathway of RIPK1 in Sepsis
In response to stimuli such as tumor necrosis factor-alpha (TNF-α) or pathogen-associated molecular patterns (PAMPs) from bacteria, RIPK1 is recruited to receptor complexes.[2][8] When pro-survival signaling is inhibited and caspase-8 is blocked, RIPK1 kinase activity leads to the recruitment and phosphorylation of RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-like protein (MLKL).[4][6][18] This phosphorylation cascade results in the formation of the "necrosome" complex, MLKL oligomerization, and translocation to the plasma membrane, forming pores that lead to lytic cell death (necroptosis) and the release of damage-associated molecular patterns (DAMPs), fueling a systemic inflammatory response.[4][5][6] RIPK1 kinase inhibitors act by preventing the autophosphorylation of RIPK1, thereby blocking the entire downstream necroptosis pathway.
Quantitative Data from Representative RIPK1 Inhibitor Studies
The following tables summarize quantitative data from published studies on potent RIPK1 inhibitors in mouse models of sepsis and Systemic Inflammatory Response Syndrome (SIRS). This data serves as a benchmark for what might be expected when testing this compound.
Table 1: Efficacy of RIPK1 Inhibitors on Survival in Sepsis Models
| Inhibitor | Sepsis Model | Animal Strain | Dose & Route | Survival Rate (Inhibitor) | Survival Rate (Vehicle) | Reference |
| Compound 4-155 | TNF-induced SIRS | C57BL/6 | 6 mg/kg, oral | 90% | 0% | [10][11] |
| Compound 4-155 | CLP-induced Sepsis | C57BL/6 | 6 mg/kg, oral | ~60% (at 96h) | ~20% (at 96h) | [19] |
| Nec-1s | TNF-induced SIRS | C57BL/6 | 6 mg/kg, oral | ~40% | 0% | [11] |
Table 2: Effect of RIPK1 Inhibitors on Inflammatory Cytokines and Organ Damage Markers
| Inhibitor | Sepsis Model | Parameter Measured | Result (Inhibitor Group) | Result (Vehicle Group) | Reference |
| Compound 4-155 | TNF-induced SIRS | Serum TNF-α (pg/mL) | Significantly Reduced | Elevated | [10][11] |
| Compound 4-155 | TNF-induced SIRS | Serum IL-6 (pg/mL) | Significantly Reduced | Elevated | [10][11] |
| Compound 4-155 | CLP-induced Sepsis | Serum ALT (U/L) | Significantly Reduced | Elevated | [19] |
| Compound 4-155 | CLP-induced Sepsis | Serum AST (U/L) | Significantly Reduced | Elevated | [19] |
| Compound 4-155 | CLP-induced Sepsis | Serum Creatinine (μmol/L) | Significantly Reduced | Elevated | [19] |
| Compound 4-155 | CLP-induced Sepsis | Serum BUN (mmol/L) | Significantly Reduced | Elevated | [19] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These should be adapted based on institutional guidelines (IACUC) and specific experimental goals.
Protocol 1: Lipopolysaccharide (LPS)-Induced Sepsis Model
This model mimics the systemic inflammation triggered by Gram-negative bacterial endotoxin.[20][21]
Materials:
-
Mice (e.g., C57BL/6, male, 10-12 weeks old)[5]
-
Lipopolysaccharide (LPS) from E. coli O55:B5 (Sigma-Aldrich)
-
Sterile, pyrogen-free saline
-
This compound
-
Vehicle for inhibitor (e.g., 10% DMSO in distilled water)[22]
-
Syringes and needles (e.g., 27G)
Procedure:
-
Acclimatization: Acclimate mice to laboratory conditions for at least one week with ad libitum access to food and water.[5]
-
Inhibitor Preparation: Dissolve this compound in the chosen vehicle to the desired stock concentration. Further dilute with saline for injection if necessary.
-
Inhibitor Administration: Administer the inhibitor solution (e.g., via oral gavage or intraperitoneal (i.p.) injection) at a predetermined dose (e.g., starting with a dose similar to other potent inhibitors like 6 mg/kg).[11] Administer to the control group an equal volume of the vehicle. This is often done 30 minutes to 1 hour prior to LPS administration.[5][19]
-
Sepsis Induction: Administer LPS via i.p. injection at a dose known to induce significant inflammation and/or mortality (e.g., 10-20 mg/kg body weight).[5][23] The control (non-septic) group should receive an i.p. injection of sterile saline.
-
Monitoring: Monitor mice for signs of sepsis (lethargy, piloerection, huddling, diarrhea) and record survival at regular intervals (e.g., every 6-12 hours) for up to 7 days.[24]
-
Sample Collection: At a predetermined time point (e.g., 2-6 hours for cytokine analysis, 24 hours for organ damage), euthanize a subset of mice.[19][25] Collect blood via cardiac puncture for serum analysis and perfuse organs with saline before harvesting for histological or biochemical analysis.
Protocol 2: Cecal Ligation and Puncture (CLP) Sepsis Model
The CLP model is considered the gold standard for sepsis research as it closely mimics the polymicrobial infection and pathophysiology of human clinical sepsis.[7][24][25]
Materials:
-
Mice (e.g., C57BL/6, 7-9 weeks old)[24]
-
Anesthetics (e.g., Ketamine/Xylazine cocktail or Isoflurane)[7][24]
-
Surgical tools (scissors, forceps, needle driver)
-
Hollow bore needles (e.g., 22G-27G, gauge size determines severity)[4]
-
Wound clips or suture for skin closure
-
Antiseptic solution (Betadine or Chlorhexidine)[24]
-
Sterile 0.9% saline for resuscitation
-
This compound and vehicle
Procedure:
-
Inhibitor Administration: As in Protocol 1, administer the inhibitor or vehicle prior to the surgical procedure (e.g., 1 hour before).[19]
-
Anesthesia and Surgical Preparation: Anesthetize the mouse. Shave the abdomen and disinfect the area with an antiseptic solution.[24]
-
Laparotomy: Make a 1 cm midline incision through the skin and peritoneum to expose the abdominal cavity.[4]
-
Cecum Exteriorization: Gently locate and exteriorize the cecum. Be careful not to disrupt blood flow.
-
Ligation: Ligate the cecum with a silk suture at a desired distance from the distal tip (e.g., 50% of the distance between the tip and the ileocecal junction). The length of the ligated portion is a major determinant of sepsis severity.[7][25] Ensure the ligation does not obstruct the ileocecal valve to prevent bowel obstruction.[4]
-
Puncture: Puncture the ligated cecum once or twice with the chosen needle (through-and-through).[1][4] A small amount of fecal matter may be extruded to ensure patency.[1]
-
Closure: Carefully return the cecum to the peritoneal cavity. Close the peritoneum and skin layers separately with sutures or wound clips.[24]
-
Resuscitation and Analgesia: Immediately after surgery, administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.[7][24] Administer analgesics as per your approved animal protocol.
-
Post-Operative Care & Monitoring: Place mice in a clean, warm cage and monitor closely for survival and clinical signs of sepsis as described in Protocol 1.
Protocol 3: Measurement of Serum Cytokines
Materials:
-
Mouse serum samples (collected as described above)
-
ELISA kit or Multiplex Bead-Based Immunoassay kit (e.g., LEGENDplex, Luminex) for specific cytokines (e.g., TNF-α, IL-6)[18]
-
Microplate reader or flow cytometer
-
Reagent diluents and wash buffers
Procedure (General ELISA):
-
Plate Preparation: Coat a 96-well plate with capture antibody overnight at 4°C. Wash the plate.
-
Blocking: Block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature. Wash the plate.
-
Sample Incubation: Add standards and serum samples (diluted as necessary) to the wells and incubate for 2 hours at room temperature.[26] Wash the plate.
-
Detection Antibody: Add the biotin-labeled detection antibody and incubate for 1-2 hours. Wash the plate.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes. Wash the plate.
-
Substrate Addition: Add TMB substrate and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Reading: Read the absorbance at 450 nm on a microplate reader.
-
Calculation: Calculate cytokine concentrations in samples by comparing their absorbance to the standard curve.
Note: For low sample volumes or analysis of multiple cytokines, multiplex bead-based assays are recommended as they require as little as 15-25 µL of serum.[18]
Protocol 4: Histological Assessment of Organ Damage
Materials:
-
Harvested organs (liver, kidney, lung)
-
10% neutral-buffered formalin[22]
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope
Procedure:
-
Fixation: Immediately fix harvested organs in 10% neutral-buffered formalin for at least 24 hours.[27]
-
Processing: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin wax.[22]
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome and mount them on glass slides.[22]
-
Staining: Deparaffinize and rehydrate the sections. Stain with Hematoxylin (stains nuclei blue) and Eosin (stains cytoplasm and extracellular matrix pink).
-
Imaging and Analysis: Dehydrate the stained slides, clear, and mount with a coverslip. Examine under a light microscope. A pathologist, blinded to the treatment groups, should score the tissues for signs of injury, such as inflammatory cell infiltration, edema, hemorrhage, and necrosis.[22][27][28]
Conclusion
This compound represents a promising tool for investigating the role of necroptosis in sepsis. By utilizing the detailed protocols for established murine sepsis models (LPS and CLP) and analytical methods outlined here, researchers can effectively evaluate its therapeutic potential. The provided quantitative data from analogous potent RIPK1 inhibitors serves as a valuable reference for experimental design and interpretation of results. These studies will contribute to a deeper understanding of the complex pathophysiology of sepsis and aid in the development of novel host-directed therapies.
References
- 1. Cecal ligation and puncture (CLP) model of sepsis induction [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The anticonvulsive Phenhydan® suppresses extrinsic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse model of LPS-induced sepsis [bio-protocol.org]
- 6. Cecal Ligation and Puncture (CLP) Sepsis Animal Model [bio-protocol.org]
- 7. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]
- 8. ebiohippo.com [ebiohippo.com]
- 9. researchgate.net [researchgate.net]
- 10. Primidone blocks RIPK1-driven cell death and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell death proteins in sepsis: key players and modern therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Necrostatin-1 enhances the resolution of inflammation by specifically inducing neutrophil apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models [biblio.ugent.be]
- 15. dash.harvard.edu [dash.harvard.edu]
- 16. This compound | RIP kinase | TargetMol [targetmol.com]
- 17. This compound | C13H17F2NO2 | CID 151890382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. LPS induced Sepsis Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 22. Modulation of Oxidative and ER Stress Pathways by the ADAM17 Inhibitor GW280264X in LPS-Induced Acute Liver Injury | MDPI [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Sepsis modeling in mice: ligation length is a major severity factor in cecal ligation and puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mesoscale.com [mesoscale.com]
- 27. Old Mice Demonstrate Organ Dysfunction as well as Prolonged Inflammation, Immunosuppression, and Weight Loss in a Modified Surgical Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols for Pharmacokinetic Profiling of RIP1 Kinase Inhibitor 5 (GSK2982772) in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of the Receptor-Interacting Protein 1 (RIP1) kinase inhibitor 5, also known as GSK2982772, in rodent models.
Introduction
Receptor-interacting protein kinase 1 (RIPK1) is a critical mediator of inflammation and programmed cell death pathways, including necroptosis.[1][2] Inhibition of RIPK1 kinase activity presents a promising therapeutic strategy for a variety of inflammatory diseases.[3] GSK2982772 is a potent and selective, orally active inhibitor of RIPK1.[4] Understanding the pharmacokinetic profile of GSK2982772 in preclinical rodent models is essential for designing efficacy and toxicology studies and for predicting human dose requirements.[3]
Quantitative Data Summary
Table 1: Intravenous Pharmacokinetic Parameters of GSK2982772 in Rats [3]
| Parameter | Value |
| Dose (mg/kg) | 1.1 |
| Clearance (Cl) (mL/min/kg) | 17 ± 5 |
| Volume of Distribution (Vdss) (L/kg) | 2.7 ± 0.6 |
| Half-life (t½) (h) | 3.9 ± 0.7 |
Table 2: Oral Pharmacokinetic Parameters of GSK2982772 in Rats [3]
| Parameter | Value |
| Dose (mg/kg) | 2 |
| Cmax (µg/mL) | 0.35 ± 0.12 |
| Tmax (h) | 2.7 ± 1.2 |
| AUC₀-∞ (µg·h/mL) | 2.3 ± 0.7 |
| Oral Bioavailability (%) | 74 |
Signaling Pathway
The diagram below illustrates the central role of RIPK1 in TNF-alpha induced signaling pathways, leading to either cell survival and inflammation via NF-κB activation or programmed cell death through apoptosis or necroptosis. GSK2982772 acts by inhibiting the kinase activity of RIPK1, thereby blocking the downstream signaling cascades that lead to inflammation and necroptosis.
Experimental Protocols
The following protocols provide a general framework for conducting a pharmacokinetic study of GSK2982772 in rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Formulation Preparation
For oral administration, GSK2982772 can be formulated as a suspension.
-
Vehicle: A common vehicle is 0.5% (w/v) methylcellulose (B11928114) in sterile water.
-
Preparation:
-
Weigh the required amount of GSK2982772 powder.
-
Prepare the 0.5% methylcellulose vehicle.
-
Gradually add the GSK2982772 powder to the vehicle while vortexing to create a fine suspension.
-
Sonicate the suspension for 10-15 minutes to ensure homogeneity.
-
Prepare the dosing formulation fresh on the day of the experiment.
-
Animal Dosing (Oral Gavage)
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals should be fasted overnight prior to dosing.
-
Procedure:
-
Weigh each animal to determine the correct dosing volume (typically 5-10 mL/kg).
-
Gently restrain the animal.
-
Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib).
-
Insert a ball-tipped gavage needle into the esophagus and administer the formulation.
-
Monitor the animal for a short period post-dosing to ensure no adverse effects.
-
Blood Sample Collection
Serial blood samples are collected to determine the drug concentration over time.
-
Timepoints: A typical schedule for a 24-hour study could include pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Method (Serial Sampling):
-
Place the animal in a restraining device.
-
For rats, the lateral tail vein or saphenous vein can be used. For mice, the saphenous vein or facial vein are common sites.
-
Puncture the vein with a sterile needle (e.g., 25-27 gauge).
-
Collect approximately 50-100 µL of blood into an anticoagulant-coated tube (e.g., K2-EDTA).
-
Apply gentle pressure to the puncture site to stop the bleeding.
-
Process the blood by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Bioanalytical Method (LC-MS/MS)
Quantification of GSK2982772 in plasma is typically performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add 200 µL of cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C).
-
Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the specific parent-to-product ion transitions for GSK2982772 and the internal standard using Multiple Reaction Monitoring (MRM).
-
Quantification: Generate a standard curve by spiking known concentrations of GSK2982772 into blank rodent plasma and processing as described above. Calculate the concentration of GSK2982772 in the study samples by interpolating from the standard curve.
-
Experimental Workflow
The following diagram outlines the typical workflow for a rodent pharmacokinetic study.
References
- 1. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
Application of RIP1 kinase inhibitor 5 in neurodegenerative disease models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of programmed cell death (necroptosis) and inflammation, pathways increasingly implicated in the pathogenesis of a range of neurodegenerative diseases.[1][2] The kinase activity of RIPK1, in particular, drives these deleterious processes, making it a compelling therapeutic target.[2] Small molecule inhibitors of RIPK1 have demonstrated significant therapeutic potential in various preclinical models of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and Huntington's disease.[1][3][4]
These application notes provide a comprehensive overview of the use of RIPK1 kinase inhibitors in neurodegenerative disease research, including detailed protocols for key in vitro and in vivo experiments, and a summary of quantitative data from preclinical studies.
Mechanism of Action
RIPK1 is a serine/threonine kinase that acts as a key signaling node downstream of death receptors like the tumor necrosis factor receptor 1 (TNFR1).[5] Upon stimulation by ligands such as TNF-α, RIPK1 can initiate distinct signaling cascades. In a pro-survival pathway, RIPK1 acts as a scaffold to promote the activation of NF-κB.[2][6] However, under conditions where caspase-8 is inhibited, RIPK1 kinase activity is engaged, leading to the formation of the "necrosome" complex with RIPK3 and mixed lineage kinase domain-like protein (MLKL).[7] This cascade ultimately results in necroptosis, a lytic and pro-inflammatory form of cell death.[7] RIPK1 kinase inhibitors function by binding to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation of the necroptotic pathway.[8]
Below is a diagram illustrating the central role of RIPK1 in cell survival and death pathways.
Data Presentation: Efficacy of RIP1 Kinase Inhibitors in Neurodegenerative Disease Models
The following tables summarize the quantitative data on the efficacy of various RIP1 kinase inhibitors in preclinical models of neurodegenerative diseases.
| Inhibitor | Disease Model | Key Findings | Reference(s) |
| Necrostatin-1s | Alzheimer's Disease (APP/PS1 mice) | - Reduced Aβ plaque burden and tau aggregation. - Decreased levels of pro-inflammatory cytokines. - Improved performance in spatial memory tests. | [1][3] |
| Alzheimer's Disease (5XFAD mice) | - Reduced neuronal cell loss. | [1][3] | |
| Parkinson's Disease (MPTP model) | - Protected against the loss of dopaminergic cell viability. - Mitigated neuroinflammation. | [3] | |
| Parkinson's Disease (6-OHDA model) | - Protected against the loss of dopaminergic cell viability. | [3] | |
| ALS (SODG93A mice) | - Delayed behavioral deficits. | [1] | |
| Atherosclerosis (ApoE-/- mice) | - Reduced the size of established lesions by 27%. - Reduced overall lesion burden by 68%. | [3] | |
| GSK2982772 | Tauopathy (TAUP301L mice) | - Reduced the reactive astrocyte response. - Did not protect against neurodegeneration in the hippocampus. | [9] |
| Ulcerative Colitis (Human Phase 2a) | - No significant clinical benefit observed at a dose of 60 mg t.i.d. for 42 days. | [3] | |
| DNL747 (SAR443060) | Healthy Volunteers (Human Phase 1) | - Generally well-tolerated with no serious adverse events. - Achieved high levels of brain exposure and robust target engagement. | [10] |
| Alzheimer's & ALS (Human Phase 1b) | - Safe and well-tolerated at the tested dose for 29 days. - Development paused due to off-target toxicity at higher doses in monkeys. - Achieved >80% RIPK1 target inhibition in PBMCs of AD patients at trough levels. | [11][12][13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Cellular Necroptosis Assay
This assay measures the ability of a RIPK1 inhibitor to protect cells from TNF-α-induced necroptosis.
Materials:
-
Human colon adenocarcinoma cells (e.g., HT-29) or other suitable cell line
-
Cell culture medium (e.g., McCoy's 5A supplemented with 10% FBS)
-
Human TNF-α
-
Smac mimetic (e.g., BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
RIP1 Kinase Inhibitor 5 (test compound)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom assay plates
-
Plate reader for luminescence detection
Procedure:
-
Cell Seeding: Seed HT-29 cells in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the RIP1 kinase inhibitor in cell culture medium. Pre-treat the cells with the diluted compound or vehicle control for 1 hour.
-
Induction of Necroptosis: Induce necroptosis by adding a combination of TNF-α (e.g., 100 ng/mL), a Smac mimetic (e.g., 1 µM), and a pan-caspase inhibitor (e.g., 20 µM).
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.
-
Cell Viability Measurement:
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated, non-induced control. Determine the EC50 value of the inhibitor.
In Vivo MPTP Mouse Model of Parkinson's Disease
This protocol describes the induction of Parkinson's-like pathology in mice using MPTP and the evaluation of a RIPK1 inhibitor's neuroprotective effects.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
MPTP-HCl (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride)
-
This compound (test compound)
-
Vehicle for inhibitor (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Sterile saline (0.9%)
-
Appropriate safety equipment for handling MPTP
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
MPTP Administration:
-
Dissolve MPTP-HCl in sterile saline to a concentration of 2 mg/mL.
-
Administer MPTP via intraperitoneal (i.p.) injection at a dose of 20 mg/kg, four times at 2-hour intervals on a single day.
-
-
Inhibitor Treatment:
-
Prepare a suspension of the RIP1 kinase inhibitor in the vehicle.
-
Administer the inhibitor (e.g., via oral gavage) at a predetermined dose starting one day before MPTP administration and continuing daily for the duration of the study (e.g., 7-21 days). A vehicle control group should also be included.
-
-
Behavioral Assessment (optional): Perform behavioral tests such as the rotarod test or open field test to assess motor function at baseline and at specified time points after MPTP administration.
-
Tissue Collection: At the end of the study (e.g., 7 or 21 days post-MPTP), euthanize the mice and collect brain tissue.
-
Neurochemical Analysis:
-
Dissect the striatum and substantia nigra.
-
Analyze dopamine (B1211576) and its metabolites (DOPAC, HVA) levels in the striatum using high-performance liquid chromatography (HPLC).
-
-
Immunohistochemistry:
-
Perfuse a subset of mice with paraformaldehyde.
-
Prepare brain sections and perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.
-
In Vivo APP/PS1 Mouse Model of Alzheimer's Disease
This protocol outlines the use of the APP/PS1 transgenic mouse model to evaluate the efficacy of a RIPK1 inhibitor on Alzheimer's-like pathology.
Materials:
-
APP/PS1 transgenic mice and wild-type littermates
-
This compound (test compound)
-
Vehicle for inhibitor
-
Equipment for behavioral testing (e.g., Morris water maze)
-
Reagents for immunohistochemistry and ELISA
Procedure:
-
Animal Aging and Grouping: Age APP/PS1 and wild-type mice to an appropriate age for the desired pathological stage (e.g., 6-9 months for established pathology).[14] Randomly assign mice to treatment and vehicle control groups.
-
Inhibitor Administration:
-
Administer the RIP1 kinase inhibitor or vehicle daily for a specified duration (e.g., 3 months) via a suitable route (e.g., oral gavage or formulated in the diet).
-
-
Behavioral Testing:
-
Towards the end of the treatment period, conduct behavioral tests to assess learning and memory, such as the Morris water maze or novel object recognition test.
-
-
Tissue Collection:
-
At the end of the study, euthanize the mice and collect brain tissue.
-
-
Pathological Analysis:
-
Aβ Plaque Load: Perform immunohistochemistry or Congo red staining on brain sections to quantify the area and number of amyloid-beta plaques.
-
Neuroinflammation: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain homogenates using ELISA.
-
Microgliosis and Astrocytosis: Use immunohistochemistry to stain for markers of microglia (e.g., Iba1) and astrocytes (e.g., GFAP) around plaques.
-
Conclusion
RIPK1 kinase inhibitors represent a promising therapeutic strategy for a variety of neurodegenerative diseases by targeting key pathways of inflammation and cell death. The protocols and data presented in these application notes provide a framework for researchers to investigate the potential of these inhibitors in their own studies. Further research is warranted to fully elucidate the therapeutic potential and to identify the most effective and safest RIPK1 inhibitors for clinical development.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Frontiers | RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases [frontiersin.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. researchgate.net [researchgate.net]
- 5. Viral Suppression of RIPK1-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RIPK1 - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Denali Therapeutics Announces Positive Clinical Results [globenewswire.com]
- 11. After Disappointing Study Results, Denali and Sanofi Shift Resources to a Different Alzheimer's Drug - BioSpace [biospace.com]
- 12. alsnewstoday.com [alsnewstoday.com]
- 13. Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo-controlled, double-blind phase I/Ib studies in healthy subjects and patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alzforum.org [alzforum.org]
For Researchers, Scientists, and Drug Development Professionals
An Application Note on the Quantification of Interleukin-6 (IL-6) Inhibition by GSK2982772 using a Sandwich ELISA Protocol
Introduction
Interleukin-6 (IL-6) is a pleiotropic cytokine with a significant role in regulating immune responses, inflammation, and hematopoiesis.[1][2] Dysregulation of IL-6 signaling is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis and psoriasis.[3][4] The production of IL-6 can be triggered by various stimuli, including tumor necrosis factor (TNF-α), which activates downstream signaling cascades. A key mediator in the TNF receptor 1 (TNFR1) signaling pathway is the Receptor-Interacting Protein Kinase 1 (RIPK1).[5] RIPK1's kinase activity is crucial for activating inflammatory pathways, including NF-κB and MAP kinase cascades, which lead to the production of pro-inflammatory cytokines like IL-6.[2][5]
GSK2982772 is a potent and selective oral inhibitor of RIPK1 kinase activity.[6][7][8] By binding to an allosteric pocket in the RIPK1 kinase domain, GSK2982772 blocks its enzymatic function, thereby inhibiting downstream inflammatory processes such as necroptosis and cytokine production.[6][9] This application note provides a detailed protocol for treating cells with GSK2982772 and subsequently measuring the concentration of secreted IL-6 in cell culture supernatants using a standard sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of the IL-6 Sandwich ELISA
The sandwich ELISA is an immunometric assay used for the quantitative determination of antigens.[1] In this assay, a 96-well microplate is pre-coated with a monoclonal antibody specific for human IL-6.[1] When standards or samples are added to the wells, the IL-6 antigen is captured by the immobilized antibody. Following an incubation and wash step, a second, biotin-conjugated anti-human IL-6 detection antibody is added, which binds to a different epitope on the captured IL-6, forming a "sandwich".[4] After another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.[1] A final wash removes unbound conjugate, and a chromogenic substrate (TMB) is added. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change proportional to the amount of IL-6 bound.[10] The reaction is terminated by adding a stop solution, and the absorbance is measured at 450 nm.[3] The concentration of IL-6 in the samples is then determined by comparing their absorbance values to a standard curve.[10]
Signaling Pathway Overview
The diagram below illustrates the signaling pathway from TNF-α stimulation to IL-6 production and the inhibitory action of GSK2982772 on RIPK1.
Experimental Protocol
This protocol is a general guideline. Optimal conditions, including cell type, seeding density, stimulant concentration, and GSK2982772 concentration, should be determined empirically by the researcher.
Part 1: Cell Culture and Treatment
-
Cell Seeding: Seed appropriate cells (e.g., human monocytic cell line like THP-1 or primary human fibroblasts) in a 24-well or 96-well cell culture plate at a predetermined density. Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).
-
GSK2982772 Preparation: Prepare a stock solution of GSK2982772 in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO in medium) should also be prepared.
-
Pre-treatment: Remove the culture medium from the cells and replace it with medium containing various concentrations of GSK2982772 or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add a pro-inflammatory stimulus, such as TNF-α (e.g., 10 ng/mL final concentration), to the wells to induce IL-6 production. An unstimulated control group (cells with medium only) should be included.
-
Incubation: Incubate the plate for a predetermined period (e.g., 6, 12, or 24 hours) to allow for IL-6 secretion.
-
Sample Collection: After incubation, collect the cell culture supernatants. Centrifuge the supernatants at 1,000 x g for 10 minutes to pellet any cells or debris.[3][11] Transfer the clarified supernatants to clean tubes. Samples can be assayed immediately or aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.[3][4][10]
Part 2: Human IL-6 ELISA Procedure
This section outlines a typical sandwich ELISA protocol. Refer to the specific manufacturer's instructions for the IL-6 ELISA kit being used for precise volumes, incubation times, and reagent preparation.[1][3][4][10][12]
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare Wash Buffer, Standards, Biotinylated Detection Antibody, and Streptavidin-HRP conjugate according to the kit manual.
-
Standard Curve Preparation: Perform serial dilutions of the IL-6 standard to create a standard curve (e.g., concentrations ranging from 0 pg/mL to 500 pg/mL).[3][12]
-
Sample/Standard Addition: Add 100 µL of each standard, control, and sample (clarified supernatant) into the appropriate wells of the pre-coated microplate.[10][12] It is recommended to run all standards and samples in duplicate or triplicate.[1][3]
-
First Incubation: Cover the plate and incubate for 1-2 hours at room temperature.[3][12]
-
Washing: Aspirate the liquid from each well and wash the plate 3-5 times with 1X Wash Buffer (~300 µL per well).[10][12] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer.[1]
-
Add Detection Antibody: Add 100 µL of the diluted Biotinylated Detection Antibody to each well.[3]
-
Second Incubation: Cover the plate and incubate for 1 hour at room temperature.[3][12]
-
Washing: Repeat the wash step as described in step 5.
-
Add Streptavidin-HRP: Add 100 µL of the diluted Streptavidin-HRP conjugate to each well.[12]
-
Third Incubation: Cover the plate and incubate for 30 minutes at room temperature in the dark.[1][12]
-
Washing: Repeat the wash step as described in step 5.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well.[10] Incubate for 15-30 minutes at room temperature in the dark, allowing a blue color to develop.[1][3]
-
Stop Reaction: Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.[3][4]
-
Read Absorbance: Measure the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.[3] A reference wavelength of 550 nm or 630 nm can be used to correct for optical imperfections in the plate.[4][12]
Experimental Workflow
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Molecular mechanisms of action of Interleukin-6 (IL-6) [pneumon.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bmgrp.com [bmgrp.com]
- 5. Inhibition of Receptor-Interacting Protein Kinase 1 in Chronic Plaque Psoriasis: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the Pharmacokinetics of RIPK1 Inhibitor GSK2982772 in Healthy Western and Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elkbiotech.com [elkbiotech.com]
- 11. mpbio.com [mpbio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
RIP1 kinase inhibitor 5 off-target effects in kinase assays
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with RIP1 kinase inhibitors. The focus is on understanding and mitigating potential off-target effects in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects, and why are they a significant concern for RIP1 kinase inhibitors?
A1: Off-target effects refer to the modulation of biological targets other than the intended primary target, which in this case is RIP1 kinase. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target interactions are a common concern. These unintended interactions can lead to misleading experimental results, cellular toxicity, or unexpected physiological effects. Understanding the off-target profile of a RIP1 kinase inhibitor is critical for accurately attributing its biological effects to the inhibition of RIP1.[1]
Q2: How is the selectivity of a RIP1 kinase inhibitor typically determined?
A2: The selectivity of a kinase inhibitor is usually assessed through kinase profiling assays, which screen the compound against a large panel of purified kinases.[2] These assays measure the inhibitor's potency (e.g., IC50 value or percent inhibition at a fixed concentration) against each kinase in the panel. Common methods include radiometric assays, and fluorescence- and luminescence-based assays.[2][3][4]
Q3: My RIP1 kinase inhibitor shows a different potency (IC50) in my cell-based assay compared to the published biochemical assay values. Why is there a discrepancy?
A3: Discrepancies between biochemical and cell-based assay potencies are common and can arise from several factors:[5]
-
Cell Permeability: The inhibitor may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than what is applied externally.[5]
-
ATP Concentration: Biochemical assays are often performed at ATP concentrations near the Michaelis constant (Km) of the kinase, whereas intracellular ATP levels are typically much higher. For ATP-competitive inhibitors, this increased competition in a cellular environment can lead to a higher IC50 value.[5]
-
Efflux Pumps: Cells can actively pump out the inhibitor through efflux transporters, reducing its effective intracellular concentration.[5]
-
Protein Binding: The inhibitor may bind to other cellular proteins or lipids, sequestering it away from its intended target.[5]
-
Inhibitor Stability: The inhibitor may be metabolized or degraded by cellular enzymes, leading to a lower active concentration over time.[5]
Q4: I'm observing unexpected or off-target effects in my experiment. How can I confirm if these are genuine off-target activities of my inhibitor?
A4: Distinguishing on-target from off-target effects is crucial for accurate data interpretation. Here are several strategies to validate your observations:[5]
-
Use a Structurally Unrelated Inhibitor: Employ a second inhibitor that targets RIP1 but has a different chemical structure. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.[5]
-
Use a Negative Control Analog: If available, use a structurally similar but inactive analog of your inhibitor. This control should not produce the desired phenotype if the effect is on-target.[5]
-
Rescue Experiments: If possible, overexpress a resistant mutant of RIP1 kinase. If the phenotype is rescued, it confirms the effect is on-target.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal or non-specific inhibition in my kinase assay. | Compound aggregation at high concentrations. | Visually inspect your compound in solution for cloudiness or precipitate. Perform a concentration-response curve; aggregating compounds often show a steep, non-saturating dose-response. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to disrupt aggregates.[5] |
| Compound interference with the assay technology (e.g., fluorescence quenching or enhancement). | Run a control experiment with the inhibitor and detection reagents in the absence of the kinase to assess for direct interference.[6] If interference is observed, consider using an alternative assay format (e.g., radiometric vs. fluorescence-based). | |
| Inconsistent IC50 values between experimental runs. | Variability in reagent preparation (e.g., ATP, substrate, or enzyme concentrations). | Prepare large batches of reagents to be used across multiple experiments. Ensure accurate and consistent pipetting. |
| Instability of the inhibitor in the assay buffer. | Assess the stability of the inhibitor over the time course of the experiment. Prepare fresh dilutions of the inhibitor for each experiment. | |
| No inhibition observed at expected concentrations. | Incorrect assay conditions (e.g., suboptimal pH, temperature). | Verify that the assay buffer and conditions are optimal for RIP1 kinase activity.[6] |
| Inactive enzyme or degraded substrate. | Test the activity of the kinase with a known positive control inhibitor.[2] Use freshly prepared or properly stored substrates. | |
| The inhibitor is not active against the specific isoform or mutant of RIP1 kinase being used. | Confirm the identity and activity of the RIP1 kinase construct. |
Off-Target Profile of a Representative RIP1 Kinase Inhibitor
As of late 2025, a comprehensive, publicly available kinase screening panel dataset specifically for a compound universally designated as "RIP1 kinase inhibitor 5" is not available. However, to provide a relevant frame of reference, we can look at the selectivity profile of GSK2982772, which is referred to as compound 5 in its discovery publication and is a first-in-class RIP1 inhibitor that has entered clinical trials.[7]
Table 1: Kinase Selectivity Profile of GSK2982772 (Compound 5) [7]
| Kinase | % Inhibition @ 10 µM |
| RIP1 | >99% |
| 338 other kinases | No significant inhibition |
This data is based on a screen against 339 kinases and demonstrates the high selectivity of this particular RIP1 inhibitor.[7] It is crucial to perform similar comprehensive profiling for any specific inhibitor being used.
Signaling Pathways and Workflows
RIP1 Signaling Pathway
RIP1 is a critical kinase involved in the regulation of inflammation and cell death pathways, including NF-κB activation, apoptosis, and necroptosis.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 5. benchchem.com [benchchem.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
Troubleshooting RIP1 kinase inhibitor 5 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RIP1 Kinase Inhibitor 5, also commonly known as Necrostatin-5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Necrostatin-5) is a potent and specific small-molecule inhibitor of necroptosis, a form of regulated necrotic cell death.[1][2] It functions by indirectly inhibiting the kinase activity of Receptor-Interacting Protein 1 (RIP1), a critical upstream kinase in the necroptosis pathway.[1] Unlike some other inhibitors, Necrostatin-5 is a potent inhibitor of immunoprecipitated RIP1 but does not inhibit recombinant RIP1, suggesting an indirect mechanism of action.[1]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Chloroform.[3][4][5] It is sparingly soluble in Dimethylformamide (DMF) and insoluble in aqueous solutions like water and ethanol.[4] For cell culture experiments, DMSO is the most commonly used solvent.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in 100% DMSO, for example, at a concentration of 10 to 50 mM.[6] Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication or warming the solution to 60°C can aid in dissolution.[7]
Q4: How should I store the solid compound and its stock solution?
The solid form of this compound should be stored at -20°C under desiccating conditions and is stable for up to three years.[7] The DMSO stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[7][8] It is also advisable to protect the stock solution from light.[6][8]
Troubleshooting Guide
Issue: My this compound is not dissolving.
-
Question: I am having trouble dissolving the inhibitor in my chosen solvent. What should I do?
-
Answer:
-
Verify the Solvent: Ensure you are using an appropriate solvent. This compound is soluble in DMSO and Chloroform, but not in aqueous buffers.[3][4][5]
-
Increase Solubilization Efforts: For DMSO, you can try vortexing for a longer period. Gentle warming of the solution to 60°C or brief sonication can also help to dissolve the compound completely.[7]
-
Check for Hygroscopic DMSO: DMSO is hygroscopic and can absorb moisture, which can reduce the solubility of the compound. Always use freshly opened, high-purity DMSO.[7]
-
Issue: The compound precipitates when I add it to my cell culture medium.
-
Question: I prepared a stock solution in DMSO, but a precipitate forms when I dilute it in my cell culture medium. How can I prevent this?
-
Answer: This is a common issue with hydrophobic compounds and is often referred to as "crashing out." Here are several steps to troubleshoot this problem:
-
Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally ≤ 0.1%, to prevent solvent-induced toxicity.[6][9] While some cell lines can tolerate up to 0.5%, it is crucial to perform a vehicle control with the same final DMSO concentration to assess any effects of the solvent on your cells.[10][11][12]
-
Use Pre-warmed Medium: Always add the inhibitor stock solution to cell culture medium that has been pre-warmed to 37°C. Adding it to cold medium can decrease its solubility.[13]
-
Perform Serial Dilutions: Instead of adding the high-concentration stock directly to your final volume of medium, perform an intermediate dilution step. You can first dilute the stock in a smaller volume of pre-warmed medium and then add this to the final volume.
-
Gradual Addition: Add the DMSO stock solution to the medium dropwise while gently vortexing or swirling the medium. This gradual dilution can prevent the rapid solvent exchange that leads to precipitation.[13]
-
Issue: I don't see any inhibition of necroptosis in my experiment.
-
Question: I've added the inhibitor to my cells, but I'm not observing the expected inhibition of cell death. What could be wrong?
-
Answer:
-
Confirm Necroptosis Induction: Ensure that your experimental setup is robustly inducing necroptosis. A common method is to use a combination of TNFα, a SMAC mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (like z-VAD-FMK) to block apoptosis and drive the cells towards necroptosis.[14]
-
Check for Alternative Cell Death Pathways: Your stimulus might be inducing other forms of cell death, such as apoptosis or ferroptosis. You can test this by co-treating with inhibitors of these pathways (e.g., z-VAD-FMK for apoptosis, Ferrostatin-1 for ferroptosis).[14]
-
Verify Target Engagement: It's crucial to confirm that the inhibitor is engaging with its target within the cells. You can perform a Western blot to analyze the phosphorylation status of key proteins in the necroptosis pathway, such as RIPK1 (Ser166), RIPK3 (Ser227), and MLKL (Ser358). Successful inhibition should lead to a dose-dependent decrease in the phosphorylation of these proteins.[14]
-
Optimize Inhibitor Concentration and Incubation Time: The effective concentration of the inhibitor can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cells. Pre-incubating the cells with the inhibitor for 1-2 hours before adding the necroptosis-inducing stimulus is also a standard practice.[14]
-
Quantitative Data Summary
| Property | Value | Solvent/Conditions | Source |
| Molecular Weight | 383.5 g/mol | - | |
| Molecular Formula | C₁₉H₁₇N₃O₂S₂ | - | |
| Solubility in DMSO | 25 mM | DMSO | |
| >10 mg/mL | DMSO | [3] | |
| 5 mg/mL (13.04 mM) | DMSO (with ultrasonic and warming to 60°C) | [7] | |
| Solubility in Chloroform | 10 mg/mL | Chloroform | [4] |
| Solubility in DMF | Slightly Soluble | DMF | [4] |
| EC₅₀ for Necroptosis Inhibition | 0.24 µM | FADD-deficient Jurkat cells treated with TNF-α | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). For a 10 mM stock solution from 1 mg of inhibitor (MW = 383.5 g/mol ): Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L) Volume (µL) = ((0.001 g / 383.5 g/mol ) / 0.010 mol/L) * 1,000,000 = 260.7 µL
-
Add the calculated volume of DMSO to the vial containing the inhibitor.
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, gently warm the tube to 60°C or use a sonicator for a brief period.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Necroptosis Inhibition Assay in Cell Culture
-
Materials:
-
Cells of interest (e.g., HT-29, L929)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Necroptosis-inducing agents (e.g., TNFα, SMAC mimetic, z-VAD-FMK)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, MTS, or Propidium Iodide)
-
-
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Inhibitor Pre-treatment:
-
Prepare working solutions of this compound by diluting the DMSO stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or the vehicle control.
-
Incubate the cells for 1-2 hours.
-
-
Induction of Necroptosis:
-
Prepare a solution of the necroptosis-inducing agents (e.g., TNFα, SMAC mimetic, and z-VAD-FMK) in complete cell culture medium.
-
Add the inducing agents to the wells, except for the untreated control wells.
-
-
Incubation: Incubate the plate for a predetermined period (e.g., 6-24 hours), depending on the cell line and the kinetics of the necroptotic response.
-
Assessment of Cell Viability:
-
Measure cell viability using a suitable assay. For example, with an MTT assay, add the MTT reagent to each well, incubate for 2-4 hours, solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer, and measure the absorbance.
-
Alternatively, use Propidium Iodide (PI) staining followed by fluorescence microscopy or flow cytometry to quantify the percentage of necrotic cells.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the cell viability against the inhibitor concentration to determine the EC₅₀.
-
Visualizations
Caption: A flowchart for troubleshooting solubility issues with this compound.
Caption: Simplified diagram of the RIP1 kinase-mediated necroptosis signaling pathway.
References
- 1. agscientific.com [agscientific.com]
- 2. Structure-activity relationship analysis of a novel necroptosis inhibitor, Necrostatin-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. agscientific.com [agscientific.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. invivogen.com [invivogen.com]
- 9. Necrostatin-5 | RIP kinase | Necroptosis | TargetMol [targetmol.com]
- 10. lifetein.com [lifetein.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing RIP1 Kinase Inhibitor 5 Concentration for Cell Viability
Welcome to the technical support center for optimizing the use of RIP1 Kinase Inhibitor 5 in your research. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you successfully determine the optimal inhibitor concentration for your cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a key serine/threonine kinase that plays a critical role in regulating cellular signaling pathways for inflammation and programmed cell death, including apoptosis and necroptosis.[3][4][5] The kinase activity of RIPK1 is essential for the induction of necroptosis, a form of regulated necrotic cell death.[4][5][6] By inhibiting the kinase function of RIPK1, this inhibitor can block the downstream signaling cascade that leads to necroptotic cell death.[6]
Q2: What is the expected effect of this compound on cell viability?
A2: The effect of this compound on cell viability is context-dependent. In cell models where necroptosis is induced (e.g., by treatment with TNF-α in combination with a caspase inhibitor like z-VAD-fmk), this compound is expected to protect cells from death, thus increasing cell viability.[7] Conversely, in some cancer cell lines, inhibition of RIPK1 has been shown to suppress tumor growth and metastasis, which would manifest as a decrease in cell viability.[8] Therefore, the outcome of your experiment will depend on your specific cell type and experimental conditions.
Q3: What is a good starting concentration range for this compound?
A3: Based on data from various potent RIP1 kinase inhibitors, a good starting point for a dose-response experiment is a wide concentration range, typically from the low nanomolar (nM) to the low micromolar (µM) range.[4][9] It is recommended to perform a pilot experiment with a broad range of concentrations (e.g., 1 nM to 10 µM) to determine the approximate effective concentration for your specific cell line and experimental setup.
Q4: How long should I incubate my cells with the inhibitor?
A4: The optimal incubation time can vary depending on the cell type and the specific endpoint being measured. A common starting point for cell viability assays is 24 to 48 hours of incubation with the inhibitor.[9] For some cell lines or to observe longer-term effects, a 72-hour incubation may be necessary. A time-course experiment is recommended to determine the ideal incubation period for your experimental model.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No effect on cell viability observed | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 50 µM). |
| The necroptosis pathway is not active in your cell line. | Confirm the expression of key necroptosis proteins (RIPK1, RIPK3, MLKL) in your cells. Ensure you are using an appropriate stimulus (e.g., TNF-α + z-VAD-fmk) to induce necroptosis. | |
| Inhibitor is not soluble or stable in the culture medium. | Prepare a fresh stock solution of the inhibitor in an appropriate solvent (e.g., DMSO).[10] Ensure the final solvent concentration in the culture medium is not toxic to the cells (typically <0.5%). Visually inspect the medium for any precipitation after adding the inhibitor. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between plating each replicate. |
| Edge effects on the plate. | Avoid using the outermost wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier. | |
| Excessive cytotoxicity at all concentrations | The inhibitor concentration range is too high for your cell line. | Perform a new dose-response experiment starting from a much lower concentration range (e.g., picomolar to nanomolar). |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level. Include a vehicle-only control (media with the same solvent concentration as the highest inhibitor concentration) to assess solvent toxicity. |
Data Presentation
The following tables summarize the inhibitory concentrations of various potent RIP1 kinase inhibitors in different cell lines and assay formats. This data can be used as a reference to estimate the expected effective concentration range for your experiments.
Table 1: Biochemical IC50 Values of RIP1 Kinase Inhibitors
| Inhibitor | Target | Assay Format | IC50 (nM) | Reference |
| GSK2982772 | Human RIPK1 | ADP-Glo | 16 | [11] |
| RIPA-56 | RIPK1 Kinase | Not specified | 13 | [4] |
| PK68 | RIPK1 Kinase | Not specified | 90 | [4] |
| GSK'963 | RIPK1 Kinase | FP binding | 29 | [11] |
Table 2: Cellular EC50/IC50 Values of RIP1 Kinase Inhibitors
| Inhibitor | Cell Line | Assay Type | EC50/IC50 | Reference |
| RIP1 kinase inhibitor 1 | HT-29 | Necroptosis | IC50 = 2 nM | [10] |
| RIP1 kinase inhibitor 1 | L-929 | Necroptosis | IC50 = 15 nM | [10] |
| RIPA-56 | L-929 | TNF-induced Necrosis | EC50 = 27 nM | [4] |
| PK6 | L-929 | TNF-induced Necrosis | EC50 = 0.76 µM | [4] |
| PK6 | U937 | TNF-induced Necrosis | EC50 = 1.33 µM | [4] |
| Compound 71 | L-929 | TNF-induced Necrosis | IC50 = 0.43 µM | [4] |
| Compound 72 | L-929 | TNF-induced Necrosis | IC50 = 0.64 µM | [4] |
| GSK'074 | Human/Mouse cells | Necrosis | 10 nM (complete block) | [4] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal Inhibitor Concentration
This protocol outlines a standard procedure for determining the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of a RIP1 kinase inhibitor using a cell viability assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom tissue culture plates
-
Reagents for inducing necroptosis (e.g., TNF-α, z-VAD-fmk)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Plate reader (Luminometer)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to prepare a range of concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM).
-
Include a "vehicle-only" control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a "cells-only" control (medium without inhibitor or DMSO).
-
Carefully remove the medium from the cells and add 100 µL of the appropriate inhibitor dilution or control medium to each well.
-
-
Induction of Necroptosis (if applicable):
-
If your experiment aims to measure the protective effect of the inhibitor, add the necroptosis-inducing agents (e.g., TNF-α and z-VAD-fmk) to the appropriate wells at their pre-determined optimal concentrations.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate as recommended by the manufacturer to allow for signal stabilization.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis to determine the EC50 or IC50 value.
-
Mandatory Visualizations
Caption: RIP1 signaling pathway upon TNF-α stimulation.
Caption: Experimental workflow for optimizing inhibitor concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | RIP kinase | TargetMol [targetmol.com]
- 3. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. RIP1 kinase activity is dispensable for normal development but is a key regulator of inflammation in SHARPIN-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
How to prevent degradation of RIP1 kinase inhibitor 5 in solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling, storage, and use of RIP1 Kinase Inhibator 5 to prevent its degradation in solution. Following these guidelines is crucial for ensuring experimental reproducibility and the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving RIP1 Kinase Inhibitor 5?
A1: The recommended solvent for creating a high-concentration stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). Using anhydrous DMSO is critical as water content can promote hydrolysis and degradation of the compound.
Q2: How should I store the solid compound and stock solutions of this compound?
A2: Proper storage is vital to maintain the stability of the inhibitor. Recommendations are summarized in the table below. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: Can I store diluted, ready-to-use aqueous solutions of this compound?
A3: It is not recommended to store diluted aqueous solutions for extended periods. These solutions are more susceptible to degradation through hydrolysis. Always prepare fresh dilutions from your frozen DMSO stock solution for each experiment to ensure consistent potency.
Q4: What are the visible signs of degradation or precipitation of this compound in solution?
A4: Visual indicators of degradation or precipitation include the appearance of cloudiness, crystals, or particulate matter in the solution. If you observe any of these, it is best to discard the solution and prepare a fresh one. For a more quantitative assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used to detect the appearance of new peaks corresponding to degradation products.[1]
Storage and Stability Recommendations
To ensure the long-term stability and performance of this compound, please adhere to the following storage guidelines. These recommendations are based on general best practices for small molecule kinase inhibitors.
| Form | Storage Temperature | Recommended Solvent | General Stability Notes |
| Powder | -20°C for up to 3 years | N/A | Store in a tightly sealed container, protected from light and moisture.[2][3] |
| Stock Solution in DMSO | -80°C for up to 1 year | Anhydrous DMSO | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light.[2][3] |
| Working Dilutions in Aqueous Buffer | Use immediately | Cell culture medium or assay buffer | Prepare fresh for each experiment. Avoid storage. |
Troubleshooting Guide
Inconsistent experimental results can often be attributed to the degradation of the kinase inhibitor. This guide will help you troubleshoot common issues.
| Symptom | Possible Cause | Suggested Solution |
| Loss of inhibitor potency over time in a biological assay. | The compound is degrading in the working solution. | - Prepare fresh dilutions from a frozen, single-use aliquot of the DMSO stock solution for each experiment. - Perform a stability study in your specific assay buffer to determine the rate of degradation under your experimental conditions.[1] |
| High variability in results between experiments. | - Inconsistent inhibitor concentration due to precipitation or degradation. - Repeated freeze-thaw cycles of the stock solution. | - Ensure the inhibitor is fully dissolved in the stock solution. - Always use a fresh, single-use aliquot of the stock solution for each experiment. - Maintain a consistent and low final DMSO concentration in your assay (typically <0.5%).[1] |
| Precipitation observed when diluting the DMSO stock into aqueous buffer. | The kinetic solubility of the inhibitor has been exceeded. | - Lower the final concentration of the inhibitor in your assay. - Pre-warm the aqueous buffer to 37°C before adding the inhibitor stock solution. - Increase the final DMSO concentration slightly, ensuring it remains below the tolerance level for your assay. - Consider the use of a surfactant like Tween-20 or a co-solvent such as polyethylene (B3416737) glycol (PEG) in your buffer, if compatible with your experimental setup.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the inhibitor powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the inhibitor is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected (amber) tubes.
-
Store the aliquots at -80°C.
Protocol 2: Assessment of Inhibitor Stability by HPLC-UV
This protocol provides a general method to assess the stability of this compound in a specific solution over time.
Materials:
-
Prepared solution of this compound in the solvent of interest (e.g., assay buffer)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid)
-
Reference standard of this compound
Procedure:
-
Prepare a solution of this compound at the desired concentration in the solvent to be tested.
-
Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC system.
-
Record the chromatogram, noting the retention time and peak area of the parent compound.
-
Store the remaining solution under the desired test conditions (e.g., specific temperature, light exposure).
-
At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot of the solution into the HPLC system.
-
Compare the chromatograms from each time point to the t=0 sample.
-
Degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of the remaining parent compound at each time point to determine the stability.
Visualizations
Caption: Logical relationship between storage, degradation pathways, and experimental consequences.
Caption: Troubleshooting workflow for inconsistent results with this compound.
References
Technical Support Center: Troubleshooting Inconsistent Results with RIP1 Kinase Inhibitor Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with RIP1 kinase inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is RIP1 kinase inhibitor 5 and what is its mechanism of action?
This compound is a potent inhibitor of Receptor-Interacting Protein kinase 1 (RIPK1). It functions as a checkpoint kinase to control tumor immunity and is similar to SIR1-365 in its ability to inhibit necrosis and iron death activity.[1] RIPK1 is a crucial upstream kinase in the necroptosis signaling pathway.[2] The kinase activity of RIPK1 is essential for its autophosphorylation and the subsequent recruitment and phosphorylation of RIPK3, leading to the formation of the necrosome complex.[3] By binding to the kinase domain of RIPK1, the inhibitor prevents its phosphorylation, thereby blocking the downstream signaling cascade that leads to necroptotic cell death.[2]
Q2: I'm observing cell death even after treating with a RIP1 kinase inhibitor. What could be the reason?
There are several potential reasons for continued cell death despite treatment with a RIP1 kinase inhibitor:
-
Activation of Alternative Cell Death Pathways: Inhibition of necroptosis can redirect the signaling to other cell death modalities like apoptosis or ferroptosis.[2]
-
Suboptimal Experimental Conditions: The inhibitor's concentration, the stimulus used to induce necroptosis, and the specific cell line can all significantly impact the outcome.[2]
-
Active Caspase-8: If caspase-8 is active, it can cleave and inactivate RIPK1, thereby promoting apoptosis instead of necroptosis.[2]
-
Technical Issues with the Assay: The method used to measure cell death may not be specific for necroptosis.[2]
Q3: Why are my IC50 values for the RIP1 kinase inhibitor inconsistent across experiments?
Variability in IC50 values can be attributed to several factors:
-
Cell Line Integrity: Ensure your cell line is authentic and free from contamination. Regular authentication using methods like Short Tandem Repeat (STR) profiling is recommended.[4]
-
Assay Conditions: Factors such as cell density, incubation time, and the concentration of the necroptosis-inducing stimulus can all affect the apparent potency of the inhibitor.[5]
-
Reagent Quality and Preparation: The quality and lot-to-lot variability of reagents can contribute to inconsistent results. Ensure the inhibitor stock solution is properly prepared and stored to prevent degradation.[4]
-
ATP Concentration (for in vitro kinase assays): The IC50 value of ATP-competitive inhibitors is dependent on the ATP concentration in the assay. Higher ATP concentrations can lead to a lower apparent potency.[5]
Q4: I'm seeing unexpected bands or no signal in my Western blot for phosphorylated RIPK1. What should I do?
Western blot troubleshooting for phospho-proteins often involves optimizing several steps:
-
Sample Preparation: It is critical to work quickly and keep samples on ice to preserve the phosphorylation state of proteins. Use lysis buffers containing both protease and phosphatase inhibitors.[4]
-
Antibody Performance: Use a phospho-specific antibody that has been validated for your application. Optimize the primary antibody concentration; too high a concentration can lead to non-specific binding, while too low will result in a weak signal.[4]
-
Blocking Conditions: For phospho-specific antibodies, Bovine Serum Albumin (BSA) is often preferred over milk for blocking, as milk contains phosphoproteins that can increase background noise.[4]
-
Positive and Negative Controls: Always include a positive control (e.g., lysate from cells treated with a known inducer of RIPK1 phosphorylation) and a negative control (e.g., untreated cells) in every experiment.[4]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Necroptosis
Question: My RIP1 kinase inhibitor is not effectively blocking TNFα-induced necroptosis in my cell line. What steps can I take to troubleshoot this?
Answer:
-
Verify the Necroptosis Induction Stimulus: The combination of a cytokine (like TNFα), a SMAC mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (like z-VAD-fmk) is a common and robust method for inducing necroptosis.[6] Ensure that each component is active and used at the optimal concentration for your specific cell line.
-
Optimize Inhibitor Concentration and Incubation Time: Perform a dose-response experiment with a wide range of inhibitor concentrations to determine the optimal EC50. Also, optimize the pre-incubation time with the inhibitor before adding the necroptosis-inducing stimulus.
-
Assess for Alternative Cell Death Pathways:
-
Caspase Activity Assay: Measure caspase-3/7 activity to test for apoptosis.[2]
-
Western Blot for Apoptosis Markers: Probe for cleaved PARP or cleaved caspase-3.[2]
-
Co-treatment with Other Inhibitors: Use inhibitors like z-VAD-FMK (for apoptosis) or Ferrostatin-1 (for ferroptosis) alongside the RIP1 kinase inhibitor to see if cell death is rescued.[2]
-
-
Confirm Target Engagement:
Issue 2: High Background or Non-Specific Effects
Question: I'm observing high levels of cell death in my vehicle control group, or the inhibitor itself seems to be toxic at higher concentrations. How can I address this?
Answer:
-
Evaluate Vehicle Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) in your culture medium is not exceeding a non-toxic level, typically below 0.5%.[9] Run a vehicle-only toxicity curve.
-
Assess Compound Solubility and Stability: Poor solubility can lead to compound precipitation and non-specific effects. Verify the solubility of your inhibitor in your culture medium. Prepare fresh dilutions of the inhibitor for each experiment.[9][10]
-
Investigate Off-Target Effects: Kinase inhibitors can have off-target effects.[5][11] If possible, consult kinase profiling data for your specific inhibitor. Consider using a structurally different RIP1 kinase inhibitor as a control to confirm that the observed effects are due to RIPK1 inhibition.
Quantitative Data Summary
Table 1: In Vitro Potency of Various RIPK1 Kinase Inhibitors
| Inhibitor | Cell Line | Assay Type | EC50/IC50 | Reference |
| Compound 70 | Human HT-29 | Necroptosis | 17 nM | [12] |
| Compound 70 | Mouse L929 | Necroptosis | 30 nM | [12] |
| RIPA-56 | Human HT-29 | Necroptosis | 13 nM (IC50) | [3] |
| RIPA-56 | Mouse L929 | Necroptosis | 27 nM | [3] |
| GSK'963 | Mouse L929 | Necroptosis | 1.0 nM (IC50) | [3] |
| GSK'963 | Human U937 | Necroptosis | 4.0 nM (IC50) | [3] |
| GSK2593074A (GSK'074) | Human/Mouse Cells | Necroptosis | ~10 nM | [3][13] |
| GSK'547 | Mouse L929 | Necroptosis | 32 nM (IC50) | [14] |
| Necrostatin-1 (Nec-1) | Human Jurkat | Necroptosis | 490 nM | [14] |
Table 2: In Vivo and Pharmacokinetic Parameters of Selected RIPK1 Inhibitors
| Inhibitor | Species | Dosing | Key Finding | Reference |
| GSK2982772 | Human | 60 mg and 120 mg BID | >90% RIPK1 target engagement over 24 hours | [15] |
| GSK2982772 | Human | 0.1-120 mg single dose | Approximately linear pharmacokinetics | [15] |
| Compound 70 | Rat | Oral | Moderate clearance and good oral bioavailability | [16] |
| SIR2446M | Human | 30-400 mg repeated doses | ~90% target engagement | [17] |
Experimental Protocols
Protocol 1: Cellular Necroptosis Assay (HT-29 cells)
This assay measures the ability of a RIP1 kinase inhibitor to protect cells from TNF-α-induced necroptosis.[6]
Materials:
-
HT-29 human colon adenocarcinoma cells
-
McCoy's 5A medium supplemented with 10% FBS
-
Human TNF-α
-
Smac mimetic (e.g., BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear-bottom assay plates
Procedure:
-
Seed HT-29 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the RIP1 kinase inhibitor for 1 hour.
-
Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor.
-
Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® Reagent to each well to measure cell viability based on ATP levels.
-
Measure the luminescence using a plate reader.
-
Calculate the percent protection for each compound concentration and determine the EC50 value.
Protocol 2: Western Blot for Phosphorylated RIPK1
This protocol is for detecting the activated form of RIPK1.[18]
Materials:
-
Cell lysates prepared in RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% w/v BSA in TBST)
-
Primary antibody against Phospho-RIPK1 (Ser166)
-
Primary antibody against total RIPK1 or a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-RIPK1 (diluted in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Strip the membrane and re-probe for total RIPK1 or a loading control to normalize the data.
Visualizations
Caption: RIPK1 signaling pathway and the point of intervention for this compound.
Caption: A typical experimental workflow for assessing the efficacy of a RIP1 kinase inhibitor.
Caption: A logical troubleshooting workflow for addressing inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Necroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 3. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. RIPK1 dephosphorylation and kinase activation by PPP1R3G/PP1γ promote apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sophion.com [sophion.com]
- 17. A phase I randomized study to evaluate safety, pharmacokinetics, and pharmacodynamics of SIR2446M, a selective RIPK1 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phospho-RIP (Ser166) Antibody | Cell Signaling Technology [cellsignal.com]
RIP1 kinase inhibitor 5 cytotoxicity in primary cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RIP1 Kinase Inhibitor 5, focusing on its cytotoxicity in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, allosteric inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical signaling node that regulates cellular pathways of inflammation and cell death, including apoptosis and necroptosis.[3][4] The inhibitor functions by binding to an allosteric pocket on the RIPK1 protein, distinct from the ATP-binding site, which locks the kinase in an inactive conformation. This "Type III" binding mode contributes to its high selectivity.[5][6] By inhibiting the kinase activity of RIPK1, the compound blocks the downstream signaling cascades that lead to necroptotic cell death and inflammation.[7]
Q2: Why am I observing high levels of cytotoxicity in my primary cell cultures treated with this compound?
While this compound is designed to inhibit necroptosis, off-target effects or context-dependent responses can lead to cytotoxicity. Potential reasons include:
-
Inhibition of Pro-Survival Signaling: In certain cellular contexts, RIPK1 has a kinase-independent scaffolding function that promotes cell survival by activating NF-κB signaling.[7] Inhibition of RIPK1's kinase activity can sometimes shift the balance towards apoptosis, another form of programmed cell death.
-
Cell Type-Specific Responses: Primary cells have diverse signaling pathways and sensitivities. Some cell types may be more reliant on RIPK1-mediated survival signals, making them more susceptible to cytotoxicity upon its inhibition.
-
Compound Purity and Solvent Effects: Impurities in the compound batch or the solvent used for dilution (e.g., DMSO) can contribute to cytotoxicity. It is crucial to use a high-purity compound and include appropriate vehicle controls in your experiments.
-
Induction of Apoptosis: Under specific conditions, such as co-treatment with other agents that inhibit IAPs (Inhibitor of Apoptosis Proteins), RIPK1 inhibition can paradoxically promote apoptosis.[4]
Q3: What is the expected cytotoxic profile of RIP1 kinase inhibitors in different primary cells?
The cytotoxic profile of RIP1 kinase inhibitors can vary significantly depending on the primary cell type, the specific inhibitor, and the experimental conditions. Limited public data exists for "this compound"; however, data from structurally related and functionally similar RIPK1 inhibitors, such as GSK2982772 and GSK'547, can provide some insights.
Quantitative Data Summary
The following tables summarize the available data on the potency and cellular activity of representative RIPK1 inhibitors.
Table 1: Potency of RIPK1 Inhibitors in Biochemical and Cellular Assays
| Compound | Target | Assay Type | Cell Line/System | IC50 / EC50 | Reference |
| GSK2982772 (Compound 5) | RIPK1 | ADP-Glo | - | 0.006 µM | [5] |
| GSK2982772 (Compound 5) | RIPK1 | Fluorescence Polarization | - | <0.01 µM | [5] |
| GSK2982772 (Compound 5) | TNF-induced Necroptosis | Human Monocytic U937 Cells | 0.021 µM | [5] | |
| GSK'547 | TNF-induced Necroptosis | Mouse Fibrosarcoma L929 Cells | 0.032 µM | [8] | |
| GSK3145095 (Compound 6) | TNF-induced Necroptosis | Human Monocytic U937 Cells | 0.0063 µM | [9] | |
| GSK3145095 (Compound 6) | TNF-induced Necroptosis | Primary Human Neutrophils | 0.0005 µM (LDH release) | [9] |
Table 2: Effects of RIPK1 Inhibitors on Primary Cells
| Compound | Primary Cell Type | Experimental Context | Observed Effect | Reference |
| GSK2982772 | Human Ulcerative Colitis Explants | Spontaneous Cytokine Production | Reduction in IL-1β and IL-6 | [5] |
| GSK'547 | Mouse Bone Marrow-Derived Macrophages (BMDM) | In vitro polarization | Upregulation of M1 markers (MHC-II, TNFα, IFNγ), downregulation of M2 markers (CD206, IL-10, TGFβ) | [8] |
| GSK3145095 | Primary Human Neutrophils | TNF/SMAC/QVD-OPh-induced necroptosis | Potent blockage of cell death | [9] |
| Necrostatin-1 (Nec-1) | THP-1 Derived Macrophages | High glucose-induced inflammation | Alleviated inflammatory injury | [10] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background cytotoxicity in vehicle control | Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is non-toxic to your primary cells (typically ≤ 0.1%). Run a solvent toxicity curve to determine the optimal concentration. |
| Inconsistent results between experiments | Variability in primary cell isolation and health. | Standardize primary cell isolation protocols. Assess cell viability and purity before each experiment (e.g., using Trypan Blue exclusion or flow cytometry). |
| No inhibition of cell death when necroptosis is induced | The cell death pathway is not RIPK1-dependent in your model. | Confirm the induction of necroptosis by checking for phosphorylation of MLKL. Consider alternative cell death pathways like apoptosis. |
| The inhibitor is not potent enough for the specific cell type or stimulus. | Perform a dose-response curve to determine the optimal concentration of the inhibitor. Ensure the inhibitor is fresh and properly stored. | |
| Increased cell death with inhibitor treatment alone | The inhibitor is inducing apoptosis or has off-target cytotoxic effects. | Perform assays to detect apoptosis (e.g., caspase-3/7 activity, Annexin V staining). Test a structurally different RIPK1 inhibitor to see if the effect is compound-specific. |
Experimental Protocols
Protocol 1: Measuring Cytotoxicity in Primary Human Neutrophils
This protocol is adapted from studies on RIPK1 inhibitors in primary neutrophils.[9]
-
Isolation of Neutrophils: Isolate primary human neutrophils from fresh whole blood using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells.
-
Cell Plating: Resuspend the isolated neutrophils in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and plate them in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Inhibitor Treatment: Prepare serial dilutions of this compound. Pre-treat the cells with the inhibitor for 30-60 minutes at 37°C.
-
Induction of Necroptosis: To induce necroptosis, add a cocktail of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor such as QVD-OPh (e.g., 20 µM).
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a humidified incubator with 5% CO2.
-
Cytotoxicity Assessment: Measure cell death using a lactate (B86563) dehydrogenase (LDH) release assay or a cell viability assay such as CellTiter-Glo®.
-
LDH Assay: Collect the supernatant and measure LDH activity according to the manufacturer's instructions.
-
CellTiter-Glo®: Add the reagent directly to the wells and measure luminescence.
-
Protocol 2: General Cytotoxicity Assay for Primary Lymphocytes
This is a general protocol that can be adapted for various primary lymphocyte populations.
-
Isolation of Lymphocytes: Isolate primary lymphocytes (e.g., T cells, NK cells) from peripheral blood mononuclear cells (PBMCs) using negative or positive selection kits.
-
Cell Plating: Plate the lymphocytes in a 96-well plate at a density of 2 x 10^5 cells/well in appropriate culture medium.
-
Inhibitor Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate for 24-72 hours, depending on the experimental endpoint.
-
Viability Measurement: Assess cell viability using a suitable method:
-
MTT/XTT Assay: Add the reagent and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength.
-
Flow Cytometry: Stain cells with a viability dye (e.g., Propidium Iodide, 7-AAD) and Annexin V to distinguish between live, apoptotic, and necrotic cells. Analyze using a flow cytometer.
-
Impedance-based Real-Time Analysis: For adherent primary cells, a real-time cell analyzer can be used to continuously monitor cell viability.
-
Visualizations
Signaling Pathway of RIPK1 in Cell Survival and Death
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | RIP kinase | TargetMol [targetmol.com]
- 3. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nec-1 attenuates inflammation and cytotoxicity induced by high glucose on THP-1 derived macrophages through RIP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GSK2982772 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo efficacy of GSK2982772, a selective RIPK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiment with GSK2982772 is not showing the expected efficacy, despite positive in vitro results. What are the common reasons for this discrepancy?
A1: Poor in vivo efficacy of GSK2982772 in preclinical models, particularly rodent models, can stem from several factors. A primary consideration is the significant difference in potency between species. GSK2982772 is substantially less potent against murine RIPK1 compared to human RIPK1.[1] This means that doses effective in human cell-based assays may not be sufficient to achieve therapeutic concentrations in mice or rats. Other potential issues include suboptimal formulation, inadequate dosing regimen, or rapid metabolism and clearance.
Q2: What is the recommended vehicle for formulating GSK2982772 for oral administration in mice?
A2: For preclinical oral administration in mice, GSK2982772 has been formulated in saline for studies such as the TNF-induced lethal shock model.[1] For low-dose administrations in early clinical studies, a solution in water with 5% ethanol (B145695) was used.[2] For poorly soluble compounds, common vehicles for oral gavage in rodents include aqueous solutions with suspending agents like methylcellulose (B11928114) and solubilizing agents like polysorbate 80.[3] It is crucial to ensure the compound is fully solubilized or forms a homogenous suspension for consistent dosing.
Q3: How should I determine the optimal dose for my in vivo rodent study?
A3: Due to the lower potency of GSK2982772 in rodents, higher doses are likely required compared to what might be extrapolated from human cell line data. In a mouse model of TNF-induced lethal shock, oral doses of 3, 10, and 50 mg/kg have been used.[1] It is recommended to perform a dose-ranging study in your specific animal model to establish a clear relationship between the dose, plasma/tissue exposure, target engagement, and the desired pharmacological effect.
Q4: GSK2982772 showed high target engagement in human clinical trials but lacked efficacy. Could this happen in my animal model?
A4: Yes, this is a critical observation from the clinical development of GSK2982772 and a key consideration for preclinical studies. In human trials for psoriasis and ulcerative colitis, GSK2982772 demonstrated over 90% target engagement in the blood but failed to show significant clinical benefit.[4][5] This suggests that systemic target engagement may not directly translate to efficacy in the target tissue. Therefore, in your animal studies, it is advisable to measure not only target engagement in blood but also in the diseased tissue where possible. Furthermore, consider that sustained target inhibition over the dosing interval might be necessary for efficacy, as suggested by the observation that higher trough concentrations in a psoriasis study were associated with better outcomes.[4][6]
Troubleshooting Guide
Issue 1: Lack of Efficacy in a Rodent Model of Inflammation
| Potential Cause | Troubleshooting Steps |
| Insufficient Drug Exposure at the Target Site | 1. Verify Formulation: Ensure GSK2982772 is properly solubilized or suspended in the vehicle. Visually inspect for precipitation. Consider particle size reduction for suspensions. 2. Dose Escalation Study: Perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD) and to identify a dose that provides sufficient plasma and tissue exposure. 3. Pharmacokinetic (PK) Analysis: Conduct a pilot PK study in your specific rodent strain to measure key parameters like Cmax, Tmax, AUC, and half-life. This will help correlate exposure levels with efficacy readouts. |
| Species-Specific Potency Differences | 1. Confirm Target Potency: Be aware of the significantly lower potency of GSK2982772 against rodent RIPK1.[1] Higher doses will be necessary to achieve the required level of target inhibition. 2. PK/PD Modeling: If possible, develop a pharmacokinetic/pharmacodynamic (PK/PD) model to correlate drug concentrations with the extent of RIPK1 inhibition in your model.[7] 3. Consider Alternative Models: If feasible, consider using animal models that express humanized RIPK1 to bypass the species potency issue. |
| Suboptimal Dosing Regimen | 1. Evaluate Dosing Frequency: GSK2982772 has a relatively short half-life. A single daily dose may not be sufficient to maintain target inhibition. Consider splitting the total daily dose into two or three administrations. 2. Measure Trough Concentrations: In line with clinical findings, aim for a dosing regimen that maintains trough concentrations above the in vitro IC50 for murine RIPK1.[4][6] |
| Disconnect Between Systemic and Tissue Target Engagement | 1. Assess Target Engagement in Tissue: Whenever possible, collect tissue samples from the site of inflammation and measure markers of RIPK1 inhibition (e.g., phosphorylation of downstream targets). 2. Correlate Tissue Concentration with Efficacy: Measure the concentration of GSK2982772 in the target tissue and correlate it with efficacy readouts. |
Data Summary
Table 1: In Vitro Potency of GSK2982772
| Target | Species | Assay | IC50 (nM) |
| RIPK1 | Human | Enzymatic | 16 |
| RIPK1 | Mouse | Enzymatic | 2,500 |
| RIPK1 | Monkey | Enzymatic | 20 |
| Necrotic Cell Death | Human (U937 cells) | Cellular | 6.3 |
| Necrotic Cell Death | Mouse (L929 cells) | Cellular | 1,300 |
Data compiled from multiple sources.[1]
Table 2: Preclinical Pharmacokinetics of GSK2982772
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (µg·h/mL) |
| Rat | Oral | 2 | - | - | 2.3 |
| Rat | IV | - | - | - | - |
| Monkey | Oral | - | - | - | - |
| Monkey | IV | - | - | - | - |
Pharmacokinetic parameters can vary based on formulation and experimental conditions.[1]
Experimental Protocols
Protocol 1: Oral Administration of GSK2982772 in a Mouse Model of TNF-induced Lethal Shock
-
Animal Model: Use appropriate mouse strain (e.g., C57BL/6).
-
Formulation: Prepare GSK2982772 in saline for oral gavage. Ensure the solution is clear or the suspension is homogenous.
-
Dosing:
-
Administer GSK2982772 orally at doses of 3, 10, or 50 mg/kg.[1]
-
A control group should receive the vehicle (saline) only.
-
-
Induction of Shock: 15 minutes post-dosing, administer mouse TNF intravenously (e.g., 30 µ g/mouse ).[1]
-
Efficacy Readout: Monitor body temperature using a rectal probe at regular intervals for up to 6 hours. The prevention of hypothermia is a measure of efficacy.
-
PK/PD Analysis (Optional): Include satellite animal groups for blood collection at various time points to determine drug concentrations and correlate them with the efficacy readout.
Visualizations
Signaling Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Receptor-Interacting Protein Kinase 1 in Chronic Plaque Psoriasis: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Response to Inhibition of Receptor‐Interacting Protein Kinase 1 (RIPK1) in Active Plaque Psoriasis: A Randomized Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stage-Dependent Impact of RIPK1 Inhibition on Atherogenesis: Dual Effects on Inflammation and Foam Cell Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Necroptosis Inhibition Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability and ensure reproducible results in necroptosis inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What are the key indicators of necroptosis, and how can it be distinguished from apoptosis?
A1: The primary molecular indicators of necroptosis are the phosphorylation of key signaling proteins: Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL). The formation of the RIPK1-RIPK3 complex, known as the necrosome, and the subsequent phosphorylation of MLKL are critical events. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to its rupture.
Distinguishing necroptosis from apoptosis is crucial for accurate interpretation of results. Here are key differentiators:
-
Caspase-Dependence: Apoptosis is a caspase-dependent process, while necroptosis is caspase-independent. Using a pan-caspase inhibitor, such as z-VAD-FMK, can help differentiate the two; if cell death still occurs, it is likely necroptosis.[1]
-
Biochemical Markers: The presence of cleaved caspase-3 is a hallmark of apoptosis. In contrast, the detection of phosphorylated MLKL (pMLKL) is a specific marker for necroptosis.[1]
-
Morphology: Apoptotic cells typically exhibit cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Necroptotic cells, on the other hand, are characterized by cell swelling and plasma membrane rupture.[1]
Q2: What are the standard positive and negative controls for a necroptosis inhibition assay?
A2: Proper controls are essential for validating assay results.
-
Positive Control for Necroptosis Induction: A common method is to treat susceptible cells (e.g., HT-29, L929) with a combination of TNF-α, a SMAC mimetic (e.g., BV6 or SM-164), and a pan-caspase inhibitor (z-VAD-FMK). This cocktail robustly induces necroptosis while inhibiting apoptosis.[2]
-
Positive Control for Necroptosis Inhibition: Pre-treating cells with a known necroptosis inhibitor, such as Necrostatin-1 (a RIPK1 inhibitor), before inducing necroptosis serves as a positive control for inhibition.[2][3]
-
Negative Controls:
-
Untreated cells to establish a baseline for cell viability.
-
Vehicle control (e.g., DMSO) to account for any effects of the solvent used to dissolve inhibitors.
-
Cells treated with individual components of the induction cocktail (e.g., only TNF-α) to ensure the combination is required for necroptosis.
-
Q3: What is an acceptable level of variability between replicates in a necroptosis assay?
A3: The coefficient of variation (CV) is a common metric for assessing variability. It is calculated as the ratio of the standard deviation to the mean, expressed as a percentage.[4]
-
Intra-assay CV: This measures the variation within a single experiment (e.g., between triplicate wells on the same plate). An intra-assay CV should ideally be below 10%.[4][5]
-
Inter-assay CV: This assesses the variation between different experiments performed on different days. An inter-assay CV should generally be less than 15%.[4][5]
Consistently high CVs may indicate issues with pipetting, cell seeding, or reagent consistency.[6][7]
Troubleshooting Guides
Issue 1: High Background Cell Death in Control Wells
| Possible Cause | Recommended Solution |
| Suboptimal Cell Health | Use cells at a low passage number and ensure they are in the logarithmic growth phase. Avoid letting cells become over-confluent.[1] |
| Reagent Toxicity | Test for toxicity of the vehicle (e.g., DMSO) and inhibitors at the concentrations used. If toxic, lower the concentration or use a different solvent.[1] |
| Contamination | Regularly check cell cultures for microbial contamination (e.g., mycoplasma, bacteria, fungi).[1] |
| Cell Culture Stress | Ensure optimal culture conditions (media, supplements, temperature, CO2). Handle cells gently during passaging and seeding.[1] |
Issue 2: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between plating wells to maintain uniformity.[1] |
| Pipetting Errors | Use calibrated pipettes and practice consistent, careful pipetting techniques. When adding reagents to a multi-well plate, do so in the same order and at a steady pace for all wells.[1] |
| Edge Effects | The outer wells of a multi-well plate are prone to evaporation, which can alter reagent concentrations. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media.[1] |
| Incomplete Cell Lysis (for LDH assays) | If there is high variability in the maximum LDH release control, ensure complete cell lysis by increasing the incubation time with the lysis buffer or by gentle agitation.[1] |
Issue 3: No or Low Necroptosis Induction
| Possible Cause | Recommended Solution |
| Low Expression of Necroptosis Proteins | Verify the expression of RIPK1, RIPK3, and MLKL in your cell line using Western blot. If expression is low, consider using a different cell line known to be responsive (e.g., HT-29, L929).[1] |
| Inactive Reagents | Check the expiration dates and storage conditions of all reagents (TNF-α, SMAC mimetics, z-VAD-FMK). Prepare fresh stock solutions and aliquot them to avoid repeated freeze-thaw cycles.[1] |
| Suboptimal Reagent Concentrations | Titrate the concentrations of the necroptosis-inducing agents (e.g., TNF-α, SMAC mimetic) to determine the optimal concentration for your specific cell line and experimental conditions.[8] |
| Incorrect Timing | Optimize the pre-treatment time for inhibitors and the total incubation time for necroptosis induction. These timings can be cell-line specific.[1] |
Data Presentation
Table 1: Recommended Reagent Concentrations for Necroptosis Induction
| Cell Line | TNF-α | SMAC Mimetic (e.g., BV6, SM-164) | z-VAD-FMK | Necrostatin-1 (Inhibitor Control) |
| HT-29 (Human) | 20-100 ng/mL[2][9] | 100-250 nM[2][10] | 20 µM[2] | 10-100 µM[2][9] |
| L929 (Murine) | 1-10 ng/mL[8][11] | Not always required | 10-50 µM[8][11] | 10-30 µM[8][12] |
| Jurkat (Human) | 1 ng/mL[13] | 1 µM (BV6)[13] | 20 µM[13] | 30 µM[13] |
| Macrophages (Murine) | 100 ng/mL[3] | Not always required | 20-80 µM[3][14] | 20 µM[3] |
Table 2: Expected Outcomes for Necroptosis Controls
| Assay | Untreated Control | Necroptosis Induction (T/S/Z) | Necroptosis + Necrostatin-1 |
| Cell Viability (e.g., ATP-based) | High (~100%) | Low | High |
| LDH Release | Low | High | Low |
| pMLKL (Western Blot) | Absent | Present | Absent |
| Cleaved Caspase-3 (Western Blot) | Absent | Absent | Absent |
| T/S/Z: TNF-α / SMAC mimetic / z-VAD-FMK[1] |
Experimental Protocols
Protocol 1: Induction of Necroptosis in HT-29 Cells
This protocol provides a framework for inducing necroptosis in the human colon adenocarcinoma cell line HT-29.
Materials:
-
HT-29 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Human TNF-α
-
SMAC mimetic (e.g., SM-164 or BV6)
-
Pan-caspase inhibitor (z-VAD-FMK)
-
Necrostatin-1 (for inhibition control)
-
DMSO (vehicle control)
-
Multi-well plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding: Seed HT-29 cells in a multi-well plate at a density that will allow them to reach 70-80% confluency on the day of treatment (e.g., 5 x 10^4 cells/well in a 24-well plate).[2] Allow cells to adhere for 24 hours.
-
Inhibitor Pre-treatment:
-
Necroptosis Induction: Add TNF-α (e.g., 20 ng/mL) and a SMAC mimetic (e.g., 100 nM SM-164) to the appropriate wells.[2]
-
Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours), which should be optimized for your specific assay endpoint.[2]
-
Analysis: Proceed with your chosen cell death assay (e.g., LDH release, ATP-based viability assay, or Western blot).
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of LDH from cells with compromised plasma membranes.
Materials:
-
Treated cells in a multi-well plate
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Prepare Controls:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Add lysis buffer (provided in the kit) to untreated control wells 45 minutes before the end of the experiment.
-
Background control: Culture medium alone.
-
-
Collect Supernatant: Carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.
-
Perform Assay: Follow the manufacturer's instructions for the LDH assay kit. This typically involves mixing the supernatant with a reaction mixture in a new plate.
-
Incubation: Incubate for the recommended time (usually 15-30 minutes) at room temperature, protected from light.
-
Read Absorbance: Measure the absorbance at the specified wavelength using a plate reader.
-
Calculate Cytotoxicity: Calculate the percentage of LDH release for each condition relative to the maximum release control after subtracting background values.[15]
Protocol 3: Western Blot for Phosphorylated MLKL (pMLKL)
This protocol detects the activated form of MLKL, a specific marker of necroptosis.
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody (anti-pMLKL)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-pMLKL primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. It is recommended to also probe for total MLKL and a loading control (e.g., GAPDH) to ensure equal protein loading.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. toptipbio.com [toptipbio.com]
- 5. salimetrics.com [salimetrics.com]
- 6. quantics.co.uk [quantics.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Necrostatin-1 reduces intestinal inflammation and colitis-associated tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Smac Mimetic Bypasses Apoptosis Resistance in FADD- or Caspase-8-Deficient Cells by Priming for Tumor Necrosis Factor α-Induced Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
RIP1 kinase inhibitor 5 stability in DMSO at -20°C
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of RIP1 kinase inhibitor 5, particularly concerning its storage in DMSO at -20°C.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid powder at -20°C, which should maintain its stability for up to three years. When prepared as a solution in DMSO, it is advisable to store it at -80°C for up to one year. For shorter-term storage of a DMSO solution, -20°C is acceptable for up to one month. To ensure the integrity of the compound, it is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][2][3]
Q2: How stable is this compound in DMSO at -20°C?
Q3: What factors can affect the stability of this compound in a DMSO solution?
Several factors can influence the stability of small molecules like this compound in DMSO:
-
Water Content: DMSO is hygroscopic and can absorb moisture from the atmosphere. The presence of water can lead to the hydrolysis of susceptible compounds.[4]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can introduce moisture and may lead to precipitation of the compound, affecting its effective concentration.[3][5] It is best practice to prepare single-use aliquots.
-
Oxidation: Some compounds are sensitive to oxidation, which can be accelerated by exposure to atmospheric oxygen, especially in the presence of light.[6]
-
Purity of DMSO: Impurities in the DMSO solvent can potentially react with the stored compound. Using high-purity, anhydrous DMSO is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Inconsistent experimental results with the same stock solution. | Compound degradation due to improper storage or repeated freeze-thaw cycles. | Prepare fresh, single-use aliquots from a new powder stock. Always store DMSO stock solutions at the recommended temperature (-80°C for long-term).[3] |
| Precipitate observed in the stock solution upon thawing. | The compound may have limited solubility at lower temperatures, or precipitation may have been induced by freeze-thaw cycles. | Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. Centrifuge the vial to pellet any undissolved material before taking the supernatant for your experiment. Consider preparing a more dilute stock solution if precipitation persists. |
| Loss of compound activity over time. | The compound may be degrading in the DMSO solution. | Perform a stability study to determine the rate of degradation under your storage conditions (see Experimental Protocols section). If the compound is unstable, prepare fresh solutions more frequently. |
Quantitative Data Summary
Specific quantitative stability data for this compound at -20°C in DMSO is not publicly available. Researchers are encouraged to perform their own stability studies. The following table can be used as a template to record experimental findings.
| Time Point | Storage Condition | Concentration (mM) | Purity (%) by HPLC | Notes |
| 0 | -20°C in DMSO | Initial Concentration | Initial Purity | Freshly prepared solution |
| 1 Week | -20°C in DMSO | |||
| 2 Weeks | -20°C in DMSO | |||
| 1 Month | -20°C in DMSO | |||
| 3 Months | -20°C in DMSO |
Experimental Protocols
Protocol for Assessing Compound Stability by LC-MS
This protocol outlines a method to quantitatively assess the stability of this compound in a DMSO solution over time.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Aliquoting: Immediately after preparation, aliquot the stock solution into multiple small, single-use vials to minimize freeze-thaw cycles.
-
Time Zero (T=0) Analysis: Take one aliquot for immediate analysis. Dilute the sample to an appropriate concentration for LC-MS analysis and determine the initial peak area and purity. This will serve as the baseline.
-
Storage: Store the remaining aliquots at -20°C, protected from light.
-
Time-Course Analysis: At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), thaw one aliquot and analyze it by LC-MS under the same conditions as the T=0 sample.
-
Data Analysis: Compare the peak area and purity of the compound at each time point to the T=0 sample. A significant decrease in the peak area or the appearance of new peaks indicates degradation. The percentage of the compound remaining can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100.
Visualizations
Signaling Pathway
Caption: TNFα-induced necroptosis pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for assessing the stability of this compound in DMSO.
References
- 1. This compound | RIP kinase | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to RIP1 Kinase Inhibitor 5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving RIP1 Kinase Inhibitor 5 . Our goal is to help you anticipate and overcome challenges related to the development of resistance in cancer cells.
Frequently Asked Questions (FAQs)
Here we address common questions regarding resistance to this compound.
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of cellular stress responses.[1] RIPK1 can function as a molecular switch, governing cell survival, inflammation, and programmed cell death pathways such as apoptosis and necroptosis.[2][3] The inhibitor likely targets the kinase activity of RIPK1, which is essential for inducing necroptosis, a form of regulated necrotic cell death.[4] By inhibiting RIPK1 kinase activity, the compound aims to modulate these cell fate decisions, potentially sensitizing cancer cells to death.
Q2: We are observing that our cancer cell line is developing resistance to this compound. What are the potential mechanisms?
A2: Resistance to RIPK1 inhibitors can be multifaceted. Cancer cells often exploit the pro-survival functions of RIPK1.[5] Potential resistance mechanisms include:
-
Upregulation of Pro-Survival Signaling: Cancer cells may upregulate compensatory cell survival pathways, such as the NF-κB and MAPK pathways, which are promoted by the scaffolding function of RIPK1.[2][4] This can counteract the pro-death effects of inhibiting RIPK1's kinase activity.
-
Alterations in the RIPK1 Signaling Complex: Mutations or altered expression of components in the RIPK1 signaling pathway, such as FADD, caspase-8, or RIPK3, can lead to a shift away from necroptosis and towards apoptosis or survival.[4][6]
-
Epigenetic Silencing: The expression of key components of the necroptosis pathway, like RIPK3, can be epigenetically silenced in some tumors, rendering them resistant to necroptosis-inducing therapies.[6]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can increase the efflux of the inhibitor from the cell, reducing its intracellular concentration and efficacy.[7]
-
Tumor Microenvironment Factors: The tumor microenvironment can contribute to resistance. For instance, certain cytokines or interactions with stromal cells might promote pro-survival signaling in cancer cells.[5][8]
Q3: Our initial experiments showed promising cytotoxicity, but the effect diminishes over time. How can we confirm the development of resistance?
A3: The development of resistance can be confirmed by comparing the dose-response of the parental (sensitive) cell line to the suspected resistant cell line. A significant rightward shift in the IC50 value (the concentration of an inhibitor where the response is reduced by half) for the resistant cells indicates a loss of sensitivity. This can be quantified using cell viability assays.[9]
Q4: Can this compound be used in combination with other therapies to overcome resistance?
A4: Yes, combination therapies are a promising strategy. Since resistance can involve the upregulation of pro-survival pathways, combining this compound with inhibitors of these pathways (e.g., NF-κB inhibitors) may be effective. Additionally, combining it with immunotherapy, such as immune checkpoint blockade (ICB), has shown potential.[5][8][10] RIPK1 inhibition can enhance the immunogenicity of cancer cells, making them more susceptible to immune-mediated killing.[11][12] Combining with radiotherapy may also be a viable approach.[12][13]
Troubleshooting Guides
This section provides structured guidance for troubleshooting common experimental issues.
Problem 1: High Variability in Cell Viability Assay Results
-
Possible Cause: Inconsistent cell seeding density.
-
Troubleshooting Step: Ensure a uniform single-cell suspension before plating. Use a hemocytometer or an automated cell counter to accurately determine cell concentration. Plate cells at a density that allows for logarithmic growth throughout the experiment.[14]
-
Possible Cause: Edge effects in multi-well plates.
-
Troubleshooting Step: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
-
Possible Cause: Inaccurate drug concentration.
-
Troubleshooting Step: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Verify the concentration of the stock solution.
Problem 2: No Significant Cell Death Observed at Expected Concentrations
-
Possible Cause: The cell line may be intrinsically resistant.
-
Troubleshooting Step: Screen a panel of cancer cell lines to identify sensitive and resistant models.[7] Analyze the baseline expression levels of key proteins in the RIPK1 signaling pathway (RIPK1, RIPK3, MLKL, caspase-8) by Western blot.
-
Possible Cause: The inhibitor is not stable under experimental conditions.
-
Troubleshooting Step: Review the manufacturer's instructions for storage and handling of this compound. Protect the compound from light and repeated freeze-thaw cycles.
-
Possible Cause: The cellular context is not conducive to necroptosis.
-
Troubleshooting Step: Necroptosis is often induced when apoptosis is inhibited.[15] Co-treatment with a pan-caspase inhibitor (like z-VAD-FMK) can shift the balance towards necroptosis and may reveal the cytotoxic potential of the RIPK1 inhibitor.[4]
Quantitative Data Summary
The following table presents hypothetical data illustrating the shift in IC50 values upon the development of resistance to this compound in a cancer cell line.
| Cell Line | Treatment Duration | IC50 of this compound (µM) | Fold Resistance |
| Parental Line | 72 hours | 1.5 | 1 |
| Resistant Sub-line | 72 hours (after 3 months of continuous culture with increasing inhibitor concentrations) | 15.2 | 10.1 |
This data is for illustrative purposes only and may not be representative of all experimental outcomes.
Experimental Protocols
Protocol 1: Generation of a Resistant Cancer Cell Line
This protocol describes a method for generating a cancer cell line resistant to this compound through continuous exposure.[9][16]
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cancer cell line.
-
Initial Exposure: Culture the parental cells in media containing the inhibitor at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor Cell Growth: Monitor the cells daily. Initially, a significant amount of cell death is expected.
-
Subculture: When the cells reach 70-80% confluency, subculture them into fresh media containing the same concentration of the inhibitor.
-
Dose Escalation: Once the cells are proliferating at a rate similar to the untreated parental cells, gradually increase the concentration of the inhibitor. A 1.5 to 2-fold increase at each step is recommended.[9]
-
Repeat Cycles: Repeat the process of monitoring, subculturing, and dose escalation for several months.
-
Characterize the Resistant Line: After establishing a cell line that can proliferate in a significantly higher concentration of the inhibitor (e.g., 10-fold the initial IC50), perform a full dose-response analysis to confirm the degree of resistance.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at different passages.
Protocol 2: Western Blot Analysis of RIPK1 Pathway Proteins
This protocol details the analysis of key protein expression levels in parental and resistant cell lines.
-
Cell Lysis: Grow parental and resistant cells to 80-90% confluency. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against RIPK1, p-RIPK1, RIPK3, MLKL, and caspase-8 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to compare protein expression levels between parental and resistant cells.
Visualizations
Signaling Pathways
Caption: Dual role of RIPK1 in survival and necroptosis signaling.
Experimental Workflows
Caption: Workflow for generating and characterizing a resistant cell line.
Logical Relationships
Caption: Troubleshooting logic for lack of inhibitor efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting RIPK1 to modulate cell death and tumour microenvironment in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIPK1 - Wikipedia [en.wikipedia.org]
- 4. Role of Receptor Interacting Protein (RIP) kinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [repository.upenn.edu]
- 6. Tumor-Intrinsic and Immune Modulatory Roles of Receptor Interacting Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studying Drug Resistance Using Cancer Cell Lines | Cells | MDPI [mdpi.com]
- 8. The Interferon-Stimulated Gene RIPK1 Regulates Cancer Cell Intrinsic and Extrinsic Resistance to Immune Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. RIPK1 inhibition in malignant cells potentiates immunotherapy and radiotherapy outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 14. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 15. Bypassing drug resistance by triggering necroptosis: recent advances in mechanisms and its therapeutic exploitation in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.crownbio.com [blog.crownbio.com]
RIPK1 Target Engagement Technical Support Center
Welcome to the technical support center for confirming RIPK1 target engagement in cells. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm RIPK1 target engagement in a cellular context?
A1: The primary methods for confirming direct binding of a compound to RIPK1 in cells include:
-
Cellular Thermal Shift Assay (CETSA®): This biophysical assay measures the thermal stabilization of RIPK1 upon ligand binding.[1][2][3][4]
-
Western Blotting for Phospho-RIPK1 (Ser166): This biochemical method detects the inhibition of RIPK1 autophosphorylation at Serine 166, a key marker of its activation.[5][6][7]
-
NanoBRET™ Target Engagement Assay: This live-cell assay measures the displacement of a fluorescent tracer from a NanoLuc®-tagged RIPK1 protein by a test compound.[8][9]
-
In-cell Kinase Activity Assays: These assays measure the ability of a compound to inhibit the catalytic activity of RIPK1 within the cell, often by quantifying the phosphorylation of a downstream substrate or RIPK1 autophosphorylation.[10][11][12]
-
Target Engagement Assessment for RIPK1 (TEAR1) Assay: This is a specialized competitive immunoassay designed to measure the direct binding of specific inhibitors to RIPK1.[13][14]
Q2: How do I choose the most appropriate assay for my research needs?
A2: The choice of assay depends on your specific experimental goals:
-
For direct evidence of physical binding in a label-free manner within intact cells, CETSA is a robust option.[4][15]
-
To assess the functional consequence of target engagement by measuring the inhibition of kinase activity, Western Blotting for p-RIPK1 (S166) is a widely accepted and reliable biomarker.[5][7]
-
For high-throughput screening and quantitative analysis of inhibitor potency in live cells, NanoBRET™ and other probe displacement assays are highly sensitive.[8]
-
If you are working with specific classes of inhibitors, a specialized immunoassay like the TEAR1 assay might be available and highly specific.[13]
Key Experimental Methodologies and Troubleshooting
Below are detailed protocols and troubleshooting guides for the most common assays used to confirm RIPK1 target engagement.
Method 1: Cellular Thermal Shift Assay (CETSA®)
CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[3] This thermal stabilization can be quantified to confirm target engagement.
Experimental Workflow: CETSA
Detailed Protocol: CETSA with Western Blot Readout
-
Cell Culture and Treatment:
-
Culture cells (e.g., HT-29, Jurkat) to approximately 80% confluency.
-
Treat cells with the desired concentrations of the RIPK1 inhibitor or vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 1 hour) under normal culture conditions.
-
-
Cell Harvesting and Heating:
-
Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 37°C to 65°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler, followed by immediate cooling on ice for 3 minutes.[3]
-
-
Lysis and Protein Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Quantification of Soluble RIPK1:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the levels of soluble RIPK1 in each sample by Western Blotting using a specific anti-RIPK1 antibody.
-
Troubleshooting Guide: CETSA
| Issue | Possible Cause | Suggested Solution |
| No thermal shift observed with a known inhibitor. | Incorrect temperature range; insufficient heating time. | Optimize the temperature gradient and heating duration. A melt curve with a known binder is recommended to identify the optimal temperature.[3] |
| Cell lysis is incomplete. | Ensure complete cell lysis. Consider alternative methods like sonication if freeze-thaw is insufficient. | |
| High variability between replicates. | Inconsistent heating/cooling. | Use a thermal cycler for precise temperature control. Ensure all samples are handled identically. |
| Pipetting errors. | Use calibrated pipettes and be meticulous with sample handling. | |
| Weak or no RIPK1 signal on Western Blot. | Low RIPK1 expression in the cell line. | Choose a cell line with higher endogenous RIPK1 expression or use an overexpression system. |
| Poor antibody performance. | Validate the primary antibody for specificity and sensitivity. |
Method 2: Western Blot for Phospho-RIPK1 (Ser166)
This method provides a functional readout of RIPK1 target engagement by measuring the inhibition of its kinase activity. Upon activation (e.g., by TNFα), RIPK1 autophosphorylates at Serine 166.[6] A successful inhibitor will prevent this phosphorylation.
Signaling Pathway: TNFα-induced RIPK1 Activation
Detailed Protocol: p-RIPK1 (S166) Western Blot
-
Cell Seeding and Pre-treatment:
-
Seed cells (e.g., HT-29) in multi-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the RIPK1 inhibitor for 1-2 hours. Include a vehicle-only control.
-
-
Stimulation:
-
Induce RIPK1 activation by treating cells with a stimulant cocktail. A common combination for HT-29 cells is TNFα (e.g., 50 ng/mL), a Smac mimetic (e.g., BV-6, 200 nM), and a pan-caspase inhibitor (e.g., Z-VAD-FMK, 50 µM).[16]
-
Incubate for the optimal time to induce phosphorylation (e.g., 5 hours).[16]
-
-
Cell Lysis:
-
Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine protein concentration, then separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 3% nonfat dry milk or 5% BSA in TBST).
-
Incubate with a primary antibody specific for Phospho-RIPK1 (Ser166) overnight at 4°C.[6][16][17]
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total RIPK1 and a loading control (e.g., GAPDH or β-Actin) to ensure equal loading and to normalize the p-RIPK1 signal.[6]
-
Troubleshooting Guide: p-RIPK1 Western Blot
| Issue | Possible Cause | Suggested Solution |
| No p-RIPK1 signal in the positive control (stimulated, no inhibitor). | Ineffective stimulation. | Confirm the activity of TNFα and other reagents. Optimize the stimulation time and concentration for your specific cell line. |
| Suboptimal antibody or blocking conditions. | Use an antibody validated for p-RIPK1 (S166) detection. Test different blocking buffers (milk vs. BSA) as some phospho-antibodies are sensitive to milk proteins. | |
| High background signal. | Insufficient washing. | Increase the number and duration of washes with TBST. |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations. | |
| p-RIPK1 signal is present in the unstimulated control. | Basal RIPK1 activity in the cell line. | This can occur in some cell lines. Ensure the stimulated signal is significantly higher to provide a sufficient assay window. |
| Inconsistent results for total RIPK1 or loading control. | Uneven protein loading or transfer. | Carefully perform protein quantification and loading. Check the transfer efficiency (e.g., with Ponceau S staining). |
Quantitative Data Summary
The following tables summarize reported potency values for various RIPK1 inhibitors across different target engagement assays. This data is useful for comparing assay sensitivity and inhibitor performance.
Table 1: EC50/IC50 Values from Cellular Thermal Shift Assays (CETSA)
| Compound | Assay Format | Cell Type/Matrix | EC50 (nM) | Reference |
| Compound 25 | Western Blot CETSA | HT-29 cells | 5.0 | [3] |
| Nec-1 | Western Blot CETSA | HT-29 cells | 1100 | [3] |
| Compound 22 | Western Blot CETSA | HT-29 cells | 6.5 | [3] |
| GSK-compound 27 | Western Blot CETSA | HT-29 cells | 1200 | [3] |
| Various Inhibitors | Alpha CETSA® | Human Whole Blood | 2 - 200 | [18][19] |
| Various Inhibitors | MSD CETSA® | Human Whole Blood | 1 - 100 | [18][19] |
Table 2: IC50 Values from Functional and Binding Assays
| Compound | Assay Type | Cell Type/Matrix | IC50 (nM) | Reference |
| GSK'253 | TEAR1 Assay | HT-29 cells | 0.5 | [13] |
| GSK'253 | TEAR1 Assay | Blood | 3.1 ng/mL | [13] |
| SAR443060 | p-RIPK1 Inhibition | Human PBMCs | 3.9 | [5] |
| Compound 22b | NanoBRET™ Assay | HEK293T (hRIPK1) | 7.4 | [8] |
| PK68 | NanoBRET™ Assay | HEK293T (hRIPK1) | 3.1 | [8] |
| Nec-1s | NanoBRET™ Assay | HEK293T (hRIPK1) | 2.5 | [8] |
Note: Direct comparison of absolute values across different assay platforms and cell types should be made with caution.
References
- 1. Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo‐controlled, double‐blind phase I/Ib studies in healthy subjects and patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-RIPK1 (Ser166) antibody (28252-1-AP) | Proteintech [ptglab.com]
- 7. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 10. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. assaygenie.com [assaygenie.com]
- 17. stjohnslabs.com [stjohnslabs.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: GSK2982772 Dose Adjustment for Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate dosage and administration of GSK2982772, a selective RIPK1 inhibitor, in various animal models of inflammatory diseases.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for GSK2982772 in a mouse model of systemic inflammation?
A1: For acute systemic inflammation models in mice, such as TNF-induced systemic inflammatory response syndrome, oral doses of 3, 10, and 50 mg/kg have been shown to be effective.[1][2][3] A dose--response relationship has been observed, with higher doses providing greater protection against hypothermia.
Q2: Is there a recommended dose for chronic inflammatory models in mice?
A2: In a mouse model of alopecia areata, a chronic inflammatory condition, a daily intraperitoneal (IP) dose of 3 mg/kg has been used.
Q3: What is a suggested oral dose for pharmacokinetic (PK) studies in rats?
A3: For pharmacokinetic studies in rats, an oral dose of 2 mg/kg has been utilized to evaluate the compound's exposure and disposition.[4]
Q4: Are there established therapeutic doses for GSK2982772 in rats, dogs, or monkeys for inflammatory disease models?
Q5: What is a suitable vehicle for preparing GSK2982772 for oral administration?
A5: For oral gavage, a common vehicle for preclinical compounds is an aqueous suspension. A 0.5% (w/v) solution of methylcellulose (B11928114) in sterile water is a frequently used and generally well-tolerated vehicle for oral administration of research compounds. For low-dose formulations, GSK2982772 has been administered as a solution in water containing 5% ethanol.
Q6: How should GSK2982772 be formulated for intraperitoneal (IP) injection?
A6: For IP injection, ensuring the solubility and stability of GSK2982772 is critical. While a specific validated vehicle for IP administration of GSK2982772 is not detailed in the provided search results, a common approach for compounds with limited aqueous solubility is the use of a co-solvent system. For another research compound, a vehicle of 45% (w/v) 2-hydroxypropyl-β-cyclodextrin in sterile water has been successfully used. It is recommended to perform small-scale formulation trials to ensure the compound remains in solution at the desired concentration.
Quantitative Data Summary
For easy comparison, the following table summarizes the available quantitative data on GSK2982772 dosage in different animal models.
| Animal Model | Disease Model | Administration Route | Dose | Frequency | Observed Effect |
| Mouse | TNF-induced systemic inflammatory response syndrome | Oral | 3, 10, 50 mg/kg | Single dose | Dose-dependent protection from hypothermia[1][2][3] |
| Mouse | Alopecia Areata | Intraperitoneal | 3 mg/kg | Daily | --- |
| Rat | Pharmacokinetic Study | Oral | 2 mg/kg | Single dose | Characterization of drug exposure[4] |
Note: Efficacy data for the 2 mg/kg oral dose in rats was not available in the reviewed literature.
Experimental Protocols
Oral Gavage Administration Protocol
-
Vehicle Preparation: Prepare a 0.5% (w/v) methylcellulose solution by dissolving 0.5 g of methylcellulose in 100 mL of sterile water. Stir until fully dissolved.
-
Compound Suspension: Weigh the required amount of GSK2982772 and add it to the prepared vehicle to achieve the desired final concentration.
-
Homogenization: Vortex the suspension thoroughly to ensure a uniform distribution of the compound. Sonication can be used to aid in dispersion if necessary.
-
Dose Calculation: Calculate the required volume for each animal based on its body weight and the desired dose (mg/kg).
-
Administration: Administer the suspension to the animal using a proper-sized gavage needle. Ensure the needle is inserted into the esophagus and not the trachea.
Intraperitoneal Injection Protocol
-
Vehicle Preparation: Prepare a 45% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin in sterile water.
-
Compound Dissolution: Add the required amount of GSK2982772 to the vehicle to reach the target concentration. Vortex and sonicate until the compound is fully dissolved.
-
Dose Calculation: Determine the injection volume for each animal based on its body weight and the desired dose.
-
Administration: Inject the solution into the peritoneal cavity of the animal using a sterile syringe and needle. Aspirate briefly before injecting to ensure the needle has not entered a blood vessel or organ.
Mandatory Visualizations
RIPK1 Signaling Pathway
Caption: RIPK1 signaling pathway and the inhibitory action of GSK2982772.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for in vivo efficacy studies.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent results between animals in the same group | Improper dose administration | Ensure accurate and consistent dosing technique. For oral gavage, verify proper placement of the gavage tube. |
| Non-homogenous drug formulation | Vortex the drug suspension thoroughly before each administration to ensure uniform drug distribution. | |
| Animal-to-animal variability | Increase the number of animals per group to improve statistical power. | |
| Lack of efficacy | Sub-optimal dose | Perform a dose-response study to identify the optimal therapeutic dose. |
| Poor drug exposure | Conduct pharmacokinetic studies to assess drug absorption and bioavailability. Consider alternative administration routes or formulation strategies if exposure is low. | |
| Inappropriate animal model | Ensure the chosen animal model is relevant to the human disease and that RIPK1 signaling plays a key role in its pathogenesis. | |
| Adverse events (e.g., weight loss, lethargy) | Vehicle toxicity | Include a vehicle-only control group to assess the tolerability of the formulation. |
| High dose of GSK2982772 | Reduce the dose or dosing frequency. Conduct a maximum tolerated dose (MTD) study. |
References
Troubleshooting unexpected phenotypes in Ripk1K45A mice
This guide provides troubleshooting support and frequently asked questions (FAQs) for researchers working with the Ripk1K45A kinase-dead mouse model. This resource is intended for scientists and drug development professionals investigating the roles of RIPK1 signaling in inflammation, cell death, and disease.
Frequently Asked Questions (FAQs)
Q1: What is the expected, baseline phenotype of a homozygous Ripk1K45A/K45A mouse?
A1: Homozygous Ripk1K45A/K45A mice are expected to be viable, healthy, and fertile, with normal litter sizes and no gross pathological abnormalities.[1][2][3] The K45A mutation specifically ablates the kinase activity of RIPK1, which is essential for inducing necroptosis, but leaves its scaffolding function intact.[1][3] This scaffolding function is crucial for mediating cell survival signals, such as NF-κB activation.[1][4] Therefore, unlike RIPK1-deficient (knockout) mice which die perinatally due to systemic inflammation, Ripk1K45A mice develop normally.[1][2][5]
Q2: My Ripk1K45A/K45A mice appear healthy, but cells isolated from them (e.g., macrophages) do not respond as expected to necroptotic stimuli. Is this normal?
A2: Yes, this is the expected cellular phenotype. The Ripk1K45A mutation renders the protein kinase-dead, making cells from these mice resistant to stimuli that normally induce RIPK1 kinase-dependent necroptosis.[1][6] For example, bone marrow-derived macrophages (BMDMs) from Ripk1K45A mice show attenuated necroptosis in response to combinations of stimuli like TNFα, LPS, or IFNβ in the presence of a caspase inhibitor (e.g., zVAD-fmk).[6] This resistance is a direct consequence of the inability of RIPK1K45A to autophosphorylate and subsequently activate RIPK3 and MLKL, the downstream effectors of the necroptotic pathway.[7]
Q3: We crossed our Ripk1K45A mice with another knockout line and are observing unexpected embryonic lethality. Why is this happening?
A3: This is a known complication and a critical area of investigation. While Ripk1K45A mice are viable on their own, crossing them with mice deficient in key apoptosis regulators, such as FADD or Caspase-8, results in embryonic lethality.[8][9] The kinase activity of RIPK1 and the apoptotic machinery often have redundant or compensatory roles in maintaining tissue homeostasis during development. When the primary apoptotic pathway (mediated by FADD/Caspase-8) is blocked, the scaffolding function of RIPK1 can, under certain conditions, promote a RIPK3-dependent, kinase-independent form of necroptosis or apoptosis.[8] In the absence of Caspase-8, the RIPK1K45A scaffold can still interact with RIPK3, leading to necroptosis and embryonic death.[8] The timing of embryonic lethality can provide clues to the specific pathways involved (see Troubleshooting Guide below).
Q4: Does the Ripk1K45A mutation protect against all forms of inflammation?
A4: No, the effect is context-dependent. The Ripk1K45A mutation is highly effective at preventing inflammation in models where RIPK1 kinase-driven necroptosis is the primary driver of pathology. A prime example is the complete rescue of the severe dermatitis and multi-organ inflammation seen in SHARPIN-deficient (cpdm) mice.[1][3] However, in other contexts, RIPK1's scaffolding function can still contribute to inflammatory signaling. Furthermore, Ripk1K45A mice have shown increased susceptibility to certain pathogens like Salmonella typhimurium, indicating that RIPK1 kinase activity is important for specific immune responses.[6]
Troubleshooting Guide for Unexpected Phenotypes
Issue 1: Unexpected Embryonic or Perinatal Lethality
You have crossed Ripk1K45A/K45A mice with another genetically modified mouse line (e.g., GeneX-/-) and observe an unexpected lethal phenotype.
Caption: Troubleshooting workflow for embryonic lethality.
| Genotype | Expected Phenotype | Observed Phenotype | Reference |
| Ripk1K45A/K45A | Viable and Healthy | Viable and Healthy | [1][3] |
| Ripk1-/- | Perinatal Lethality | Perinatal Lethality | [1][10] |
| Casp8-/- | Embryonic Lethal (~E10.5) | Embryonic Lethal (~E10.5) | [8] |
| Fadd-/- | Embryonic Lethal (~E10.5) | Embryonic Lethal (~E10.5) | [9] |
| Ripk1K45A/K45A; Casp8-/- | --- | Embryonic Lethal (~E14.5) | [8] |
| Ripk1K45A/K45A; Fadd-/- | --- | Embryonic Lethal (~E11.5) | [9] |
| Ripk1K45A/K45A; Casp8-/-; Mlkl-/- | --- | Viable and Rescued | [8] |
This table summarizes known phenotypes. Your GeneX-/- cross may reveal novel interactions.
Issue 2: Altered Inflammatory Response or Host Defense
You are using Ripk1K45A/K45A mice in a model of inflammation or infection and the phenotype is not what you predicted (e.g., no protection from inflammation, or unexpected susceptibility/resistance to a pathogen).
The Ripk1K45A mutation isolates the scaffolding function of RIPK1 from its kinase activity. An unexpected inflammatory outcome suggests that the scaffolding function is playing a dominant role, or that a RIPK1-kinase-independent pathway is involved.
Caption: Simplified RIPK1 signaling pathways.
-
Confirm the Stimulus: Is the inflammatory stimulus known to trigger necroptosis (e.g., TNF + zVAD), apoptosis, or pyroptosis? The Ripk1K45A mutation will only protect against RIPK1 kinase-dependent necroptosis.
-
Analyze Upstream Signaling: Assess NF-κB activation (e.g., p65 phosphorylation). Normal or enhanced NF-κB activation would be consistent with an intact RIPK1 scaffold.
-
Assess Other Cell Death Pathways: Check for markers of apoptosis (cleaved Caspase-3) or pyroptosis (cleaved Gasdermin D). It is possible that blocking necroptosis shunts the signaling towards another cell death pathway, which may also be inflammatory.
-
Evaluate Pathogen-Specific Responses: If using an infection model, consider that RIPK1 kinase activity might be required for specific host defense mechanisms, such as producing certain cytokines or clearing infected cells.[6] Ripk1K45A mice were found to be resistant to endotoxin (B1171834) shock but highly susceptible to Salmonella typhimurium, which correlated with reduced IL-1β expression and caspase-8 processing.[6]
| Model | Genotype | Phenotype | Key Observation | Reference |
| SHARPIN-deficiency (cpdm) | Ripk1K45A/K45A | Complete rescue of inflammation | RIPK1 kinase activity is essential for the cpdm inflammatory phenotype. | [1][3] |
| TNF + zVAD Shock | Ripk1K45A/K45A | Protected from lethal shock | Resistant to TNF-induced systemic necroptosis. | [1] |
| Endotoxin (LPS) Shock | Ripk1K45A/K45A | Significantly resistant | Attenuated inflammatory response. | [6] |
| S. typhimurium Infection | Ripk1K45A/K45A | Highly susceptible | Compromised control of infection, reduced IL-1β and Casp8 processing. | [6] |
Key Experimental Protocols
Protocol 1: Induction of Necroptosis in Bone Marrow-Derived Macrophages (BMDMs)
This protocol is used to validate the cellular phenotype of Ripk1K45A mice.
Methodology:
-
Isolation of BMDMs: Harvest bone marrow from the femurs and tibias of Ripk1K45A/K45A and wild-type (WT) littermate controls.
-
Differentiation: Culture bone marrow cells for 7 days in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF).
-
Plating: Plate differentiated macrophages (5 x 104 cells/well) in 96-well plates and allow them to adhere for 3-4 hours.[11]
-
Stimulation: Treat cells with a combination of stimuli to induce necroptosis. A common combination is LPS (100 ng/mL) plus a pan-caspase inhibitor like zVAD-fmk (20 µM) or IDN6556 (20 µM).[11][12] Include WT and Ripk3-/- BMDMs as positive and negative controls, respectively.
-
Assessment of Cell Death: After a defined period (e.g., 3-16 hours), quantify cell viability using a method like CellTiter-Glo® or by measuring LDH release into the supernatant.
-
Expected Outcome: WT BMDMs should show significant cell death with LPS + zVAD treatment. Ripk1K45A/K45A and Ripk3-/- BMDMs should be largely protected.
Protocol 2: In Vivo TNF-Induced Shock Model
This protocol assesses systemic sensitivity to RIPK1 kinase-dependent necroptosis.
Methodology:
-
Animal Preparation: Use age- and sex-matched Ripk1K45A/K45A and WT littermate controls.
-
Reagent Preparation: Prepare murine TNFα and zVAD-fmk in sterile PBS.
-
Injection: Administer a lethal dose of TNFα (e.g., 10-20 mg/kg) and zVAD-fmk (e.g., 20 mg/kg) via intraperitoneal (i.p.) or intravenous (i.v.) injection.[1]
-
Monitoring: Monitor mice for changes in body temperature (a key indicator of shock) using a rectal thermometer at regular intervals (e.g., every hour for 6-8 hours). Also, monitor for survival over a 24-48 hour period.
-
Expected Outcome: WT mice will experience a rapid drop in body temperature and succumb to shock. Ripk1K45A/K45A mice will be significantly protected from both temperature loss and lethality.[1]
Protocol 3: Immunoprecipitation of RIPK1-containing Complexes
This protocol can be used to investigate how the K45A mutation affects the composition of RIPK1-containing signaling complexes (e.g., Complex I vs. Necrosome).
Methodology:
-
Cell Culture and Stimulation: Culture BMDMs or other relevant cell types from WT and Ripk1K45A/K45A mice. Stimulate with TNFα (e.g., 50 ng/ml) with or without zVAD-fmk for various time points (e.g., 0, 30, 60, 180 minutes).[1]
-
Cell Lysis: Lyse cells in a buffer containing non-denaturing detergents (e.g., NP-40, Triton X-100) and protease/phosphatase inhibitors to preserve protein complexes.[12]
-
Immunoprecipitation (IP): Incubate cell lysates with an antibody against RIPK1 or another component of the complex (e.g., FADD) coupled to magnetic or agarose (B213101) beads.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the protein complexes from the beads.
-
Analysis by Western Blot: Separate the eluted proteins by SDS-PAGE and perform western blotting to detect components of the complex, such as RIPK1, RIPK3, FADD, and Caspase-8.
-
Expected Outcome: In WT cells stimulated for necroptosis, you expect to see RIPK1 co-immunoprecipitate with RIPK3. In Ripk1K45A/K45A cells, this interaction may be reduced or altered, and you can confirm the absence of kinase activity by probing for phospho-RIPK1 (pS166).[1][8]
References
- 1. RIP1 kinase activity is dispensable for normal development but is a key regulator of inflammation in SHARPIN-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cutting Edge: RIP1 kinase activity is dispensable for normal development but is a key regulator of inflammation in SHARPIN-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIPK1 kinase inactive mice are viable and protected from TNF-induced necroptosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. K45A mutation of RIPK1 results in poor necroptosis and cytokine signaling in macrophages, which impacts inflammatory responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. RIP1 kinase activity-dependent roles in embryonic development of Fadd-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RIPK1 blocks early postnatal lethality mediated by caspase-8 and RIPK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Western Blot for Phosphorylated RIPK1 Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to optimize the detection of phosphorylated Receptor-Interacting Protein Kinase 1 (p-RIPK1) by Western blot.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps for preserving the phosphorylation of RIPK1 during sample preparation?
A1: Preserving the phosphorylation state of RIPK1 is paramount for accurate detection. The most critical steps involve inhibiting endogenous phosphatase activity and preventing protein degradation immediately upon cell lysis. Key considerations include:
-
Use of Inhibitors: Always supplement your lysis buffer with a freshly prepared cocktail of phosphatase and protease inhibitors.[1][2][3] This is essential to prevent the rapid dephosphorylation and degradation of RIPK1 once cellular compartments are disrupted.[4][5]
-
Cold Conditions: Perform all sample preparation steps, including cell lysis, scraping, and centrifugation, on ice or at 4°C.[3][5] Using pre-chilled buffers and equipment will slow down enzymatic activity.
-
Rapid Processing: Process samples as quickly as possible. After quantifying protein concentration, immediately add SDS-PAGE loading buffer, which helps to inactivate enzymes, and store aliquots at -80°C to avoid repeated freeze-thaw cycles.[5]
Q2: I am not seeing any signal for p-RIPK1. What are the possible causes and solutions?
A2: A weak or absent p-RIPK1 signal is a common issue. A systematic troubleshooting approach is necessary. First, confirm that a signal for total RIPK1 can be detected. If total RIPK1 is present, the issue likely lies with the phosphorylation state or the specific detection of the phosphorylated form.
Q3: Why is the background on my p-RIPK1 Western blot so high?
A3: High background can obscure the specific p-RIPK1 signal. The most common cause when detecting phosphoproteins is the blocking buffer. Milk contains high levels of the phosphoprotein casein, which can be recognized by anti-phospho antibodies, leading to high non-specific background.[5][6]
Q4: Which phosphorylation site of RIPK1 should I target for detecting its activation?
A4: Autophosphorylation at Serine 166 (S166) is widely considered a key biomarker for the activation of RIPK1 kinase activity and the initiation of necroptosis.[7][8] Antibodies specific to p-RIPK1 (Ser166) are commonly used to detect activated RIPK1.[7][9][10] Another important phosphorylation site is Serine 320 (in human) or Ser321 (in mouse), which is phosphorylated by kinases like MK-2 and TAK1 in response to inflammatory signals and can suppress RIPK1-mediated apoptosis.[8][11] The choice of target site depends on the specific aspect of RIPK1 signaling being investigated.
Q5: How can I induce RIPK1 phosphorylation in my cell culture model to have a positive control?
A5: A reliable positive control is crucial. RIPK1 phosphorylation can be induced in various cell lines (e.g., HT-29, L-929, RT4) by stimulating specific signaling pathways. A common method to induce necroptosis and subsequent RIPK1 S166 phosphorylation involves treating cells with a combination of:
-
A Smac mimetic (e.g., SM-164): To inhibit cIAP proteins, which promotes the formation of the necrosome.[9][12]
-
A pan-caspase inhibitor (e.g., Z-VAD-FMK): To block apoptosis and channel the signaling towards necroptosis.[9][12][13]
Troubleshooting Guide
This guide addresses specific issues encountered during p-RIPK1 Western blotting in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Weak or No p-RIPK1 Signal | Inefficient Cell Lysis/Protein Extraction | Ensure the lysis buffer contains strong detergents (e.g., RIPA buffer) and fresh protease/phosphatase inhibitors.[1][3][14] Consider sonication on ice to improve lysis efficiency.[1] |
| Low Abundance of p-RIPK1 | Increase the amount of protein loaded per well (50-100 µg of total protein may be necessary for tissue extracts).[4] Use a positive control (e.g., cells treated with TNFα/SM-164/Z-VAD) to confirm the protocol and antibody are working.[9][10][12] Consider immunoprecipitation (IP) to enrich for RIPK1 before blotting. | |
| Suboptimal Antibody Dilution/Incubation | Titrate the primary antibody concentration to find the optimal dilution.[15] Incubate the primary antibody overnight at 4°C to increase binding time.[5] | |
| Inefficient Protein Transfer | Verify transfer efficiency using a reversible stain like Ponceau S.[6] For high molecular weight proteins like RIPK1 (~76 kDa), consider a wet transfer system for longer transfer times to ensure complete transfer.[16] If using PVDF membranes, ensure they are pre-wetted with methanol.[6] | |
| Inactive Detection Reagent | Use a fresh, sensitive chemiluminescent substrate. Test the secondary antibody by dotting it directly onto the membrane to see if it generates a signal with the substrate. | |
| High Background | Inappropriate Blocking Buffer | Crucially, avoid using non-fat dry milk for blocking. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead, as milk contains phosphoproteins that cause non-specific binding.[5][15] |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody.[6] | |
| Insufficient Washing | Increase the number and duration of washes with TBST after antibody incubations to remove unbound antibodies.[6] | |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the entire immunoblotting process. | |
| Non-Specific Bands | Antibody Cross-Reactivity | Use an affinity-purified primary antibody.[6] Check the antibody datasheet for known cross-reactivities. Run a secondary antibody-only control (omit the primary antibody) to ensure the secondary is not binding non-specifically. |
| Protein Degradation | Use fresh cell or tissue lysates and always include protease inhibitors in the lysis buffer.[4] Degraded protein fragments can sometimes be recognized by the antibody. | |
| Excessive Protein Loaded | Loading too much protein can lead to aggregation and non-specific antibody binding. Try reducing the amount of protein loaded per lane.[4] |
Experimental Protocols & Data
Protocol 1: Cell Lysis for p-RIPK1 Detection
This protocol is optimized to preserve protein phosphorylation.
-
Induce Phosphorylation: Treat cells (e.g., HT-29) with appropriate stimuli. For a positive control for S166 phosphorylation, treat cells with TNF-α (20-100 ng/mL), a Smac mimetic (e.g., 100 nM SM-164), and a caspase inhibitor (e.g., 20-50 µM Z-VAD-FMK) for 4-6 hours.[10][12][13]
-
Preparation: Place the cell culture dish on ice and wash cells twice with ice-cold PBS.[2][3]
-
Lysis: Aspirate PBS and add ice-cold RIPA lysis buffer supplemented with a fresh protease and phosphatase inhibitor cocktail (1 mL for a 100 mm dish).[1][2][3]
-
Harvesting: Scrape the adherent cells using a cold plastic cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[2][14]
-
Incubation: Maintain constant agitation for 30 minutes at 4°C to ensure complete lysis.[2]
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[2][3]
-
Quantification: Transfer the supernatant to a new pre-chilled tube. Determine the protein concentration using a standard assay (e.g., BCA).[2]
-
Sample Preparation: Add 4x SDS-PAGE loading buffer to the desired amount of protein, heat the sample at 95-100°C for 5-8 minutes, and then store at -80°C or load directly onto the gel.[14][17]
Protocol 2: Western Blotting for p-RIPK1
-
Gel Electrophoresis: Load 20-50 µg of protein lysate per well onto an SDS-polyacrylamide gel. Run the gel according to standard procedures to separate proteins by size.[18][19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer is often recommended for proteins of RIPK1's size.[16][18][19] Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Wash the membrane briefly with TBST. Block the membrane for 1 hour at room temperature in 5% BSA in TBST with gentle agitation. Do not use milk. [5]
-
Primary Antibody Incubation: Dilute the phospho-specific RIPK1 primary antibody in 5% BSA/TBST according to the manufacturer's recommended dilution (typically 1:1000 - 1:4000).[7] Incubate the membrane overnight at 4°C with gentle agitation.[5][7]
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.[16]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.[16]
-
Final Washes: Repeat the wash step as in step 5.
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and capture the signal using a digital imager or film.[16]
-
Reprobing (Optional): To detect total RIPK1, the membrane can be stripped of the p-RIPK1 antibodies and then re-probed with an antibody for total RIPK1 as a loading control.
Quantitative Data Summary
| Parameter | Recommendation | Source(s) |
| Protein Load (Cell Lysate) | 20 - 50 µg per lane | [4][10] |
| Protein Load (Tissue Lysate) | 50 - 100 µg per lane | [4] |
| Blocking Buffer | 3-5% BSA in TBST | |
| Primary Antibody Dilution | 1:1000 - 1:4000 (titration recommended) | [7] |
| Primary Antibody Incubation | Overnight at 4°C | [5][7] |
| Secondary Antibody Incubation | 1 hour at Room Temperature | [16] |
| Phosphatase Inhibitors | Sodium Fluoride (5-10 mM), Sodium Orthovanadate (1 mM) | [2] |
| Protease Inhibitors | PMSF (1 mM), Leupeptin (5-10 µg/mL), Aprotinin (5 µg/mL) | [2][14] |
Visualized Workflows and Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Phospho-RIPK1 (Ser166) antibody (28252-1-AP) | Proteintech [ptglab.com]
- 8. researchgate.net [researchgate.net]
- 9. Phospho-RIP (Ser166) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Phospho-RIP (Ser320) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. HTRF Human Phospho-RIPK1 (Ser166) Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 13. revvity.com [revvity.com]
- 14. nsjbio.com [nsjbio.com]
- 15. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 16. The principle and method of Western blotting (WB) | MBL Life Sience -GLOBAL- [mblbio.com]
- 17. rupress.org [rupress.org]
- 18. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]
- 19. azurebiosystems.com [azurebiosystems.com]
Challenges in long-term treatment with RIP1 kinase inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with RIP1 kinase inhibitors. It addresses common challenges encountered during long-term treatment experiments, including issues of inhibitor potency, off-target effects, and cellular responses.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of RIPK1, and how do inhibitors affect its activity?
A1: Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical regulator of cellular stress responses, mediating inflammation, and cell death pathways.[1][2] RIPK1 has both kinase-dependent and scaffolding functions.[2] Its kinase activity is essential for inducing apoptosis and necroptosis, two forms of programmed cell death.[3][4] As a scaffold, it participates in the pro-survival NF-κB signaling pathway.[2][3] RIP1 kinase inhibitors are small molecules designed to block the kinase activity of RIPK1, thereby preventing RIPK1-mediated cell death and inflammation.[5] These inhibitors are being investigated for therapeutic use in a variety of inflammatory and neurodegenerative diseases.[6][7][8]
Q2: What are the different types of RIPK1 kinase inhibitors?
A2: RIPK1 kinase inhibitors are broadly classified into three types based on their binding mode to the kinase domain:
-
Type I inhibitors are ATP-competitive and bind to the active conformation of the kinase.
-
Type II inhibitors also compete with ATP but bind to an inactive conformation of the kinase.
-
Type III inhibitors are allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site, locking the kinase in an inactive state.[4] Necrostatin-1s (Nec-1s) is a well-known example of a Type III inhibitor.[9]
Q3: Why am I observing a loss of inhibitor efficacy over time in my long-term cell culture experiments?
A3: A gradual loss of efficacy with long-term RIP1 kinase inhibitor treatment can be due to several factors:
-
Compound Instability: Some inhibitors may be unstable in culture media over extended periods. It is crucial to check the stability of your specific inhibitor under your experimental conditions.
-
Cellular Efflux: Cells may upregulate efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor from the cytoplasm, reducing its intracellular concentration and effectiveness.
-
Development of Resistance: While less documented for RIPK1 inhibitors compared to cancer therapeutics, cells can develop resistance through mutations in the RIPK1 kinase domain or through the activation of compensatory signaling pathways that bypass the need for RIPK1 kinase activity.
-
Metabolic Inactivation: Cells may metabolize the inhibitor into an inactive form.
Q4: I am seeing unexpected cell death in my experiments, even with RIPK1 inhibition. What could be the cause?
A4: Unexpected cell death despite the presence of a RIPK1 inhibitor can occur due to:
-
RIPK1-Independent Apoptosis: Under certain conditions, such as inhibition of the NF-κB pathway, TNF stimulation can induce apoptosis independently of RIPK1 kinase activity.[1]
-
Off-Target Effects: The inhibitor may have off-target effects on other kinases or cellular proteins that induce toxicity.[10][11] It is essential to consult kinase profiling data for your specific inhibitor.[10]
-
Activation of Other Cell Death Pathways: Inhibition of necroptosis by a RIPK1 inhibitor might shift the cellular response towards other forms of cell death, such as pyroptosis or ferroptosis, depending on the stimulus and cell type.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent inhibitor potency (IC50 values vary between experiments) | ATP concentration in the assay is not standardized. | For ATP-competitive inhibitors, IC50 values are dependent on the ATP concentration. Ensure a consistent ATP concentration across all assays.[10] |
| The RIPK1 enzyme is not fully active. | Verify the activity of the recombinant RIPK1 enzyme. Ensure proper storage and handling. | |
| The inhibitor has degraded. | Confirm the integrity and purity of the inhibitor stock. Store aliquots at -80°C and avoid repeated freeze-thaw cycles. | |
| High background signal in a luminescence-based kinase assay | The inhibitor is inhibiting the luciferase reporter enzyme. | Perform a counter-screen to test for direct inhibition of the luciferase enzyme by your compound in the absence of the kinase.[10] |
| ATP contamination in reagents. | Use high-purity reagents and screen for ATP contamination, which can lead to a high background signal.[10] | |
| Significant off-target activity observed in kinase profiling | The inhibitor has a poor selectivity profile. | Consider using a more selective inhibitor. If not possible, use multiple inhibitors with different off-target profiles to confirm that the observed phenotype is due to RIPK1 inhibition. |
| The inhibitor concentration used is too high. | Perform dose-response experiments to determine the optimal concentration that inhibits RIPK1 without causing significant off-target effects. | |
| No protection from cell death with RIPK1 inhibitor in a necroptosis assay | The cell death stimulus is not inducing RIPK1-dependent necroptosis. | Confirm that your cell death induction method (e.g., TNFα + z-VAD-FMK) activates the necroptotic pathway in your specific cell line.[1] |
| The inhibitor is not cell-permeable. | Verify the cell permeability of your inhibitor. If it is not permeable, consider using a different inhibitor or a delivery agent. |
Quantitative Data Summary
Table 1: In Vitro Potency of Selected RIPK1 Kinase Inhibitors
| Inhibitor | Type | Target | IC50 (nM) | Assay Conditions | Reference |
| GSK2982772 | III | Human RIPK1 | < 10 | ADP-Glo | [12] |
| GSK3145095 (Compound 6) | III | Human RIPK1 | 6.3 | ADP-Glo | [13] |
| Necrostatin-1s (Nec-1s) | III | Human RIPK1 | ~20 | Varies | [14] |
| Necrostatin-34 (Nec-34) | N/A | Human RIPK1 | N/A | N/A | [9] |
| GSK'074 | Dual | Human RIPK1/RIPK3 | 10 (cellular) | Necroptosis Assay | [4][14] |
| UAMC-3861 | N/A | N/A | N/A | N/A | [15] |
Note: IC50 values can vary significantly depending on the assay conditions, particularly the ATP concentration for competitive inhibitors.
Experimental Protocols
In Vitro RIPK1 Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available kits and published methodologies.[12]
Objective: To determine the in vitro potency (IC50) of a test compound against RIPK1 kinase.
Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Myelin Basic Protein (MBP) substrate
-
Test inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a 384-well plate, add the test inhibitor dilutions.
-
Add the RIPK1 enzyme and MBP substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for RIPK1.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable data analysis software.
Cellular Necroptosis Assay
This protocol is a general guideline for inducing and measuring necroptosis in cell culture.
Objective: To assess the ability of a RIPK1 inhibitor to protect cells from necroptosis.
Materials:
-
Human or mouse cell line susceptible to necroptosis (e.g., HT-29, L929)
-
Cell culture medium
-
Tumor Necrosis Factor-alpha (TNFα)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Test RIPK1 inhibitor
-
Cell viability reagent (e.g., CellTiter-Glo®, Sytox Green)
-
Microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test inhibitor for 1-2 hours.
-
Induce necroptosis by adding TNFα and z-VAD-FMK.[15]
-
Incubate for the desired time (typically 12-24 hours).
-
Measure cell viability using your chosen method.
-
CellTiter-Glo®: Measures ATP levels as an indicator of viable cells.
-
Sytox Green: A fluorescent dye that only enters cells with compromised plasma membranes (necrotic cells).
-
-
Calculate the percent protection from necroptosis for each inhibitor concentration and determine the EC50 value.
Signaling Pathways and Experimental Workflows
RIPK1 Signaling Pathway
Caption: RIPK1 signaling downstream of TNFR1.
Experimental Workflow for Evaluating a RIPK1 Inhibitor
Caption: Workflow for characterizing a novel RIPK1 kinase inhibitor.
References
- 1. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases [frontiersin.org]
- 3. RIPK1 - Wikipedia [en.wikipedia.org]
- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 7. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications [frontiersin.org]
- 9. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 15. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of RIPK1 Kinase Inhibitors: GSK2982772 vs. Necrostatin-1
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for the success of preclinical and clinical studies. This guide provides an objective comparison of two prominent RIPK1 kinase inhibitors: RIP1 kinase inhibitor 5 (GSK2982772) and Necrostatin-1, focusing on their selectivity, potency, and the experimental methodologies used for their characterization.
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and programmed cell death pathways, including necroptosis.[1] Its inhibition is a promising therapeutic strategy for a variety of inflammatory diseases and ischemic injury. This guide delves into a detailed comparison of GSK2982772, a clinical-stage inhibitor, and Necrostatin-1, a widely used tool compound, to aid researchers in making informed decisions for their specific applications.
Potency and Selectivity: A Quantitative Look
The efficacy of a kinase inhibitor is defined by its potency (how much of the inhibitor is required to elicit a response) and its selectivity (the degree to which it inhibits the target kinase over other kinases). The following tables summarize the available quantitative data for GSK2982772 and Necrostatin-1.
Table 1: Biochemical Potency against RIPK1
| Compound | Target | Assay Format | IC50 (nM) | Reference |
| GSK2982772 | Human RIPK1 | ADP-Glo | 16 | [2] |
| GSK2982772 | Monkey RIPK1 | ADP-Glo | 20 | [2] |
| Necrostatin-1 | Human RIPK1 | Radiometric | 182 | [3] |
Table 2: Cellular Potency in Necroptosis Assays
| Compound | Cell Line | Stimulus | EC50 (nM) | Reference |
| Necrostatin-1 | Jurkat | TNF-α | 490 | [3] |
| Necrostatin-1s | FADD-deficient Jurkat T cells | - | 50 | [4] |
Table 3: Kinase Selectivity Profile
| Compound | Kinase Panel Size | Concentration Tested | Key Findings | Reference |
| GSK2982772 | 339 kinases | 10 µM | No significant inhibition (<50%) of any other kinase observed. | [1] |
| Necrostatin-1s | 485 human kinases | Not specified | >1000-fold more selective for RIPK1 than any other kinase. | [5] |
| Necrostatin-1 | 98 human kinases | Not specified | Partially inhibited PAK1 and PKAcα. | [5] |
It is important to note that Necrostatin-1 has a known off-target activity, inhibiting indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism.[6] Its more stable and selective analog, Necrostatin-1s (7-Cl-O-Nec-1), does not share this liability, making it a more suitable tool for specifically probing RIPK1 function.[6] GSK2982772 has demonstrated "exquisite kinase specificity" with no significant off-target kinase inhibition identified in extensive panel screening.[1]
Experimental Protocols: Unveiling the Methodology
The data presented above are derived from rigorous experimental procedures. Understanding these protocols is crucial for interpreting the results and designing future experiments.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity. The inhibition of this activity by a compound is measured to determine its potency (IC50).
Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Test compound (e.g., GSK2982772) at various concentrations
-
ADP-Glo™ Kinase Assay Kit
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume of the diluted compound or DMSO (vehicle control) to the assay wells.
-
Add the RIPK1 enzyme to the wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[2]
Radiometric Kinase Assay
This traditional method measures the incorporation of a radiolabeled phosphate (B84403) (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate by the kinase.
Procedure Outline:
-
The kinase reaction is set up with the enzyme (RIPK1), a suitable substrate (e.g., myelin basic protein), and [γ-³²P]ATP in a reaction buffer.
-
The test compound at various concentrations is included in the reaction mixture.
-
The reaction is allowed to proceed for a defined period at an optimal temperature.
-
The reaction is stopped, and the radiolabeled substrate is separated from the unincorporated [γ-³²P]ATP, typically by spotting onto a phosphocellulose filter paper followed by washing.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
The percent inhibition is calculated, and the IC50 is determined.
Kinase Selectivity Profiling
To assess the selectivity of an inhibitor, it is screened against a large panel of kinases. This is typically performed by specialized contract research organizations.
General Workflow:
-
The inhibitor is tested at a fixed concentration (e.g., 10 µM) against a broad panel of purified kinases (e.g., the Reaction Biology HotSpot℠ platform).
-
The percent inhibition for each kinase is determined using a suitable assay format (e.g., radiometric or luminescence-based).
-
For any kinases that show significant inhibition, a full dose-response curve is generated to determine the IC50 value.
-
The selectivity is often visualized using a kinome tree map, where inhibited kinases are highlighted.
Signaling Pathways and Experimental Logic
To understand the biological context in which these inhibitors function, it is essential to visualize the relevant signaling pathways.
Caption: RIPK1-mediated necroptosis signaling pathway.
The diagram above illustrates the central role of RIPK1 in the necroptosis pathway initiated by TNF-α. Upon TNF-α binding to its receptor (TNFR1), a series of protein-protein interactions leads to the formation of Complex I, which can activate pro-survival NF-kB signaling. Alternatively, under certain conditions, RIPK1 can dissociate and form cytosolic complexes. Complex IIa, containing FADD and Caspase-8, leads to apoptosis. When Caspase-8 is inhibited, RIPK1 and RIPK3 interact to form the necrosome (Complex IIb), leading to the phosphorylation of MLKL and subsequent execution of necroptosis. Both GSK2982772 and Necrostatin-1 exert their effects by directly inhibiting the kinase activity of RIPK1, thereby blocking the formation and/or activity of the necrosome.
Caption: Experimental workflow for inhibitor characterization.
This workflow outlines the key experimental stages in the characterization of a kinase inhibitor. It begins with biochemical assays to determine the direct inhibitory effect on the purified target enzyme. This is followed by cell-based assays to assess the compound's efficacy in a biological context. Finally, selectivity profiling against a broad panel of kinases is performed to evaluate its specificity and potential for off-target effects.
Conclusion
Both GSK2982772 and Necrostatin-1 (and its improved analog, Necrostatin-1s) are valuable tools for studying RIPK1-mediated signaling.
-
GSK2982772 stands out for its high potency and exceptional selectivity, making it a superior candidate for clinical development and for studies requiring a high degree of confidence in on-target effects.
-
Necrostatin-1 , while a foundational tool in the study of necroptosis, has limitations in terms of potency, stability, and off-target effects (IDO inhibition).
-
Necrostatin-1s offers a significant improvement over Necrostatin-1 with enhanced stability and selectivity, making it a more reliable tool compound for preclinical research.
The choice between these inhibitors will ultimately depend on the specific research question, the experimental system, and the required level of selectivity and potency. For therapeutic development and rigorous in vivo studies, a highly selective and potent compound like GSK2982772 is preferable. For foundational in vitro studies, Necrostatin-1s provides a cost-effective and well-characterized option. This guide provides the necessary data and context to empower researchers to make the most appropriate choice for their scientific endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing efficacy of different RIPK1 inhibitors in vivo
A Comparative Guide to the In Vivo Efficacy of RIPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and regulated cell death, making it a promising therapeutic target for a range of inflammatory and neurodegenerative diseases. The development of small molecule inhibitors targeting RIPK1's kinase activity has shown therapeutic potential in various preclinical models. This guide provides an objective comparison of the in vivo efficacy of several key RIPK1 inhibitors, supported by experimental data, to aid researchers in their evaluation of these compounds for therapeutic development.
RIPK1 Signaling Pathway
RIPK1 is a multifaceted protein that acts as a central node in cellular signaling pathways, determining cell fate in response to stimuli such as tumor necrosis factor-alpha (TNF-α). Its kinase activity can trigger either inflammatory signaling or programmed cell death pathways, including apoptosis and necroptosis.
Caption: RIPK1's central role in survival, apoptosis, and necroptosis.
Comparative In Vivo Efficacy of RIPK1 Inhibitors
The following table summarizes the in vivo efficacy of several RIPK1 inhibitors across various preclinical models. Direct comparison is challenging due to variations in experimental design, however, this table provides a snapshot of their reported effects.
| Inhibitor | Animal Model | Disease Indication | Key Efficacy Findings | Reference |
| Necrostatin-1 (Nec-1) | Mouse Middle Cerebral Artery Occlusion (MCAO) | Ischemic Stroke | Dose-dependently reduced infarction size.[1] | [1] |
| Mouse Controlled Cortical Impact (CCI) | Traumatic Brain Injury | Reduced post-injury tissue damage and improved functional outcome. Decreased propidium (B1200493) iodide-positive cells, indicating reduced necrosis-like injury.[1] | [1] | |
| Mouse Model of TNF-α-induced Systemic Inflammatory Response Syndrome (SIRS) | Systemic Inflammation | Provided strong protection against TNF-induced fatal shock.[2] | [2] | |
| APP/PS1 Mouse Model | Alzheimer's Disease | Reduced Aβ plaque burden, tau aggregation, and levels of pro-inflammatory cytokines; improved performance on spatial memory tests.[3] | [3] | |
| GSK2982772 | Mouse Model of TNF-α-induced Hypothermia | Systemic Inflammation | Significantly avoided hypothermia in a TNF-α-induced inflammatory response model.[4] | [4] |
| Human Ulcerative Colitis Explants | Ulcerative Colitis | Reduced spontaneous production of cytokines.[5][6] | [5][6] | |
| Collagen Antibody-Induced Arthritis Mouse Model | Rheumatoid Arthritis | Demonstrated a protective role in this inflammatory disease model.[2] | [2] | |
| SAR443060 (DNL747) | 5xFAD and SOD1 Mouse Models | Alzheimer's Disease & ALS | Preclinical data showed efficacy in these models.[7] | [7] |
| Phase 1b in ALS and Alzheimer's Patients | ALS & Alzheimer's Disease | Demonstrated target engagement with approximately 80% median inhibition of pRIPK1 in blood.[8] Development was paused due to off-target toxicity at higher doses.[8][9] | [8][9] | |
| PK68 | Mouse Model of TNF-α-induced Fatal Shock | Systemic Inflammation | Showed a strong protective effect.[2] | [2] |
| Mouse Cancer Models (Melanoma and Lung Carcinoma) | Cancer Metastasis | Inhibited tumor metastasis.[4] | [4] | |
| GNE684 | TNF-driven SIRS, NEMO-deficiency Colitis, and Collagen Antibody-Induced Arthritis Mouse Models | Inflammatory Diseases | Played a protective role in all three models.[2] | [2] |
Experimental Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of in vivo efficacy studies. Below are generalized methodologies for common preclinical models used to evaluate RIPK1 inhibitors.
TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS) in Mice
This model is frequently used to assess the anti-inflammatory properties of RIPK1 inhibitors.
-
Animals: Typically, C57BL/6 mice are used.
-
Inhibitor Administration: The RIPK1 inhibitor or vehicle is administered, often via oral gavage or intraperitoneal injection, at a predetermined time before the TNF-α challenge.
-
TNF-α Challenge: Mice are injected with a lethal dose of recombinant murine TNF-α.
-
Monitoring: Survival is monitored over a set period (e.g., 24-48 hours). Rectal temperature may also be monitored as a measure of hypothermia, a hallmark of this model.
-
Endpoint Analysis: The primary endpoint is survival rate. Secondary endpoints can include measurement of serum cytokines (e.g., IL-6) at various time points.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Generalized workflow for in vivo evaluation of RIPK1 inhibitors.
Ischemic Stroke Model (Middle Cerebral Artery Occlusion - MCAO)
This model assesses the neuroprotective effects of RIPK1 inhibitors.
-
Animals: Mice or rats are commonly used.
-
Anesthesia: Animals are anesthetized.
-
MCAO Surgery: The middle cerebral artery is occluded for a specific duration (e.g., 60-90 minutes) to induce focal cerebral ischemia. This is typically done using an intraluminal filament.
-
Reperfusion: The filament is withdrawn to allow for reperfusion.
-
Inhibitor Administration: The RIPK1 inhibitor or vehicle can be administered before, during, or after the ischemic insult.
-
Neurological Scoring: Neurological deficits are assessed at various time points post-surgery.
-
Endpoint Analysis: After a set period (e.g., 24 hours), animals are euthanized, and brains are collected. Infarct volume is measured, typically by TTC staining.
Summary and Conclusion
The available preclinical data demonstrates that RIPK1 inhibitors hold significant promise for the treatment of a variety of inflammatory and neurodegenerative diseases. First-generation inhibitors like Necrostatin-1 have been instrumental in validating the therapeutic potential of targeting RIPK1 in vivo.[1][3] Newer, more specific, and potent inhibitors such as GSK2982772, SAR443060 (DNL747), and various preclinical compounds have shown efficacy in relevant animal models.[2][4][7]
However, the translation to clinical success has faced challenges. For instance, the development of SAR443060 (DNL747) was halted due to off-target toxicities observed in preclinical studies at doses required for higher target engagement.[8][9] Similarly, while GSK2982772 has been well-tolerated in clinical trials, it has shown limited efficacy in some indications.[10][11]
For researchers, these findings underscore the importance of not only potency and efficacy but also the selectivity and safety profile of RIPK1 inhibitors. The development of next-generation compounds with improved therapeutic windows will be crucial for realizing the full potential of this therapeutic strategy. Continued research using robust and standardized in vivo models will be essential for comparing the efficacy of new and existing RIPK1 inhibitors and for identifying the most promising candidates for clinical development.
References
- 1. Necrostatin-1 Reduces Histopathology and Improves Functional Outcome After Controlled Cortical Impact In Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alzforum.org [alzforum.org]
- 8. denalitherapeutics.gcs-web.com [denalitherapeutics.gcs-web.com]
- 9. After Disappointing Study Results, Denali and Sanofi Shift Resources to a Different Alzheimer's Drug - BioSpace [biospace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validating Specificity: A Comparative Analysis of RIP1 Kinase Inhibitor Necrostatin-1s Against RIPK3
For researchers, scientists, and drug development professionals, ensuring the specificity of kinase inhibitors is paramount to generating reliable experimental data and developing targeted therapeutics. This guide provides a comparative analysis of Necrostatin-1s (Nec-1s), a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), against the closely related RIPK3. By presenting key experimental data and detailed protocols, this guide serves as a practical resource for validating inhibitor specificity.
At the core of the necroptosis cell death pathway are the serine/threonine kinases RIPK1 and RIPK3. These kinases share structural homology, making inhibitor specificity a critical consideration. While RIPK1 has emerged as a key therapeutic target in a range of inflammatory diseases, off-target inhibition of RIPK3 could lead to confounding experimental results and unforeseen physiological effects. Here, we compare the activity of the well-characterized RIPK1 inhibitor, Nec-1s, with the potent and selective RIPK3 inhibitor, GSK'872, to highlight methods for validating inhibitor specificity.
Comparative Inhibitor Activity
The following table summarizes the inhibitory activity of Nec-1s and GSK'872 against their respective primary targets and their cross-reactivity. The data clearly demonstrates the high specificity of Nec-1s for RIPK1.
| Inhibitor | Primary Target | RIPK1 Inhibition | RIPK3 Inhibition | Selectivity Profile |
| Necrostatin-1s (Nec-1s) | RIPK1 | Potent inhibition | No significant inhibition observed; does not block RIPK3 autophosphorylation[1] | Highly selective for RIPK1; reported to be >1000-fold more selective for RIPK1 than for any other of the 485 human kinases tested[2][3] |
| GSK'872 | RIPK3 | No significant inhibition | Potent inhibition (IC50 = 1.3 nM)[4][5][6] | Highly selective for RIPK3; >1000-fold selectivity over a panel of 300 other kinases, including RIPK1 |
Signaling Pathway Context
To understand the importance of inhibitor specificity, it is crucial to visualize the roles of RIPK1 and RIPK3 in the necroptosis signaling cascade.
Caption: RIPK1/RIPK3 signaling pathway leading to necroptosis and points of inhibition.
Experimental Protocols
To empirically validate the specificity of a RIPK1 inhibitor, a combination of biochemical and cell-based assays should be employed.
In Vitro Biochemical Kinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified RIPK1 and RIPK3. The ADP-Glo™ Kinase Assay is a common method that quantifies ADP produced during the kinase reaction.
Experimental Workflow Diagram
Caption: Experimental workflow for an in vitro biochemical kinase inhibition assay.
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of Nec-1s in DMSO.
-
Assay Plate Setup: Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a white 384-well assay plate.
-
Kinase Addition: Add 10 µL of a 2X solution of either purified recombinant human RIPK1 or RIPK3 enzyme in kinase buffer to the appropriate wells.
-
Reaction Initiation: Start the kinase reaction by adding 10 µL of a 2X ATP and substrate (e.g., Myelin Basic Protein) solution. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve. A highly specific RIPK1 inhibitor like Nec-1s will show a potent IC50 for RIPK1 and a significantly higher or no measurable IC50 for RIPK3.
Cell-Based Necroptosis Inhibition Assay
This assay assesses the inhibitor's ability to block necroptosis in a cellular context, providing a more physiologically relevant measure of its activity and specificity.
Methodology:
-
Cell Culture: Seed a necroptosis-sensitive cell line (e.g., human HT-29 or murine L929 cells) in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with serial dilutions of the test inhibitor (e.g., Nec-1s) and controls (e.g., GSK'872) for 1-2 hours.
-
Necroptosis Induction: Induce necroptosis by treating the cells with a combination of TNF-α, a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (e.g., z-VAD-fmk to block apoptosis).
-
Incubation: Incubate the cells for a sufficient time to induce cell death (typically 8-24 hours).
-
Viability Measurement: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
-
Data Analysis: Calculate the percentage of cell death inhibition for each inhibitor concentration relative to the vehicle-treated control. Determine the EC50 value from the dose-response curve.
-
Confirmation by Western Blot: To confirm the mechanism of action, lyse treated cells and perform a Western blot to analyze the phosphorylation status of RIPK1, RIPK3, and their downstream substrate MLKL. A specific RIPK1 inhibitor should prevent the phosphorylation of RIPK1 and the subsequent phosphorylation of RIPK3 and MLKL.[7] In contrast, a RIPK3 inhibitor will prevent the phosphorylation of RIPK3 and MLKL, but not the autophosphorylation of RIPK1.
By employing these methodologies, researchers can confidently validate the specificity of their RIPK1 inhibitors, ensuring the integrity and accuracy of their findings in the study of necroptosis and related inflammatory diseases.
References
- 1. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Inhibition of Receptor-Interacting Protein Kinase 1 with Necrostatin–1s ameliorates disease progression in elastase-induced mouse abdominal aortic aneurysm model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. media.sciltp.com [media.sciltp.com]
A Comparative Guide to GSK2982772 and Other Type III Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GSK2982772, a selective Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor, with other prominent Type III (allosteric) kinase inhibitors targeting different kinases. The information is presented to facilitate an objective evaluation of their performance based on available experimental data.
Introduction to Type III Kinase Inhibitors
Type III kinase inhibitors are allosteric modulators that bind to a pocket distinct from the highly conserved ATP-binding site. This mode of action offers the potential for higher selectivity and a lower likelihood of off-target effects compared to traditional ATP-competitive (Type I and II) inhibitors. Furthermore, they can be effective against kinases that have developed resistance to ATP-competitive drugs through mutations in the ATP-binding pocket.
GSK2982772 is a potent and selective, orally active, allosteric inhibitor of RIPK1, a key regulator of TNF-mediated inflammation and necroptosis.[1][2] Its clinical development has been focused on inflammatory diseases.[3] This guide compares GSK2982772 with other well-characterized Type III inhibitors targeting MEK (Trametinib and Selumetinib) and AKT (MK-2206), which are crucial nodes in other signaling pathways implicated in cancer and other diseases.
Quantitative Performance Comparison
The following tables summarize the in vitro potency and selectivity of GSK2982772 and other selected Type III kinase inhibitors. It is important to note that the data are compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions.
Table 1: Potency of Selected Type III Kinase Inhibitors
| Inhibitor | Primary Target(s) | IC50 (nM) | Species | Assay Conditions | Reference(s) |
| GSK2982772 | RIPK1 | 16 | Human | Biochemical Assay | [1][4] |
| RIPK1 | 20 | Monkey | Biochemical Assay | [1][4] | |
| Trametinib (B1684009) | MEK1 | 0.92 | Human | Cell-free Assay | [5] |
| MEK2 | 1.8 | Human | Cell-free Assay | [5] | |
| Selumetinib | MEK1 | 14 | Human | Biochemical Assay | [6][7] |
| MK-2206 | AKT1 | 8 | Human | Cell-free Assay | [8] |
| AKT2 | 12 | Human | Cell-free Assay | [8] | |
| AKT3 | 65 | Human | Cell-free Assay | [8] |
Table 2: Selectivity Profile of Selected Type III Kinase Inhibitors
| Inhibitor | Primary Target(s) | Selectivity Profile | Reference(s) |
| GSK2982772 | RIPK1 | Highly selective; tested against a panel of over 339 kinases at 10 µM with minimal off-target inhibition. | [1][3] |
| Trametinib | MEK1/2 | Highly selective; no significant inhibition of 98 other kinases at 10 µM. Does not inhibit c-Raf, B-Raf, or ERK1/2. | [5][9] |
| Selumetinib | MEK1/2 | Highly selective; no significant inhibition of 40 other kinases at concentrations up to 10 µM. | [1] |
| MK-2206 | AKT1/2/3 | Highly selective; no inhibitory activity against 250 other protein kinases at 1 µM. | [8] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by the compared inhibitors.
Caption: TNFα-RIPK1 signaling pathway and the inhibitory action of GSK2982772.
Caption: MAPK signaling pathway and the site of action for MEK inhibitors.
Caption: PI3K/AKT signaling pathway and the site of action for AKT inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate interpretation of the presented data.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Workflow Diagram:
Caption: General workflow for an ADP-Glo™ kinase inhibition assay.
Materials:
-
Purified recombinant kinase (e.g., RIPK1, MEK1, AKT1)
-
Kinase-specific substrate
-
ATP
-
Test inhibitor (e.g., GSK2982772)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Add the kinase and substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Necroptosis Inhibition Assay
This assay measures the ability of a compound to protect cells from TNF-α-induced necroptosis.
Workflow Diagram:
Caption: Workflow for a cellular necroptosis inhibition assay.
Materials:
-
Necroptosis-susceptible cell line (e.g., human HT-29 or murine L929 cells)
-
Complete cell culture medium
-
Test inhibitor (e.g., GSK2982772)
-
TNF-α
-
Smac mimetic (e.g., birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well clear-bottom white assay plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test inhibitor for 1-2 hours.
-
Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor.
-
Incubate the plates for 24-48 hours.
-
Measure cell viability using a suitable reagent, such as CellTiter-Glo®, which measures ATP levels.
-
Calculate the percent protection against cell death and determine the EC50 value.
Conclusion
GSK2982772 is a highly potent and selective Type III inhibitor of RIPK1. When compared to other Type III inhibitors targeting different kinases such as MEK and AKT, GSK2982772 demonstrates a similar profile of high potency and selectivity, a hallmark of allosteric inhibitors. The choice of inhibitor for research or therapeutic development will ultimately depend on the specific signaling pathway and disease context being targeted. The experimental protocols and data presented in this guide provide a foundation for making informed decisions in the selection and application of these powerful research tools.
References
- 1. dovepress.com [dovepress.com]
- 2. Selectivity Studies and Free Energy Calculations of AKT Inhibitors [mdpi.com]
- 3. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Selumetinib | MEK | Tocris Bioscience [tocris.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Probe Trametinib | Chemical Probes Portal [chemicalprobes.org]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of RIP1 Kinase Inhibitor 5
For Researchers, Scientists, and Drug Development Professionals
The development of specific kinase inhibitors is a cornerstone of modern drug discovery, particularly in the fields of inflammation and oncology. Receptor-Interacting Protein 1 (RIP1) kinase has emerged as a critical mediator of necroptosis and inflammation, making it a prime target for therapeutic intervention. This guide provides a detailed comparison of the cross-reactivity profile of RIP1 kinase inhibitor 5 (GSK2982772) against other notable RIP1 inhibitors. The data presented herein is compiled from publicly available research to facilitate informed decisions in inhibitor selection and experimental design.
Quantitative Cross-Reactivity Data Summary
The following table summarizes the cross-reactivity profiles of selected RIP1 kinase inhibitors based on kinome-wide screening data. The selectivity of an inhibitor is a crucial parameter, as off-target effects can lead to unforeseen toxicities and confound experimental results.
| Inhibitor | On-Target Potency (RIPK1) | Screening Panel Size | Key Off-Target Kinases (>50% inhibition or significant binding) | Off-Target Potency | Notes |
| This compound (GSK2982772) | IC50: 1 nM (ADP-Glo) | 339 kinases (P33 radiolabeled assay at 10 µM)[1] and 456 kinases (KINOMEscan at 10 µM)[1] | None identified at 10 µM[1] | >10,000-fold selectivity window[1] | Demonstrates exquisite and complete kinase specificity in extensive screening panels.[1][2] |
| PK68 | IC50: ~90 nM[3][4] | 369 kinases (at 1 µM) | TRKA, TRKB, TRKC, TNIK, LIMK2 | IC50: ~10,000 nM for TNIK and TRKA | Shows reasonable selectivity; initial off-target hits were later confirmed to be weak inhibitors. |
| GSK'074 | Kd: 12 nM | 468 kinases (KINOMEscan at 100 nM)[5][6] | RIPK3, KIT, MEK5, CSF1R, EPHB6 (showed similar binding affinity to RIP1)[5] | Not specified | A dual inhibitor of RIPK1 and RIPK3.[5][7][8] |
| Necrostatin-1 (Nec-1) | EC50: 182 nM[9] | Not specified in detail in the provided results | Indoleamine 2,3-dioxygenase (IDO)[10][11] | Potent IDO inhibitor[11] | Widely used but known to have significant off-target effects, complicating data interpretation.[10][12] |
| Necrostatin-1s (Nec-1s) | EC50: 50 nM[9] | 485 kinases | None specified | >1000-fold more selective for RIPK1 than other kinases[11] | A more stable and selective analog of Nec-1 that does not inhibit IDO.[9][11] |
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer context for the function of these inhibitors and the methods used to characterize them, the following diagrams illustrate the RIP1 signaling pathway and a general workflow for assessing kinase inhibitor cross-reactivity.
Caption: RIP1 Kinase Signaling Pathway.
Caption: Experimental Workflow for Kinase Inhibitor Profiling.
Detailed Experimental Protocols
The assessment of a kinase inhibitor's cross-reactivity profile is paramount for its development and use as a research tool. Below are detailed methodologies for key experiments cited in the characterization of RIP1 kinase inhibitors.
Kinome-Wide Competition Binding Assay (e.g., KINOMEscan™)
This method quantitatively measures the binding of a test compound to a large panel of kinases.
-
Principle: The assay is based on a competition binding format where the test inhibitor competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
-
Materials:
-
Test inhibitor (e.g., this compound)
-
A comprehensive library of DNA-tagged recombinant human kinases
-
Immobilized broad-spectrum kinase inhibitor on a solid support (e.g., beads)
-
Assay buffer
-
Reagents for qPCR
-
-
Protocol:
-
The test inhibitor is incubated at a fixed concentration (e.g., 100 nM, 1 µM, or 10 µM) with the library of DNA-tagged kinases in the presence of the immobilized ligand.
-
The mixture is allowed to reach equilibrium.
-
Unbound kinases and inhibitor are washed away.
-
The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.
-
Results are typically expressed as a percentage of the control (DMSO vehicle) signal. A lower percentage indicates stronger binding of the test compound.
-
For potent hits, dissociation constants (Kd) can be determined by running the assay with a range of inhibitor concentrations.
-
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay measures the enzymatic activity of a kinase and its inhibition by a test compound.
-
Principle: Kinase activity is quantified by measuring the amount of ADP produced during the phosphorylation of a substrate by the kinase. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the kinase activity.
-
Materials:
-
Recombinant RIPK1 kinase
-
Kinase-specific substrate (e.g., a generic substrate like myelin basic protein or a specific peptide)
-
ATP
-
Test inhibitor
-
ADP-Glo™ Reagent and Kinase-Glo® Reagent
-
Multi-well plates (e.g., 384-well)
-
-
Protocol:
-
Serial dilutions of the test inhibitor are prepared.
-
The kinase, substrate, and ATP are added to the wells of a microplate.
-
The diluted inhibitor or vehicle control is added to the respective wells.
-
The plate is incubated at room temperature to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
Kinase-Glo® Reagent is added to convert the produced ADP to ATP and initiate the luciferase reaction.
-
Luminescence is measured using a plate reader.
-
The percent inhibition is calculated relative to the vehicle control, and IC50 values are determined by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA is a biophysical method that assesses the direct binding of a drug to its target protein within a cellular environment.
-
Principle: The binding of a ligand (inhibitor) to its target protein can alter the protein's thermal stability. When heated, unbound proteins denature and precipitate at a lower temperature, while ligand-bound proteins are stabilized and remain in solution at higher temperatures.
-
Materials:
-
Cultured cells expressing the target kinase (e.g., RIPK1)
-
Test inhibitor
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., freeze-thaw cycles or lysis buffer)
-
Equipment for protein quantification (e.g., Western blot apparatus, antibodies against the target protein and a loading control)
-
-
Protocol:
-
Cells are treated with the test inhibitor or vehicle control for a defined period.
-
The cells are harvested and washed.
-
The cell suspension is divided into aliquots, and each aliquot is heated to a specific temperature for a short duration (e.g., 3 minutes). A temperature gradient is typically used.
-
The cells are lysed to release the soluble proteins.
-
The aggregated, denatured proteins are removed by centrifugation.
-
The amount of soluble target protein remaining in the supernatant is quantified, commonly by Western blotting.
-
A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve in the presence of the inhibitor indicates target engagement.
-
An isothermal dose-response format can also be used, where cells are treated with varying concentrations of the inhibitor and heated at a single, fixed temperature to determine an in-cell EC50 for target engagement.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. targetmol.com [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a novel class of RIP1/RIP3 dual inhibitors that impede cell death and inflammation in mouse abdominal aortic aneurysm models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Identification of a novel class of RIP1/RIP3 dual inhibitors that impede cell death and inflammation in mouse abdominal aortic aneurysm models | Semantic Scholar [semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
Navigating the RIPK1 Pathway: A Comparative Guide to Inhibitors for Inflammation Research
In the intricate landscape of inflammation research, the Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical signaling node, orchestrating cellular life and death decisions. Its role in inflammation and programmed cell death pathways, such as necroptosis, has made it a prime target for therapeutic intervention. While RIP1 kinase inhibitor 5 has been a valuable tool, a diverse array of alternative inhibitors now offers researchers a broader toolkit. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the selection of the most appropriate tool for specific research needs.
The Central Role of RIPK1 in Inflammation and Cell Death
RIPK1 is a serine/threonine kinase that plays a pivotal role in the tumor necrosis factor (TNF) signaling pathway. Upon TNF-α binding to its receptor (TNFR1), RIPK1 is recruited to the receptor complex and can initiate two distinct downstream signaling cascades. In one branch, RIPK1 acts as a scaffold to promote the activation of NF-κB and MAPK pathways, leading to the transcription of pro-inflammatory and cell survival genes. In the other, the kinase activity of RIPK1 can trigger programmed cell death pathways, including apoptosis and a regulated form of necrosis known as necroptosis. Dysregulation of RIPK1-mediated signaling has been implicated in a variety of inflammatory conditions, making its inhibition a promising therapeutic strategy.[1][2][3][4]
Below is a diagram illustrating the RIPK1 signaling pathway and the points of intervention for various inhibitors.
Caption: RIPK1 signaling cascade and points of inhibitor intervention.
Comparative Efficacy of RIPK1 Kinase Inhibitors
A variety of small molecule inhibitors targeting the kinase activity of RIPK1 have been developed. Their efficacy is typically evaluated based on their half-maximal inhibitory concentration (IC50) in kinase assays and their half-maximal effective concentration (EC50) in cellular necroptosis assays. The following table summarizes the in vitro potency of several notable RIPK1 inhibitors.
| Compound | Target(s) | IC50 (nM) | EC50 (nM) | Cell Line/Assay Condition |
| Necrostatin-1 (Nec-1) | RIPK1 Kinase | - | 182 (Allosteric inhibition) | TNF-α-induced necroptosis in 293T cells.[2] |
| GSK2982772 | Human RIPK1 | 16 | - | Kinase activity assay.[2] |
| Monkey RIPK1 | 20 | - | Kinase activity assay.[2] | |
| Ponatinib | RIPK1, RIPK3 | Potent inhibitor | - | Dual inhibitor of RIPK1 and RIPK3.[5][6][7] |
| PK68 | RIPK1 Kinase | ~90 | 23 (human), 13 (mouse) | TNF-induced necroptosis.[2][8] |
| KWCN-41 | RIPK1 Kinase | 88 | - | Kinase activity assay.[2] |
| RIPA-56 | RIPK1 Kinase | 13 | 27 | TZS-induced necrosis in L929 cells.[9] |
Beyond RIPK1: Targeting Downstream Effectors
While RIPK1 is a major focus, targeting downstream components of the necroptosis pathway, such as RIPK3, offers an alternative strategy.
| Compound | Target(s) | IC50 (nM) | EC50 (nM) | Cell Line/Assay Condition |
| Zharp-99 | RIPK3 Kinase | Direct inhibitor | - | Blocks necroptosis in human, rat, and mouse cells.[10] |
| GSK'872 | RIPK3 Kinase | - | - | Potent RIPK3 inhibitor.[10] |
In Vivo Efficacy: Insights from Animal Models
The therapeutic potential of these inhibitors is often evaluated in animal models of inflammation, such as the TNF-α-induced Systemic Inflammatory Response Syndrome (SIRS) model. This model recapitulates a lethal systemic inflammatory response, providing a robust platform to assess the in vivo efficacy of anti-inflammatory compounds.[2]
| Compound | Animal Model | Outcome |
| Necrostatin-1 | TNF-α-induced SIRS | Reduces inflammatory response and mortality rate.[1] |
| Ponatinib-based inhibitors (PN10) | TNF-induced injury | Powerful blockers of TNF-induced injury.[5][6] |
| PK68 | TNF-α-induced SIRS | Provides strong protection.[8] |
| Zharp-99 | TNF-α-induced SIRS | Exerts effective protection.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize RIPK1 and RIPK3 inhibitors.
Kinase Activity Assay (In Vitro)
This assay measures the ability of a compound to directly inhibit the enzymatic activity of the target kinase.
Objective: To determine the IC50 value of a test compound against RIPK1 or RIPK3.
General Protocol:
-
Recombinant human RIPK1 or RIPK3 kinase is incubated with a specific substrate (e.g., a peptide or protein that is a known substrate for the kinase) and ATP in a suitable buffer.
-
The test compound is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at an optimal temperature.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.
-
Fluorescence-based assay: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.
-
Luminescence-based assay: Measuring the amount of ATP remaining in the reaction using an enzyme like luciferase.
-
-
The percentage of kinase inhibition at each compound concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the data to a dose-response curve.[2]
Cellular Necroptosis Inhibition Assay (In Vitro)
This assay assesses the ability of a compound to protect cells from necroptosis-induced cell death.
Objective: To determine the EC50 value of a test compound in a cellular model of necroptosis.
General Protocol:
-
A suitable cell line susceptible to necroptosis (e.g., human colon adenocarcinoma HT-29 or murine fibrosarcoma L929 cells) is cultured.[2]
-
Cells are pre-treated with various concentrations of the test compound for a specified duration.
-
Necroptosis is induced by adding a combination of stimuli, typically:
-
TNF-α
-
A Smac mimetic (to inhibit cIAP1/2)
-
A pan-caspase inhibitor (e.g., z-VAD-FMK) to block apoptosis and channel the cell death pathway towards necroptosis.
-
-
The cells are incubated with the stimuli for a period sufficient to induce cell death (e.g., 24-48 hours).
-
Cell viability is measured using a standard assay, such as:
-
MTT or MTS assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which are indicative of viable cells.
-
LDH release assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.
-
-
The percentage of cell protection at each compound concentration is calculated relative to controls.
-
The EC50 value is determined by fitting the data to a dose-response curve.[2]
The following diagram illustrates a general workflow for a cellular necroptosis inhibition assay.
Caption: A generalized workflow for a cellular necroptosis inhibition assay.
TNF-α-Induced SIRS Model (In Vivo)
This model is used to evaluate the in vivo efficacy of compounds in a severe, systemic inflammation setting.
Objective: To assess the ability of a test compound to protect against TNF-α-induced lethality and inflammation.
General Protocol:
-
Mice (e.g., C57BL/6) are administered the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specific dose and time before the inflammatory challenge.
-
A lethal dose of TNF-α is injected intravenously or intraperitoneally to induce SIRS.
-
Animal survival and body temperature are monitored over a defined period.
-
At a specific time point after TNF-α injection, blood samples may be collected to measure serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA or other immunoassays.
-
Tissues may be harvested for histological analysis to assess inflammation and tissue damage.
-
The protective effect of the compound is evaluated based on increased survival rates, reduced hypothermia, and decreased levels of inflammatory markers compared to a vehicle-treated control group.[11]
Conclusion
The expanding arsenal (B13267) of RIPK1 and RIPK3 inhibitors provides researchers with powerful tools to dissect the complex roles of these kinases in inflammation and to explore their therapeutic potential. The choice of inhibitor will depend on the specific research question, with considerations for potency, selectivity, and species cross-reactivity. The data and protocols presented in this guide offer a starting point for making informed decisions in the pursuit of novel anti-inflammatory strategies. As research in this field continues to evolve, so too will the options available to the scientific community for targeting this critical inflammatory pathway.
References
- 1. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Targeting RIPK1 kinase for modulating inflammation in human diseases [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. Structure guided design of potent and selective ponatinib-based hybrid inhibitors for RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uh-ir.tdl.org [uh-ir.tdl.org]
- 7. A cellular screen identifies ponatinib and pazopanib as inhibitors of necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 11. RIPK3-mediated necroptosis inhibitor shows efficacy in systemic inflammatory response syndrome model | BioWorld [bioworld.com]
A Comparative Guide to RIPK1 Inhibition: RIPA-56 vs. Dual RIPK1/RIPK3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic intervention in inflammatory diseases, neurodegeneration, and certain cancers, the Receptor-Interacting Protein Kinase (RIPK) family has emerged as a critical target. Specifically, RIPK1 and RIPK3 are central players in the regulation of necroptosis, a form of programmed cell death, as well as inflammatory signaling. This guide provides an objective comparison between a selective RIPK1 kinase inhibitor, RIPA-56, and dual RIPK1/RIPK3 inhibitors, with a focus on GSK'074, supported by experimental data to inform research and development decisions.
Introduction to RIPK1 and RIPK3 in Cell Signaling
RIPK1 is a multifaceted serine/threonine kinase that acts as a key signaling node downstream of death receptors like TNFR1. It can promote cell survival and inflammation through NF-κB activation or induce apoptosis. Under conditions where apoptosis is inhibited, RIPK1 can interact with RIPK3 via their RIP Homotypic Interaction Motifs (RHIMs) to form a necrosome complex. This interaction leads to the phosphorylation and activation of RIPK3, which in turn phosphorylates the Mixed Lineage Kinase Domain-Like (MLKL) protein. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane rupture and necroptotic cell death.[1][2][3] Given the pro-inflammatory nature of necroptosis, inhibiting this pathway is of significant therapeutic interest.
Two main strategies have emerged: selective inhibition of RIPK1 and dual inhibition of both RIPK1 and RIPK3. This guide will compare these approaches using representative compounds.
Signaling Pathway Overview
The following diagram illustrates the central role of RIPK1 and RIPK3 in the necroptosis pathway and the points of intervention for selective and dual inhibitors.
Quantitative Comparison of Inhibitors
The following tables summarize the in vitro and in vivo data for the selective RIPK1 inhibitor RIPA-56 and the dual RIPK1/RIPK3 inhibitor GSK'074.
Table 1: In Vitro Potency and Selectivity
| Parameter | RIPA-56 (Selective RIPK1 Inhibitor) | GSK'074 (Dual RIPK1/RIPK3 Inhibitor) | Reference |
| Target(s) | RIPK1 | RIPK1 and RIPK3 | [4],[5] |
| RIPK1 IC50 | 13 nM | Not explicitly stated, but inhibits RIPK1 kinase activity | [4],[6] |
| RIPK1 Binding Affinity (Kd) | Not Available | 12 nM | [7] |
| RIPK3 Binding Affinity (Kd) | No inhibitory effect | 130 nM | [4],[7] |
| Cellular Necroptosis EC50/IC50 | L929 cells: 27 nMHT-29 cells: 28 nM | ~3 nM (in multiple cell lines including L929 and HT-29) | [4],[8] |
| Kinase Selectivity | Highly selective for RIPK1. | Binds to other kinases at 100 nM (e.g., KIT, MEK5, CSF1R, EPHB6). | [4],[5] |
Table 2: In Vivo Efficacy
| Animal Model | RIPA-56 (Selective RIPK1 Inhibitor) | GSK'074 (Dual RIPK1/RIPK3 Inhibitor) | Reference |
| TNFα-induced Systemic Inflammatory Response Syndrome (SIRS) in mice | Efficiently reduced mortality and multi-organ damage. | Not Available | [9] |
| Mouse Abdominal Aortic Aneurysm (AAA) models | Not Available | Significantly attenuated aortic expansion at 0.93 mg/kg/day (i.p.). | [7],[8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of the presented data. Below are generalized protocols for key experiments.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of RIPK1 or RIPK3.[10][11]
Methodology:
-
Reaction Setup: In a 96-well plate, combine the recombinant human RIPK1 or RIPK3 enzyme, a suitable substrate (e.g., Myelin Basic Protein, MBP), and the test inhibitor (RIPA-56 or GSK'074) in a kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1 hour).
-
Signal Generation (Step 1): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate for 40 minutes at room temperature.
-
Signal Generation (Step 2): Add Kinase Detection Reagent to convert the generated ADP into ATP and to provide luciferase and luciferin (B1168401) for light production.
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescent signal using a plate reader. The signal intensity is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.
Cell-Based Necroptosis Assay (LDH Release Assay)
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of necroptosis.[12][13]
Methodology:
-
Cell Seeding: Plate cells (e.g., HT-29 or L929) in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the test inhibitor (RIPA-56 or GSK'074) for 1-2 hours.
-
Necroptosis Induction: Induce necroptosis by adding a cocktail of TNFα, a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor like z-VAD-fmk (to block apoptosis).
-
Incubation: Incubate the cells for a period sufficient to induce cell death (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
LDH Measurement: Transfer the supernatant to a new plate and add the LDH assay reagent.
-
Incubation: Incubate at room temperature, protected from light, for up to 30 minutes.
-
Data Acquisition: Add a stop solution and measure the absorbance at 490 nm. The amount of LDH release is indicative of the level of necroptosis.
Necrosome Formation Assay (Immunoprecipitation)
This assay is used to determine if an inhibitor can block the interaction between RIPK1 and RIPK3, which is essential for necrosome formation.[1][2][3]
Methodology:
-
Cell Treatment: Treat cells with a necroptotic stimulus in the presence or absence of the inhibitor.
-
Cell Lysis: Lyse the cells in a suitable immunoprecipitation buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-RIPK1 antibody overnight, followed by the addition of Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against both RIPK1 and RIPK3 to assess their co-immunoprecipitation.
Discussion and Conclusion
The choice between a selective RIPK1 inhibitor and a dual RIPK1/RIPK3 inhibitor depends on the specific therapeutic context and the desired mechanism of action.
RIPA-56 , as a selective RIPK1 inhibitor, offers high specificity for its target.[4] This can be advantageous in minimizing off-target effects. By targeting the upstream kinase in the necrosome, RIPA-56 can effectively block the initiation of the necroptotic cascade. Its efficacy in a TNFα-induced SIRS model highlights its potential in treating systemic inflammatory conditions driven by RIPK1.[9]
GSK'074 , the dual inhibitor, demonstrates superior potency in cellular necroptosis assays, likely due to its ability to inhibit two key kinases in the pathway.[8] This dual action could provide a more robust blockade of necroptosis, particularly in contexts where both RIPK1 and RIPK3 are highly active. Furthermore, in cellular processes where RIPK3 acts independently of RIPK1's kinase activity, a dual inhibitor like GSK'074 would be more effective than a selective RIPK1 inhibitor.[5] The in vivo efficacy of GSK'074 in abdominal aortic aneurysm models suggests its therapeutic potential in diseases with a strong necroptotic component.[7] However, its broader kinase activity profile might increase the risk of off-target effects.[5]
References
- 1. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificarchives.com [scientificarchives.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a novel class of RIP1/RIP3 dual inhibitors that impede cell death and inflammation in mouse abdominal aortic aneurysm models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of a Highly Potent, Selective, and Metabolically Stable Inhibitor of Receptor-Interacting Protein 1 (RIP1) for the Treatment of Systemic Inflammatory Response Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RIPK1 Kinase Enzyme System [worldwide.promega.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. benchchem.com [benchchem.com]
- 13. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of RIP1 Kinase Inhibitors
This guide provides a comparative analysis of the in vitro IC50 values of various RIP1 kinase inhibitors, with a focus on RIP1 Kinase Inhibitor 5 (also known as GSK'547). The data presented is intended for researchers, scientists, and drug development professionals engaged in the study of RIP1 kinase and its role in inflammatory diseases and cancer.
Introduction to RIP1 Kinase
Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a pivotal role in regulating cellular signaling pathways associated with inflammation, cell survival, and cell death, including apoptosis and necroptosis.[1][2] RIPK1's function is multifaceted, acting as both a kinase and a scaffold protein. Its kinase activity is crucial for the initiation of necroptosis, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases.[3][4] This has made RIPK1 a compelling therapeutic target for the development of small molecule inhibitors.
RIP1 Kinase Signaling Pathway
Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 is recruited to the TNFR1 signaling complex (Complex I), where it can initiate pro-survival NF-κB signaling.[3][5] Alternatively, RIPK1 can form a cytosolic complex (Complex II) that triggers either apoptosis or necroptosis. The kinase activity of RIPK1 is essential for the induction of necroptosis.[4][5]
Comparative IC50 Values of RIP1 Kinase Inhibitors
The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values for this compound (GSK'547) and other notable RIP1 kinase inhibitors. The data is compiled from various biochemical and cellular assays.
| Inhibitor | Assay Type | Target | IC50 (nM) |
| This compound (GSK'547) | Biochemical | Human RIPK1 | Not explicitly found |
| GSK2982772 | ADP-Glo | Human RIPK1 | 16[6][7] |
| ADP-Glo | Monkey RIPK1 | 20[6][7] | |
| GSK3145095 (Compound 6) | ADP-Glo | Primate RIPK1 | 6.3[8] |
| Cellular (U937 Necroptosis) | Human RIPK1 | 1.6[8] | |
| Necrostatin-1 (Nec-1) | Cellular (Jurkat Necroptosis) | Human RIPK1 | 490[6] |
| Biochemical | Human RIPK1 | 182[6] | |
| RIPA-56 | Biochemical | Human RIPK1 | 13[9] |
| Cellular (L929 Necroptosis) | Mouse RIPK1 | 27[9] | |
| PK68 | Biochemical | Human RIPK1 | 90[9] |
| Zharp1-163 | Biochemical | Human RIPK1 | 406.1[6] |
| RIPK1-IN-34 | Biochemical | Human RIPK1 | 126.7[6][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are essential for the accurate determination and comparison of inhibitor potency.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[7]
Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Test compounds at various concentrations
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compound or DMSO (vehicle control) to the assay wells.
-
Add the RIPK1 enzyme to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[7]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Necroptosis Inhibition Assay
This assay measures the ability of an inhibitor to protect cells from TNF-α-induced necroptosis.[7]
Materials:
-
Human (e.g., U937, HT-29) or mouse (e.g., L929) cell lines susceptible to necroptosis
-
Cell culture medium and supplements
-
TNF-α
-
Caspase inhibitor (e.g., z-VAD-fmk or QVD-Oph)
-
SMAC mimetic (optional, to enhance necroptosis)
-
Test compounds at various concentrations
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom white plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compounds for a specified period.
-
Induce necroptosis by adding TNF-α in combination with a caspase inhibitor.
-
Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.[7]
-
Equilibrate the plates to room temperature.
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well to measure ATP levels, which correlate with cell viability.
-
Measure the luminescence using a plate reader.
-
Calculate the percent protection for each compound concentration and determine the EC50 value.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 value of a RIP1 kinase inhibitor.
References
- 1. Frontiers | RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases [frontiersin.org]
- 2. RIPK1 - Wikipedia [en.wikipedia.org]
- 3. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Navigating the RIPK1 Inhibitor Landscape: A Comparative Guide to Specificity
For researchers, scientists, and drug development professionals, the precise targeting of kinases is paramount. This guide provides a comparative analysis of the specificity of RIP1 Kinase Inhibitor 5 for its primary target, Receptor-Interacting Protein Kinase 1 (RIPK1), benchmarked against other prominent RIPK1 inhibitors. While quantitative selectivity data for this compound is not publicly available, its close analog, SIR1-365, is described as a highly potent and selective inhibitor. This guide will present available quantitative data for comparator compounds to provide a framework for evaluating inhibitor performance.
Introduction to RIPK1 Inhibition
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of cellular signaling pathways that govern inflammation and programmed cell death, including necroptosis.[1] The dysregulation of RIPK1 activity has been implicated in the pathophysiology of a range of inflammatory diseases, neurodegenerative disorders, and certain cancers.[1] Consequently, the development of potent and selective RIPK1 inhibitors is a significant area of therapeutic research.
This compound, also referred to as "example 1," is a potent inhibitor of RIPK1.[2] It is structurally similar to SIR1-365, a compound that has been evaluated in Phase 1 clinical trials and is characterized as a "highly potent, selective, and metabolically stable allosteric kinase inhibitor of RIPK1".[3][4] While specific kinase panel data for this compound or SIR1-365 is not publicly accessible, a comparative look at other well-characterized RIPK1 inhibitors can provide valuable context for its potential specificity.
Comparative Analysis of RIPK1 Inhibitor Specificity
To objectively assess the specificity of RIPK1 inhibitors, it is essential to compare their inhibitory activity against a broad panel of kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. A highly specific inhibitor will exhibit a low IC50 for its target kinase (e.g., RIPK1) and significantly higher IC50 values for other kinases, indicating minimal off-target activity.
The following table summarizes the available quantitative data for several widely used RIPK1 inhibitors.
| Compound | Target | IC50/EC50 (nM) | Cell Line/Assay Condition | Off-Target Profile | Reference |
| GSK2982772 | Human RIPK1 | 16 | Kinase activity assay | Highly selective (>1000-fold over 339 kinases) | [5] |
| Monkey RIPK1 | 20 | Kinase activity assay | [5] | ||
| Necrostatin-1 (Nec-1) | RIPK1 Kinase | EC50: 182 | Allosteric inhibition | Modest potency and some off-target effects | [5] |
| Necroptosis | EC50: 490 | TNF-α-induced necroptosis in 293T cells | [5] | ||
| PK68 | RIPK1 Kinase | IC50: ~90 | Type II inhibitor | >50% inhibition of 5 out of 369 kinases at 1000 nM (TRKA, TRKB, TRKC, TNIK, LIMK2) | [5] |
| Necroptosis (human) | EC50: 23 | TNF-induced necroptosis | [5] | ||
| Necroptosis (mouse) | EC50: 13 | TNF-induced necroptosis | [5] | ||
| GSK'414 | RIPK1 | - | - | Inhibited 20 out of 294 kinases with >85% inhibition at 10 µM | [6][7] |
| GSK'157 | RIPK1 | - | - | Inhibited 17 out of 300 kinases with >80% inhibition at 10 µM | [6][7] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental methodologies discussed, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of RIPK1 inhibitors.
In Vitro RIPK1 Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the enzymatic activity of RIPK1 by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and other test compounds in the kinase assay buffer.
-
Kinase Reaction:
-
Add the diluted compounds to the wells of the assay plate.
-
Add a solution containing the RIPK1 enzyme and MBP substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the RIPK1 kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Necroptosis Inhibition Assay
This assay measures the ability of an inhibitor to protect cells from necroptosis, a form of programmed cell death mediated by RIPK1.
Materials:
-
Human colorectal adenocarcinoma cells (HT-29) or other suitable cell line
-
Cell culture medium (e.g., McCoy's 5A) supplemented with 10% FBS and antibiotics
-
Human TNFα
-
Smac mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (z-VAD-fmk)
-
This compound and other test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
White, opaque 96-well plates
Procedure:
-
Cell Seeding: Seed HT-29 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and other test compounds in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the test compounds.
-
-
Induction of Necroptosis:
-
To the appropriate wells, add a combination of TNFα (e.g., 100 ng/mL), a Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM) to induce necroptosis.
-
Include control wells with cells and necroptosis-inducing agents but no inhibitor, and wells with cells in medium alone.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified CO₂ incubator.
-
Cell Viability Measurement:
-
Allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percent cell viability for each compound concentration relative to the no-inhibitor control.
-
Determine the EC50 value, the concentration of the inhibitor that provides 50% protection from necroptosis, by fitting the data to a dose-response curve.
-
Conclusion
This compound, through its similarity to the highly selective compound SIR1-365, holds promise as a specific tool for studying RIPK1-mediated signaling and as a potential therapeutic agent. While direct quantitative comparisons of its kinase selectivity profile are currently limited by the lack of publicly available data, the information presented in this guide on other well-characterized RIPK1 inhibitors provides a valuable benchmark for the field. The detailed experimental protocols and pathway diagrams offer a practical resource for researchers aiming to evaluate the efficacy and specificity of novel RIPK1 inhibitors. As more data becomes available, a more direct and quantitative comparison will be possible, further refining our understanding of the therapeutic potential of targeting RIPK1.
References
- 1. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sironax.com.cn [sironax.com.cn]
- 4. Safety and efficacy of selective RIPK1 inhibitor SIR1-365 in hospitalized patients with severe COVID-19: A multicenter, randomized, double-blind, phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
Navigating the RIPK1 Inhibitor Landscape: A Comparative Analysis for Researchers
The landscape of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors in clinical development is a dynamic field, offering potential therapeutic avenues for a range of inflammatory and neurodegenerative diseases. This guide provides a comparative analysis of key RIPK1 inhibitors that have undergone clinical trials, presenting a synthesis of their performance, underlying experimental data, and the signaling pathways they target. Designed for researchers, scientists, and drug development professionals, this document aims to facilitate an objective evaluation of these emerging therapeutics.
Comparative Analysis of RIPK1 Inhibitors
The following tables summarize the in vitro potency, pharmacokinetic properties, and clinical trial outcomes for several prominent RIPK1 inhibitors.
Table 1: In Vitro Potency of RIPK1 Inhibitors
| Compound | Target | IC50/EC50 (nM) | Cell Line/Assay | Condition |
| GSK2982772 | Human RIPK1 | IC50: 16 | Kinase activity assay | |
| Monkey RIPK1 | IC50: 20 | Kinase activity assay | ||
| SAR443060 (DNL747) | RIPK1 Kinase | IC50: 3.9 | TNF-α–induced pRIPK1 in human PBMCs | |
| Ocadusertib (R552) | RIPK1 | IC50: 12-38 | Enzymatic activity assay | |
| Necroptosis | EC50: 0.4-3 | In vitro cell-based assays | ||
| GFH312 | Necroptosis | - | Human monocyte-derived macrophages | 4-fold higher concentration in CSF than in vitro IC50 |
| PK68 | RIPK1 Kinase | IC50: ~90 | Type II inhibitor | |
| Necroptosis (human) | EC50: 23 | TNF-induced necroptosis | ||
| Necroptosis (mouse) | EC50: 13 | TNF-induced necroptosis |
Table 2: Pharmacokinetic Properties of RIPK1 Inhibitors in Phase 1 Clinical Trials (Healthy Volunteers)
| Compound | Dose Range | Cmax | Tmax (hours) | Half-life (hours) | Key Findings |
| GSK2982772 | Single: 0.1-120 mg | Dose-proportional | 2-3 | Biphasic: 2-3 and 5-6 | Approximately linear PK; no accumulation upon repeat dosing.[1] |
| Repeat: 20 mg QD - 120 mg BID | |||||
| SAR443060 (DNL747) | Single: 100-400 mg | Less than dose-proportional | 2-4 | - | Distributes into cerebrospinal fluid (CSF).[2] |
| SAR443820 (DNL788) | Single: 10-40 mg | Dose-proportional | - | 5.7-8.0 | High brain penetrance with a mean CSF-to-unbound plasma ratio of 0.8 to 1.3.[3] |
| Repeat: 10-40 mg QD | 7.2-8.9 | ||||
| Ocadusertib (R552) | - | - | 1-4 | 13-15 | Linear PK and dose-proportional exposure.[4] |
| GFH312 | Single: up to 500 mg | Dose-proportional (45-360 mg) | 2-8 | 6.3-23.3 | Rapidly absorbed; demonstrates CNS exposure.[5][6] |
| Repeat: up to 200 mg QD |
Table 3: Summary of Phase 2 Clinical Trial Outcomes for GSK2982772
| Indication | Clinical Trial ID | Primary Endpoint | Key Efficacy Results | Safety Summary |
| Ulcerative Colitis | NCT02903966 | Safety and Tolerability | No significant difference in Mayo endoscopic scores between GSK2982772 and placebo at Day 43 (13% vs 0%) and Day 85 (14% vs 11%).[5] | Generally well-tolerated with no treatment-related safety concerns identified.[5][7] |
| Psoriasis | NCT04316585 | PASI75 response at Week 12 | Similar proportion of patients achieving PASI75 between GSK2982772 and placebo (posterior median 1.8% vs 4.9%).[1] | Well-tolerated.[1] |
| Rheumatoid Arthritis | NCT02858492 | Safety and Tolerability | DAS28-CRP scores, ACR20/50/70 response, and rates of low disease activity and remission were similar between placebo and GSK2982772 arms.[8][9] | All treatment-related adverse events were mild/moderate, except for one severe case of alopecia areata and one of retinal vein thrombosis.[8][9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.
Caption: RIPK1 signaling pathway illustrating survival, apoptosis, and necroptosis.
Caption: Experimental workflow for measuring RIPK1 target engagement in PBMCs.
Experimental Protocols
In Vitro RIPK1 Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a method to determine the in vitro potency of RIPK1 inhibitors.
-
Objective: To measure the enzymatic activity of purified RIPK1 and the inhibitory effect of test compounds.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
-
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a generic substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (RIPK1 inhibitors)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 384-well plate, add the RIPK1 enzyme to each well.
-
Add the test compounds or vehicle control to the respective wells and pre-incubate to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of MBP substrate and ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay kit instructions. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Target Engagement Assay: Phosphorylated RIPK1 (pRIPK1) Measurement in PBMCs by Flow Cytometry
This protocol describes a method to assess the extent to which a RIPK1 inhibitor engages its target in a cellular context.
-
Objective: To quantify the inhibition of RIPK1 phosphorylation at Serine 166 (a marker of RIPK1 activation) in peripheral blood mononuclear cells (PBMCs) upon treatment with a RIPK1 inhibitor.
-
Principle: Flow cytometry is used to identify specific cell populations and measure intracellular protein phosphorylation on a single-cell basis using fluorescently labeled antibodies.
-
Materials:
-
Human whole blood
-
Ficoll-Paque for PBMC isolation
-
RPMI 1640 cell culture medium
-
RIPK1 inhibitor
-
Stimulant (e.g., TNF-α)
-
Fixation and permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer and Perm Buffer III)
-
Fluorescently conjugated antibodies: anti-CD3, anti-CD14, and anti-pRIPK1 (S166)
-
-
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment: Resuspend PBMCs in RPMI 1640 medium and treat with various concentrations of the RIPK1 inhibitor or vehicle control for a specified duration.
-
Stimulation: Stimulate the cells with a pro-inflammatory stimulus like TNF-α to induce RIPK1 phosphorylation.
-
Fixation and Permeabilization: Fix the cells to preserve the phosphorylation state of proteins and then permeabilize the cell membrane to allow for intracellular antibody staining.
-
Antibody Staining: Stain the cells with a cocktail of fluorescently labeled antibodies to identify cell surface markers of different immune cell populations (e.g., CD3 for T cells, CD14 for monocytes) and the intracellular pRIPK1.
-
Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to gate on specific cell populations and quantify the median fluorescence intensity (MFI) of the pRIPK1 signal in each treatment condition. The percentage of pRIPK1 inhibition is calculated relative to the stimulated vehicle control.
-
Conclusion
The clinical development of RIPK1 inhibitors has been met with mixed results. While preclinical data have been promising, translating this into clinical efficacy has proven challenging. As demonstrated in the comparative data, compounds like GSK2982772 have shown good target engagement but have failed to demonstrate significant clinical benefit in Phase 2 trials for various inflammatory conditions.[1][5][8][9] The development of other inhibitors, such as SAR443060 (DNL747), has been halted due to safety concerns or lack of efficacy.[2][10] Newer generation inhibitors like SAR443820 (DNL788), Ocadusertib (R552), and GFH312 are currently in earlier stages of clinical investigation, with a focus on both neurodegenerative and inflammatory diseases.[5][11][12]
For researchers and drug developers, this comparative analysis underscores the importance of not only potent target engagement but also a thorough understanding of the complex role of RIPK1 in different disease pathologies. The provided experimental protocols offer a foundation for the continued evaluation of existing and novel RIPK1 inhibitors. The future success of this class of drugs will likely depend on identifying the right patient populations, optimizing dosing regimens to achieve sufficient therapeutic exposure without off-target effects, and potentially exploring combination therapies.
References
- 1. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo‐controlled, double‐blind phase I/Ib studies in healthy subjects and patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, pharmacokinetics, and target engagement of a brain penetrant RIPK1 inhibitor, SAR443820 (DNL788), in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early Development of Ocadusertib, a Selective Receptor-Interacting Serine/Threonine-Protein Kinase 1 Inhibitor - ACR Meeting Abstracts [acrabstracts.org]
- 5. GenFleet Therapeutics to Present Phase I Data for GFH312 at 2023 American Society for Clinical Pharmacology & Therapeutics Meeting [prnewswire.com]
- 6. GenFleet Therapeutics to Present Phase I Data for GFH312 at 2023 American Society for Clinical Pharmacology & Therapeutics Meeting-GenFleet Therapeutics [genfleet.com]
- 7. A phase I randomized, double-blinded, placebo-controlled study assessing the safety and pharmacokinetics of RIPK1 inhibitor GFH312 in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized, placebo-controlled experimental medicine study of RIPK1 inhibitor GSK2982772 in patients with moderate to severe rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo-controlled, double-blind phase I/Ib studies in healthy subjects and patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Denali/Sanofi ALS Candidate Hits Phase II as Awareness Month Begins - BioSpace [biospace.com]
- 12. RIPK1 Inhibitor :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
Validating Necroptosis Inhibition: A Guide to Using Ripk1 Knockout Cells
For researchers, scientists, and drug development professionals, validating the specific mechanism of action for a potential necroptosis inhibitor is paramount. This guide provides a comparative framework for utilizing Ripk1 knockout (KO) cells as a gold-standard tool for confirming on-target activity, comparing its utility against other methods, and presenting the supporting experimental data and protocols.
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical upstream regulator in the necroptosis signaling cascade.[1][2] Its kinase activity is essential for the formation of the necrosome, a protein complex that includes RIPK3 and Mixed Lineage Kinase Domain-Like protein (MLKL), which ultimately executes lytic cell death.[2][3] Therefore, compounds designed to inhibit necroptosis are frequently targeted against the kinase activity of RIPK1. However, demonstrating that a compound's anti-necroptotic effect is a direct result of RIPK1 inhibition, rather than off-target effects, requires rigorous validation.
Ripk1 knockout cells provide a definitive genetic tool for this purpose. By removing the target protein, researchers can unequivocally determine if a compound's efficacy is dependent on the presence of RIPK1. If a compound prevents necroptosis in wild-type (WT) cells but has no effect in Ripk1 KO cells (which are already resistant to necroptosis), it strongly validates that its mechanism of action is RIPK1-dependent.[1][4]
Comparative Analysis of Validation Methods
The use of Ripk1 KO cells is the most stringent method for validation. However, other techniques can provide complementary evidence. The following table compares these approaches.
| Validation Method | Principle | Advantages | Limitations |
| Ripk1 Knockout (KO) Cells | Genetic ablation of the target protein. The cells are inherently resistant to RIPK1-dependent necroptosis. | Gold Standard: Provides definitive evidence for on-target activity.[1][2] Eliminates ambiguity of off-target effects. | Generation of stable KO cell lines can be time-consuming. Potential for compensatory mechanisms to arise. |
| Ripk1 Kinase-Dead (KD) Knock-in Cells (e.g., D138N) | Cells express a catalytically inactive form of RIPK1. These cells are resistant to necroptosis but maintain RIPK1's scaffolding functions.[4][5] | Differentiates between inhibition of kinase activity and disruption of protein scaffolding functions.[6] Physiologically more relevant than a complete knockout. | Less common and may not be commercially available for all cell lines. Does not rule out off-target effects unrelated to RIPK1. |
| siRNA-mediated Ripk1 Knockdown | Transient suppression of Ripk1 gene expression. | Rapid and cost-effective method for reducing target protein levels.[7] | Incomplete Knockdown: Residual protein may still be sufficient for signaling. Off-Target Effects: siRNAs can unintentionally silence other genes. Transient effect limits use in long-term studies. |
| Biochemical Assays (e.g., p-RIPK1 Western Blot) | Measures the autophosphorylation of RIPK1 at key sites like Serine 166, a hallmark of its activation.[1][8] | Directly assesses the inhibition of RIPK1's catalytic activity. Can be used in any cell type. | Does not confirm that kinase inhibition is the cause of cell survival. An indirect measure of on-target engagement in a cellular context. |
| Pharmacological Controls (e.g., Nec-1, GSK'872) | Use of well-characterized inhibitors for RIPK1 (Necrostatin-1), RIPK3 (GSK'872), or MLKL. | Allows for pathway interrogation by comparing the effects of inhibiting different nodes. | Off-Target Effects: Even well-characterized inhibitors like Nec-1 are known to have off-target activities.[5] Does not definitively prove the new compound acts on the same target. |
Experimental Workflow and Data Interpretation
A typical workflow to validate a putative RIPK1 inhibitor involves inducing necroptosis in both wild-type and Ripk1 KO cells and comparing the compound's effect on cell viability.
References
- 1. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 2. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RIPK1 kinase inactive mice are viable and protected from TNF-induced necroptosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RIPK proteins in cell death and tissue homeostasis. [umassmed.edu]
- 7. RIPK1 is required for ZBP1-driven necroptosis in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Efficacy of GSK2982772 and Standard Therapies in Preclinical Models of Ulcerative Colitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational RIPK1 inhibitor, GSK2982772, with established treatments for ulcerative colitis (UC)—infliximab (B1170848), mesalazine, and vedolizumab—within the context of widely used preclinical animal models. The data presented herein is collated from various studies to offer a comparative overview of their therapeutic potential.
Executive Summary
Ulcerative colitis is a chronic inflammatory bowel disease characterized by inflammation of the colonic mucosa. Animal models are instrumental in the preclinical evaluation of novel therapeutics. This guide focuses on three commonly utilized models: Dextran Sodium Sulfate (DSS)-induced colitis, 2,4,6-Trinitrobenzenesulfonic acid (TNBS)-induced colitis, and the T-cell transfer model of colitis. We evaluate the efficacy of GSK2982772, a selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), against the anti-TNF-α antibody infliximab, the aminosalicylate mesalazine, and the anti-α4β7 integrin antibody vedolizumab.
Mechanism of Action and Signaling Pathways
GSK2982772 (RIPK1 Inhibitor)
GSK2982772 is a potent and selective inhibitor of RIPK1 kinase activity. RIPK1 is a critical signaling node in the tumor necrosis factor (TNF) receptor pathway and plays a key role in regulating inflammation and programmed cell death (necroptosis).[1][2] In the context of ulcerative colitis, excessive TNF signaling can lead to intestinal epithelial cell death and inflammation. By inhibiting the kinase activity of RIPK1, GSK2982772 is proposed to block these downstream effects, thereby reducing intestinal inflammation and protecting the epithelial barrier.[1]
Infliximab (Anti-TNF-α Antibody)
Infliximab is a chimeric monoclonal antibody that binds to and neutralizes both soluble and transmembrane forms of TNF-α.[3][4] This prevents TNF-α from binding to its receptors (TNFR1 and TNFR2), thereby inhibiting the downstream inflammatory signaling cascades, including the NF-κB and MAPK pathways.[5][6] By blocking TNF-α, infliximab reduces the recruitment of inflammatory cells, decreases the production of pro-inflammatory cytokines, and can induce apoptosis of activated T-cells.[4]
Mesalazine (5-Aminosalicylic Acid)
The precise mechanism of action of mesalazine (5-ASA) is not fully understood, but it is thought to have multiple anti-inflammatory effects.[7][8] It is believed to inhibit the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[9][10] Mesalazine may also act as an antioxidant, scavenging reactive oxygen species, and it has been suggested to interfere with the activity of nuclear factor-kappa B (NF-κB).[8][10]
Vedolizumab (Anti-α4β7 Integrin Antibody)
Vedolizumab is a humanized monoclonal antibody that specifically targets the α4β7 integrin, a key protein involved in lymphocyte trafficking to the gut.[11] The α4β7 integrin is expressed on the surface of a subset of circulating T-lymphocytes and mediates their adhesion to Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is primarily expressed on the vascular endothelium of the gastrointestinal tract.[12] By blocking the interaction between α4β7 and MAdCAM-1, vedolizumab prevents the migration of these inflammatory T-cells into the gut tissue, thereby reducing intestinal inflammation.[13]
Experimental Protocols
Dextran Sodium Sulfate (DSS)-Induced Colitis Model
This model is widely used due to its simplicity and reproducibility in inducing acute or chronic colitis that resembles human UC.
-
Induction: Mice (typically C57BL/6) are administered DSS (36-50 kDa) in their drinking water at a concentration of 2-5% (w/v) for 5-7 consecutive days.[14] For chronic models, cycles of DSS administration followed by regular drinking water are employed.
-
Workflow:
Caption: DSS-Induced Colitis Experimental Workflow. -
Infliximab Administration: Infliximab is typically administered intraperitoneally (i.p.) at a dose of 10 mg/kg.[15][16]
2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis Model
This model induces a Th1-mediated inflammatory response that shares some features with Crohn's disease but is also used to study UC.
-
Induction: Rats (e.g., Wistar or Sprague-Dawley) are lightly anesthetized, and a solution of TNBS (100 mg/kg) in 50% ethanol (B145695) is administered intrarectally via a catheter.[17] The ethanol is necessary to break the mucosal barrier.
-
Workflow:
Caption: TNBS-Induced Colitis Experimental Workflow. -
Mesalazine Administration: Mesalazine is administered orally (p.o.) or as an enema. Oral doses typically range from 50-100 mg/kg daily.[17][18]
T-Cell Transfer Model of Colitis
This model is considered highly relevant to human IBD as it recapitulates the T-cell-mediated immunopathology.
-
Induction: Naive T-cells (CD4+CD45RBhigh) are isolated from the spleens of donor mice (e.g., BALB/c) and injected intraperitoneally into immunodeficient recipient mice (e.g., SCID or RAG-deficient).[19] Colitis develops over several weeks due to the uncontrolled activation of the transferred T-cells in response to gut antigens.
-
Workflow:
Caption: T-Cell Transfer Colitis Experimental Workflow. -
Vedolizumab Administration: As vedolizumab targets a human protein, a murine analogue or a genetically humanized mouse model is typically required. Dosing regimens vary but are administered to block the α4β7 integrin.
Quantitative Efficacy Data
The following tables summarize the quantitative data on the efficacy of GSK2982772 (represented by the structurally similar RIPK1 inhibitor GSK547) and comparator treatments in the respective animal models. It is important to note that these data are compiled from different studies and direct, head-to-head comparisons should be interpreted with caution due to potential variations in experimental protocols.
Table 1: Efficacy in DSS-Induced Colitis Model
| Treatment | Dose | Disease Activity Index (DAI) | Colon Length | Histological Score | Myeloperoxidase (MPO) Activity | TNF-α Levels | Reference |
| Vehicle | - | 2.5 - 3.5 | Shortened | High | High | High | [20] |
| Infliximab | 10 mg/kg, i.p. | Significantly Reduced | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced | [15][20] |
Table 2: Efficacy in TNBS-Induced Colitis Model
| Treatment | Dose | Macroscopic Score | Histological Score | Myeloperoxidase (MPO) Activity | TNF-α Levels | Reference |
| Vehicle | - | High | High | High | High | [21] |
| Mesalazine | 50-100 mg/kg, p.o. | Significantly Reduced | Significantly Improved | Significantly Reduced | No Significant Reduction | [17][21] |
| Prednisolone | - | Significantly Reduced | Significantly Improved | Significantly Reduced | Significantly Reduced | [21] |
Table 3: Efficacy in T-Cell Transfer Model of Colitis
| Treatment | Dose | Body Weight Loss | Histological Score | IFN-γ Levels (colon) | IL-17A Levels (colon) | TNF-α Levels (colon) | Reference |
| Vehicle | - | Progressive Loss | High | High | High | High | [22] |
| GSK547 (RIPK1i) | 50 mg/kg, p.o. | Attenuated | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | [22] |
| Vedolizumab | - | - | Reduced T-cell infiltration | - | - | - | [23][24] |
Note: Quantitative data for Vedolizumab in the T-cell transfer model is less focused on global disease scores and more on the specific mechanism of blocking T-cell infiltration. Efficacy is inferred from the reduction in gut-homing T-cells.
Discussion and Conclusion
The available preclinical data suggests that RIPK1 inhibition is a promising therapeutic strategy for ulcerative colitis. In the T-cell transfer model, the RIPK1 inhibitor GSK547 demonstrated significant efficacy in reducing key inflammatory parameters, comparable to the expected outcomes of established biologics in their respective models of action.
-
GSK2982772/GSK547 shows strong anti-inflammatory effects in a T-cell driven model, suggesting its potential in modulating the adaptive immune response central to IBD pathogenesis.
-
Infliximab remains a potent anti-inflammatory agent in the DSS model, which is characterized by a strong innate immune response and epithelial damage. Its direct neutralization of TNF-α provides broad anti-inflammatory effects.
-
Mesalazine demonstrates efficacy in the TNBS model, indicating its utility in milder, more localized inflammation, although its impact on TNF-α levels appears limited in some studies.
-
Vedolizumab's mechanism is highly specific, targeting lymphocyte trafficking. While direct comparative data on global disease scores in animal models is less common, its ability to reduce immune cell infiltration into the gut is well-established.
It is important to acknowledge that a phase IIa clinical trial of GSK2982772 in patients with active ulcerative colitis did not show a significant difference in efficacy compared to placebo.[25][26] This highlights the translational gap that can exist between preclinical models and human disease. The choice of animal model is critical, and the robust efficacy of a RIPK1 inhibitor in the T-cell transfer model suggests that patient populations with a strong T-cell-driven inflammatory signature might be more responsive to this therapeutic approach.
Future preclinical studies should aim for direct head-to-head comparisons of GSK2982772 with other therapies within the same animal model to provide a more definitive assessment of its relative efficacy. Furthermore, exploring combination therapies and identifying predictive biomarkers will be crucial for the potential clinical development of RIPK1 inhibitors for ulcerative colitis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting RIP Kinases in Chronic Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Infliximab in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ulcerative colitis - Wikipedia [en.wikipedia.org]
- 7. Mesalamine for Ulcerative Colitis [webmd.com]
- 8. Mesalamine for ulcerative colitis [medicalnewstoday.com]
- 9. The role of mesalamine in the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Mesalamine? [synapse.patsnap.com]
- 11. Vedolizumab: an α4β7 integrin antagonist for ulcerative colitis and Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vedolizumab blocks α4β7 integrin-mediated T cell adhesion to MAdCAM-1 in microscopic colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical Response to Vedolizumab in Ulcerative Colitis Patients Is Associated with Changes in Integrin Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. socmucimm.org [socmucimm.org]
- 15. mdpi.com [mdpi.com]
- 16. Infliximab Inhibits Colitis Associated Cancer in Model Mice by Downregulating Genes Associated with Mast Cells and Decreasing Their Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-oxidant and anti-inflammatory potential of different polymer-based mesalamine delayed-release granules in TNBS-induced ulcerative colitis in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Locally injected Infliximab ameliorates murine DSS colitis: differences in serum and intestinal levels of drug between healthy and colitic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of Mesalamine and Prednisolone on TNBS Experimental Colitis, following Various Doses of Orally Administered Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Receptor-interacting protein 1 kinase inhibition therapeutically ameliorates experimental T cell-dependent colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Vedolizumab Efficacy Is Associated With Decreased Intracolonic Dendritic Cells, Not Memory T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Vedolizumab Efficacy Is Associated With Decreased Intracolonic Dendritic Cells, Not Memory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
Safety Operating Guide
Navigating the Disposal of RIP1 Kinase Inhibitor 5: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the handling and disposal of "RIP1 kinase inhibitor 5." It is crucial to note that the designation "this compound" can be ambiguous and may refer to different chemical entities depending on the supplier or publication. Therefore, consulting the specific Safety Data Sheet (SDS) for the compound in your possession is the most critical first step.
Key Compound Information
The term "this compound" has been associated with several different compounds in research and commercial listings. This ambiguity underscores the necessity of identifying the exact compound and its corresponding Chemical Abstracts Service (CAS) number before proceeding with any handling or disposal protocols. Below is a summary of compounds that may be referenced by this name:
| Identifier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Inhibitory Values |
| This compound (example 1) | 2428422-17-5 | C13H17F2NO | 257.28 | Potent RIP1 inhibitor |
| GSK2982772 (compound 5) | Not explicitly stated in all documents | C21H18N4O2 | Not explicitly stated in all documents | IC₅₀ = 16 nM (human), 20 nM (monkey) for RIP1 |
| GSK'547 (compound 5) | Not explicitly stated in all documents | Not Specified | Not Specified | Effective in mouse oncology models |
Note: This table is for illustrative purposes to highlight the potential for ambiguity. Always refer to the manufacturer's or supplier's documentation for precise information on your specific compound.
Experimental Protocols: Safe Disposal Workflow
The following step-by-step procedure is a general guideline for the disposal of solid this compound. This protocol should be adapted to comply with your institution's specific hazardous waste management policies and the information provided in the compound's SDS.
Step 1: Pre-Disposal Assessment and Preparation
-
Consult the Safety Data Sheet (SDS): Before handling the compound, thoroughly read the SDS provided by the manufacturer. The SDS contains critical information on physical and chemical properties, hazards, first-aid measures, and disposal considerations.
-
Personal Protective Equipment (PPE): Ensure you are wearing the appropriate PPE. This includes, but is not limited to:
-
Safety glasses or goggles (conforming to EN166 or 29 CFR 1910.133 standards).
-
Chemical-resistant gloves.
-
A lab coat or other protective clothing to prevent skin contact.
-
-
Work Area: Conduct all handling and preparation for disposal in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhaling dust particles.
Step 2: Preparing the Waste for Disposal
-
Container Selection: Use a designated, sealable, and chemically compatible container for hazardous waste.
-
Labeling: Clearly label the waste container with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific CAS number of the compound.
-
The approximate quantity of the waste.
-
The date of accumulation.
-
-
Packaging:
-
For solid waste, ensure the original container is securely sealed. If the original container is compromised, place it inside a larger, secure, and compatible container.
-
For solutions, do not mix with other incompatible waste streams.
-
Step 3: Storage and Collection
-
Storage: Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials. Follow the storage temperature recommendations from the SDS (e.g., some inhibitors require storage at -20°C).
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup. Follow their specific procedures for waste collection.
Mandatory Visualization: Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound, emphasizing the critical decision points and safety measures.
Caption: Workflow for the safe disposal of this compound.
Essential Safety and Operational Guide for Handling RIP1 Kinase Inhibitor 5
FOR IMMEDIATE RELEASE
This guide provides crucial safety, handling, and disposal protocols for RIP1 Kinase Inhibitor 5 (CAS No. 2428422-17-5), a potent compound utilized in research settings. Designed for researchers, scientists, and drug development professionals, this document outlines essential procedural steps to ensure laboratory safety and operational integrity.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidelines are based on best practices for handling potent, biologically active small molecule kinase inhibitors. Always consult your institution's Environmental Health and Safety (EHS) department for local regulations.
Immediate Safety and Personal Protective Equipment (PPE)
Due to its potent nature, this compound must be handled with stringent safety measures to prevent exposure. The toxicological properties have not been fully characterized; therefore, assume the compound is hazardous upon ingestion, inhalation, or skin contact.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are required. Consider double-gloving for enhanced protection. |
| Eye & Face Protection | Safety Goggles & Face Shield | Safety goggles are the minimum requirement. A face shield must be worn when there is a splash hazard. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat is necessary to protect skin and clothing. |
| Respiratory Protection | Respirator | An N95-rated respirator or higher should be used when handling the powder outside of a certified chemical fume hood or if aerosolization is possible. |
Operational Plan: Step-by-Step Handling and Storage
Adherence to a strict operational plan is critical for safety and experimental consistency.
Engineering Controls:
-
Always handle the solid compound and prepare solutions in a certified chemical fume hood to minimize inhalation risk.
-
Ensure the laboratory is well-ventilated.
-
An eyewash station and safety shower must be readily accessible.
Storage and Reconstitution:
| Parameter | Guideline |
| Storage (Solid) | Store powder at -20°C for up to 3 years. |
| Storage (Solvent) | Store solutions at -80°C for up to 1 year. Aliquot to avoid repeated freeze-thaw cycles. |
| Recommended Solvent | DMSO (Dimethyl Sulfoxide) |
Preparation of Stock Solutions:
-
Allow the vial of solid inhibitor to equilibrate to room temperature before opening to prevent moisture condensation.
-
Working inside a chemical fume hood, carefully weigh the desired amount of the compound.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration.
-
Cap the vial tightly and vortex thoroughly to ensure the compound is fully dissolved.
-
Label the vial clearly with the compound name, concentration, date, and solvent.
Disposal Plan: Managing Contaminated Waste
All materials contaminated with this compound must be treated as hazardous chemical waste. Do not dispose of this compound or its solutions down the drain or in regular trash.
| Waste Stream | Disposal Protocol |
| Unused/Expired Solid | Place the original, tightly sealed container in a designated hazardous chemical waste receptacle. |
| Solutions | Collect all liquid waste containing the inhibitor in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Contaminated Labware | Dispose of items such as pipette tips, gloves, and weighing papers in a sealed hazardous waste bag. |
| Contaminated Sharps | Needles and syringes must be disposed of in an approved, puncture-resistant sharps container labeled for hazardous chemical waste. |
| Glassware | Decontaminate by rinsing with a suitable solvent (e.g., ethanol), collecting the rinsate as hazardous waste. If not feasible, dispose of the glassware as hazardous solid waste.[1] |
Decontamination Procedure:
-
Wipe all work surfaces (fume hood, benchtop) that may have come into contact with the inhibitor with a solvent such as 70% ethanol, followed by a suitable lab detergent.[2]
-
Dispose of all cleaning materials as hazardous waste.[2]
Experimental Protocols
Below are detailed methodologies for key experiments involving RIP1 kinase inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies RIPK1 activity by measuring ADP production.[3]
Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
This compound
-
ADP-Glo™ Kinase Assay Kit
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add a small volume (e.g., 50 nL) of the diluted inhibitor or DMSO (as a vehicle control) to the assay wells.
-
Add the RIPK1 enzyme to the wells.
-
Initiate the kinase reaction by adding the ATP solution. Incubate the plate at room temperature for 1 hour.[3]
-
Add ADP-Glo™ Reagent to stop the reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[3]
-
Add Kinase Detection Reagent to convert ADP to ATP, which generates a luminescent signal. Incubate for 30-60 minutes at room temperature.[3]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Necroptosis Assay
This assay measures the ability of the inhibitor to protect cells from TNF-α-induced necroptosis.[3]
Materials:
-
HT-29 human colon adenocarcinoma cells
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Human TNF-α
-
Smac mimetic (e.g., BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay
-
96-well clear-bottom assay plates
Procedure:
-
Seed HT-29 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound for 1 hour.
-
Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor.[3]
-
Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.[3]
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® Reagent to each well to measure cell viability via ATP levels.[3]
-
Measure luminescence using a plate reader.
-
Calculate the percent protection for each concentration and determine the EC₅₀ value.
Visualizations
Caption: TNFα-induced signaling pathways leading to survival, apoptosis, or necroptosis.
Caption: Experimental workflow for a cellular necroptosis assay.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
